molecular formula C27H33NO3 B1671385 Ethamoxytriphetol CAS No. 67-98-1

Ethamoxytriphetol

カタログ番号: B1671385
CAS番号: 67-98-1
分子量: 419.6 g/mol
InChIキー: KDYQVUUCWUPJGE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethamoxytriphetol, also known by its developmental code name MER-25, is a historic and pioneering nonsteroidal antiestrogen that was first discovered and reported in 1958 . It holds significant importance in biomedical research as the first compound of its kind to be discovered, paving the way for the development of subsequent selective estrogen receptor modulators (SERMs) like tamoxifen . Although it was studied clinically in the late 1950s and early 1960s, it was never marketed as a pharmaceutical drug . This compound is characterized by its very low estrogenic activity and has been described in scientific literature as a nearly pure antiestrogen . Its primary mechanism of action is through functioning as an estrogen receptor antagonist . This compound has been instrumental in foundational studies investigating antiestrogen therapy for breast cancer, with early research demonstrating its ability to provide relief from bone pain in metastatic breast cancer, presumably due to the dissolution of bone metastases . This early finding was crucial as it directly led to the development of tamoxifen for this indication a decade later . Beyond oncology research, this compound has been shown to produce antifertility effects in animal models, which initially generated interest in its potential application as a hormonal contraceptive . Its role in studying the estrogen receptor and its ligand-mediated actions makes it a valuable tool for researchers in endocrinology, reproductive biology, and cancer pharmacology . The structure of this compound is a simple triphenylethanol derivative, and it is closely related to the triphenylethylene group of SERMs, which includes clomifene and tamoxifen . The product is supplied for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

1-[4-[2-(diethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO3/c1-4-28(5-2)19-20-31-26-17-13-24(14-18-26)27(29,23-9-7-6-8-10-23)21-22-11-15-25(30-3)16-12-22/h6-18,29H,4-5,19-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYQVUUCWUPJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=C(C=C2)OC)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020806
Record name MER-25
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67-98-1
Record name Ethamoxytriphetol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethamoxytriphetol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHAMOXYTRIPHETOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19857
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MER-25
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHAMOXYTRIPHETOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ND166F554
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ethamoxytriphetol (MER-25)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethamoxytriphetol, also known as MER-25, holds a significant place in pharmacological history as the first synthetic nonsteroidal antiestrogen to be discovered.[1][2] Developed in the late 1950s, it paved the way for the development of a pivotal class of drugs known as Selective Estrogen Receptor Modulators (SERMs).[1][3] Although this compound itself was never marketed due to its low potency and adverse side effects, a thorough understanding of its mechanism of action provides valuable insights into the principles of estrogen receptor antagonism and the development of subsequent generations of SERMs like tamoxifen and clomiphene.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its interaction with the estrogen receptor, the downstream effects on signaling pathways, quantitative data on its activity, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Estrogen Receptor Antagonism

This compound is classified as a Selective Estrogen Receptor Modulator (SERM), although it is considered a nearly pure antiestrogen with minimal intrinsic estrogenic activity. Its primary mechanism of action is the competitive antagonism of the estrogen receptor (ER).

1.1. Competitive Binding to the Estrogen Receptor

This compound's structure, a triphenylethanol derivative, allows it to bind to the ligand-binding domain (LBD) of the estrogen receptor, the same site where the natural ligand, 17β-estradiol (E2), binds. This binding is competitive, meaning that this compound and E2 vie for the same binding site. By occupying the LBD, this compound prevents the binding of E2, thereby blocking the initiation of estrogen-mediated signaling cascades.

1.2. Conformational Changes and Co-regulator Recruitment

Upon binding of an agonist like E2, the estrogen receptor undergoes a specific conformational change that facilitates the recruitment of co-activator proteins. This complex then binds to estrogen response elements (EREs) on the DNA, initiating the transcription of estrogen-responsive genes that are involved in cellular processes like proliferation and differentiation.

In contrast, when an antagonist like this compound binds to the ER, it induces a different conformational change in the receptor. This altered conformation hinders the binding of co-activators and may instead promote the recruitment of co-repressor proteins. The resulting this compound-ER-co-repressor complex is transcriptionally inactive, thereby preventing the expression of estrogen-dependent genes.

Signaling Pathways

The primary signaling pathway affected by this compound is the genomic estrogen signaling pathway. By blocking the binding of estradiol to the estrogen receptor, this compound effectively shuts down the downstream transcriptional activation of estrogen-responsive genes.

Estrogen_Signaling_Pathway Figure 1: Estrogen Receptor Signaling Pathway and Inhibition by this compound Estradiol 17β-Estradiol (E2) ER Estrogen Receptor (ER) Estradiol->ER Binds to This compound This compound (MER-25) This compound->ER Competitively Binds to ER_E2_Complex ER-E2 Complex (Active Conformation) ER->ER_E2_Complex Forms Agonist Binding ER_Ethamoxytriphetol_Complex ER-Ethamoxytriphetol Complex (Inactive Conformation) ER->ER_Ethamoxytriphetol_Complex Forms Antagonist Binding Coactivators Co-activators ER_E2_Complex->Coactivators Recruits Corepressors Co-repressors ER_Ethamoxytriphetol_Complex->Corepressors Recruits ERE Estrogen Response Element (ERE) on DNA Coactivators->ERE Binds to Corepressors->ERE Binds to Transcription_Activation Gene Transcription Activation ERE->Transcription_Activation Initiates Transcription_Repression Gene Transcription Repression ERE->Transcription_Repression Leads to Cellular_Response_A Cellular Response (e.g., Proliferation) Transcription_Activation->Cellular_Response_A Results in Cellular_Response_R Inhibition of Cellular Response Transcription_Repression->Cellular_Response_R Results in

Caption: Figure 1: Estrogen Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data

The antiestrogenic activity of this compound has been quantified in various studies, primarily through competitive binding assays. The data highlights its lower affinity for the estrogen receptor compared to estradiol and other SERMs.

CompoundReceptor/Binding SiteRelative Binding Affinity (RBA) (%)Reference
This compound (MER-25) Mouse Uterus Estrogen Receptor (ER)< 0.06
This compound (MER-25) Mouse Liver Antiestrogen Binding Sites (AEBS)8.9
Estradiol (E2) Mouse Uterus Estrogen Receptor (ER)100
Tamoxifen Mouse Uterus Estrogen Receptor (ER)2
4-hydroxytamoxifen Mouse Uterus Estrogen Receptor (ER)131
Tamoxifen Mouse Liver Antiestrogen Binding Sites (AEBS)100
4-hydroxytamoxifen Mouse Liver Antiestrogen Binding Sites (AEBS)53

Experimental Protocols

The investigation of this compound's mechanism of action relies on a series of well-established in vitro assays. A typical experimental workflow is outlined below.

Experimental_Workflow Figure 2: Experimental Workflow for Characterizing Anti-estrogenic Compounds start Start cell_culture 1. Cell Culture (e.g., MCF-7 breast cancer cells) start->cell_culture treatment 2. Compound Treatment (this compound, Estradiol, Vehicle Control) cell_culture->treatment binding_assay 3. Competitive Binding Assay (Determine RBA/IC50) treatment->binding_assay reporter_assay 4. ERE-Luciferase Reporter Assay (Measure transcriptional activity) treatment->reporter_assay gene_expression 5. Gene Expression Analysis (qRT-PCR for estrogen-responsive genes) treatment->gene_expression proliferation_assay 6. Cell Proliferation Assay (e.g., MTT, BrdU) treatment->proliferation_assay data_analysis 7. Data Analysis and Interpretation binding_assay->data_analysis reporter_assay->data_analysis gene_expression->data_analysis proliferation_assay->data_analysis end End data_analysis->end

Caption: Figure 2: Experimental Workflow for Characterizing Anti-estrogenic Compounds.

4.1. Detailed Methodology: Estrogen Receptor Competitive Binding Assay

This protocol is adapted from the methodology described by Lyman et al. (1985) for determining the relative binding affinity of compounds to the estrogen receptor.

4.1.1. Materials

  • Target Tissue: Immature female mouse uteri (or other estrogen-responsive tissue).

  • Radioligand: [³H]Estradiol.

  • Competitors: Unlabeled 17β-estradiol (for standard curve), this compound, and other test compounds.

  • Buffers: Tris-EDTA buffer (pH 7.4).

  • Separation Agent: Dextran-coated charcoal.

  • Scintillation Cocktail and Counter.

4.1.2. Procedure

  • Cytosol Preparation: Uteri from immature female mice are homogenized in cold Tris-EDTA buffer. The homogenate is centrifuged at high speed to obtain the cytosol fraction containing the estrogen receptors. The protein concentration of the cytosol is determined.

  • Competitive Binding Incubation: A constant amount of uterine cytosol and a fixed concentration of [³H]Estradiol are incubated with increasing concentrations of the unlabeled competitor (estradiol for the standard curve, or this compound).

  • Separation of Bound and Free Ligand: After incubation, dextran-coated charcoal is added to the mixture. The charcoal binds to the free [³H]Estradiol, and a brief centrifugation pellets the charcoal.

  • Quantification: The supernatant, containing the [³H]Estradiol bound to the estrogen receptor, is mixed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of [³H]Estradiol (IC50) is determined. The relative binding affinity (RBA) is calculated as the ratio of the IC50 of estradiol to the IC50 of the test compound, multiplied by 100.

Conclusion

This compound, as the pioneering antiestrogen, laid the fundamental groundwork for the development of modern SERMs. Its mechanism of action, centered on the competitive antagonism of the estrogen receptor, exemplifies a crucial strategy in endocrine therapy. While its clinical application was halted, the study of this compound continues to be of significant value for researchers in pharmacology and drug development, offering a clear model of estrogen receptor inhibition and a historical perspective on the evolution of targeted cancer therapies. The methodologies developed for its characterization remain relevant for the screening and evaluation of new endocrine-modulating compounds.

References

Ethamoxytriphetol (MER-25): A Technical Guide to its Discovery, History, and Scientific Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethamoxytriphetol, designated MER-25, holds a significant place in pharmacological history as the first synthetic nonsteroidal antiestrogen to be discovered. Its serendipitous identification in 1958 opened a new chapter in endocrinology and laid the groundwork for the development of selective estrogen receptor modulators (SERMs), a class of drugs with profound therapeutic impact, most notably tamoxifen. This technical guide provides an in-depth exploration of the discovery, historical development, mechanism of action, and seminal experimental findings related to this compound. Detailed summaries of quantitative data, experimental protocols, and visualizations of key pathways are presented to offer a comprehensive resource for researchers in pharmacology, oncology, and reproductive biology.

Discovery and Historical Context

This compound (MER-25) was first reported in 1958 by the William S. Merrell Company.[1] Its discovery was a result of serendipity rather than targeted design.[1] Initially, MER-25, a triphenylethanol derivative, was under investigation as a potential treatment for coronary artery disease.[2] The compound was structurally related to the cholesterol-lowering agent triparanol (MER-29), which itself was derived from the estrogen chlorotrianisene.[2]

Dr. Leonard Lerner, a research endocrinologist at Merrell tasked with studying nonsteroidal estrogen pharmacology, noted the structural similarity of MER-25 to estrogenic triphenylethylene derivatives.[1] Expecting to observe estrogenic effects, Lerner instead found that MER-25 consistently demonstrated antiestrogenic activity across all animal models tested, with little to no intrinsic estrogenic properties. This unexpected finding marked the dawn of antiestrogen research and development.

MER-25's discovery energized the pharmaceutical industry to explore more potent derivatives, particularly due to its observed effects as a "morning-after pill" in laboratory animals, hinting at its potential as a contraceptive. This led to the synthesis and investigation of numerous other nonsteroidal antiestrogens, including clomiphene and tamoxifen.

Despite its pioneering role, the clinical development of this compound was short-lived. Although it was investigated for a range of conditions including breast and endometrial cancer, chronic mastitis, and ovulation induction, its low potency and the emergence of unacceptable central nervous system side effects, such as hallucinations and psychotic episodes at higher doses, led to the discontinuation of its clinical development in the early 1960s.

Physicochemical Properties and Synthesis

IUPAC Name: 1-[4-[2-(diethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)-1-phenylethanol

Chemical Formula: C₂₇H₃₃NO₃

Molar Mass: 419.56 g/mol

G cluster_synthesis Plausible Retrosynthetic Analysis of this compound This compound This compound (MER-25) grignard_intermediate Grignard Reagent (p-methoxyphenylmagnesium bromide) This compound->grignard_intermediate Grignard Reaction ketone_precursor Ketone Precursor (4'-(2-diethylaminoethoxy)benzophenone) This compound->ketone_precursor Grignard Reaction benzophenone_derivative 4-Hydroxybenzophenone ketone_precursor->benzophenone_derivative Williamson Ether Synthesis diethylaminoethyl_chloride 2-Diethylaminoethyl chloride ketone_precursor->diethylaminoethyl_chloride Williamson Ether Synthesis

Caption: Plausible retrosynthetic pathway for this compound.

Mechanism of Action

This compound exerts its antiestrogenic effects by acting as an antagonist of the estrogen receptor (ER). It competitively binds to the ER, thereby blocking the binding of endogenous estrogens like estradiol. This inhibition prevents the conformational changes in the ER that are necessary for its interaction with coactivator proteins and subsequent transcription of estrogen-responsive genes.

While primarily an antagonist, some studies have noted weak, transient estrogenic effects in the uterus, classifying MER-25 as a selective estrogen receptor modulator (SERM) rather than a pure antiestrogen. However, for most practical purposes, it is considered to have nearly pure antiestrogenic activity. Its mechanism contrasts with that of some other SERMs like tamoxifen, which can exhibit more pronounced tissue-specific agonist and antagonist effects.

The differential actions of this compound and tamoxifen are thought to be due to their distinct interactions with the ER, leading to different downstream cellular responses.

G cluster_moa Mechanism of Action of this compound estradiol Estradiol er Estrogen Receptor (ER) estradiol->er Binds and Activates mer25 This compound (MER-25) mer25->er Binds and Blocks (Competitive Antagonist) no_response Blocked Estrogenic Response mer25->no_response ere Estrogen Response Element (ERE) in DNA er->ere Binds to er->no_response Inactive Complex gene_transcription Gene Transcription ere->gene_transcription Initiates cellular_response Estrogenic Cellular Response (e.g., cell proliferation) gene_transcription->cellular_response Leads to

Caption: Signaling pathway illustrating this compound's antagonism of the estrogen receptor.

Quantitative Data

The potency of this compound is significantly lower than that of estradiol and subsequent antiestrogens like tamoxifen. This is reflected in its relative binding affinity (RBA) for the estrogen receptor.

CompoundRelative Binding Affinity (RBA) for Rat ER (Estradiol = 100%)Reference
Estradiol100%
This compound (MER-25) ~0.06%
Tamoxifen1%
4-hydroxytamoxifen252%

Experimental Protocols

Detailed experimental protocols from the original studies in the 1950s are not extensively documented in modern databases. However, based on common methodologies of the time for assessing hormonal activity, the following represents a likely experimental workflow for the initial characterization of this compound's antiestrogenic properties.

Preclinical Assessment of Antiestrogenic Activity (Uterotrophic Assay)

Objective: To determine the ability of this compound to inhibit estrogen-induced uterine growth in an immature or ovariectomized rodent model.

Experimental Workflow:

G cluster_workflow Uterotrophic Assay Workflow animal_prep Animal Preparation (Immature or Ovariectomized Female Rats/Mice) grouping Randomization into Treatment Groups (e.g., Vehicle, Estradiol, MER-25, Estradiol + MER-25) animal_prep->grouping dosing Daily Subcutaneous or Oral Administration of Test Compounds for 3-7 Days grouping->dosing euthanasia Euthanasia and Uterine Excision dosing->euthanasia measurement Measurement of Uterine Wet Weight euthanasia->measurement analysis Statistical Analysis (Comparison of group means) measurement->analysis

Caption: Experimental workflow for a typical uterotrophic assay.

Key Parameters Measured:

  • Uterine Wet Weight: A primary indicator of estrogenic or antiestrogenic activity.

  • Histological Examination: To assess changes in uterine tissue morphology.

Early Clinical Trial Protocol (Hypothetical Reconstruction for Advanced Breast Cancer)

Objective: To evaluate the safety and efficacy of this compound in postmenopausal women with advanced, inoperable, or metastatic breast cancer.

Patient Population:

  • Postmenopausal women with histologically confirmed breast carcinoma.

  • Evidence of metastatic or recurrent disease.

  • Previous hormonal therapies may or may not have been an exclusion criterion depending on the specific trial design.

Treatment Regimen:

  • Oral administration of this compound.

  • Dosing would have likely been in the range of hundreds of milligrams per day, potentially escalating to assess for a dose-response relationship and toxicity.

Primary Endpoints:

  • Tumor Response: Assessed by physical measurement of palpable lesions or radiological imaging. Responses would be categorized as complete response, partial response, stable disease, or progressive disease.

  • Toxicity and Side Effects: Close monitoring for adverse events, with a particular focus on the central nervous system and gastrointestinal side effects that were later reported.

Secondary Endpoints:

  • Relief of symptoms, such as bone pain from metastases.

  • Duration of response.

Legacy and Conclusion

Although this compound (MER-25) never reached the market, its discovery was a pivotal moment in pharmacology. It was the first compound to demonstrate that the effects of estrogen could be blocked by a synthetic, nonsteroidal agent. This proof-of-concept directly stimulated the research that led to the development of more potent and safer SERMs, such as clomiphene for ovulation induction and tamoxifen, a cornerstone in the treatment and prevention of estrogen receptor-positive breast cancer.

The story of this compound underscores the importance of serendipity in scientific discovery and serves as a foundational chapter in the development of targeted endocrine therapies that have had a profound and lasting impact on medicine. For researchers today, the history of MER-25 offers valuable insights into the evolution of drug discovery, from initial serendipitous findings to the rational design of highly specific and effective therapeutic agents.

References

The Dawn of Endocrine Therapy: Ethamoxytriphetol, the First Antiestrogen

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Science for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of Ethamoxytriphetol (MER-25), the first synthetic nonsteroidal antiestrogen. We delve into its seminal discovery, mechanism of action, and the pivotal experimental data that established its role as a pioneering molecule in endocrine therapy. This guide offers detailed experimental protocols, quantitative data presented for comparative analysis, and visualizations of its molecular interactions and experimental workflows to serve as a valuable resource for researchers in oncology, endocrinology, and drug development.

Introduction: A Serendipitous Discovery

In 1958, a significant breakthrough in endocrine pharmacology occurred with the discovery of this compound, known by its developmental code name MER-25.[1][2] Originally investigated for cardiovascular applications, its antiestrogenic properties were serendipitously identified by Leonard Lerner and his colleagues at the William S. Merrell Company.[2][3] This discovery marked the dawn of targeted hormone therapy for estrogen-dependent conditions and laid the foundational groundwork for the development of subsequent selective estrogen receptor modulators (SERMs) like clomiphene and the blockbuster cancer drug, tamoxifen.[1] this compound is a triphenylethanol derivative, and while it was found to have some partial agonist activity, it was the first compound demonstrated to effectively block the physiological effects of estrogen.

Physicochemical Properties and Synthesis

This compound, or 1-(4-(2-(diethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol, is a synthetic, nonsteroidal compound. Its structure confers the ability to interact with the estrogen receptor.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name1-(4-(2-(diethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol
Molecular FormulaC₂₈H₃₅NO₂
Molecular Weight417.58 g/mol
CAS Number10540-29-1
AppearanceWhite crystalline solid
SolubilitySoluble in organic solvents such as ethanol and acetone
Experimental Protocol: Synthesis of this compound (Analogous Method)

Objective: To synthesize 1-(4-(2-(diethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol via a Grignard reaction.

Materials:

  • 4-(2-(diethylamino)ethoxy)benzophenone

  • Ethylmagnesium bromide (Grignard reagent)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous ammonium chloride solution (saturated)

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with a solution of 4-(2-(diethylamino)ethoxy)benzophenone in anhydrous diethyl ether or THF.

  • Grignard Addition: The solution of ethylmagnesium bromide in diethyl ether is added dropwise to the stirred solution of the benzophenone derivative at 0°C (ice bath).

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure the completion of the reaction. The progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0°C.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure 1-(4-(2-(diethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol.

Mechanism of Action: Estrogen Receptor Antagonism

This compound exerts its biological effects primarily through competitive antagonism of the estrogen receptor (ER). It binds to the ER, preventing the binding of the natural ligand, estradiol. This blockade of the ER inhibits the downstream signaling pathways that are normally activated by estrogen, leading to a reduction in the transcription of estrogen-responsive genes.

dot

EstrogenSignaling_Antagonism cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Estradiol Estradiol ER Estrogen Receptor (ER) Estradiol->ER Binds This compound This compound (MER-25) This compound->ER Binds & Blocks ERE Estrogen Response Element (ERE) ER->ERE Translocates & Binds ER->ERE GeneTranscription Gene Transcription ERE->GeneTranscription Activates

Caption: Estrogen signaling and its antagonism by this compound.

Quantitative Data: Binding Affinity and Potency

The antiestrogenic activity of this compound is rooted in its ability to bind to the estrogen receptor. While its affinity is lower than that of estradiol and subsequent SERMs, it was sufficient to demonstrate a clear antagonistic effect.

Table 2: Relative Binding Affinity (RBA) for Estrogen Receptor

CompoundRelative Binding Affinity (%) (Estradiol = 100%)Reference
Estradiol100
This compound (MER-25) < 0.06
Tamoxifen2
4-hydroxytamoxifen131
Experimental Protocol: Estrogen Receptor Competitive Binding Assay (Illustrative)

This protocol describes a typical method for determining the relative binding affinity of a compound for the estrogen receptor, which would have been conceptually similar to the assays used in the initial characterization of this compound.

Objective: To determine the relative binding affinity of this compound for the estrogen receptor using a competitive binding assay with radiolabeled estradiol.

Materials:

  • Rat uterine cytosol preparation (as a source of estrogen receptors)

  • [³H]-Estradiol (radiolabeled ligand)

  • Unlabeled Estradiol (for standard curve)

  • This compound (test compound)

  • Assay buffer (e.g., Tris-HCl buffer with EDTA and dithiothreitol)

  • Dextran-coated charcoal suspension

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Preparation of Reagents: Serial dilutions of unlabeled estradiol and this compound are prepared in the assay buffer.

  • Assay Setup: In a series of tubes, a constant amount of rat uterine cytosol and a constant concentration of [³H]-Estradiol are added.

  • Competition: Increasing concentrations of either unlabeled estradiol (for the standard curve) or this compound are added to the tubes.

  • Incubation: The tubes are incubated at 4°C for 18-24 hours to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Dextran-coated charcoal suspension is added to each tube and incubated for a short period. The charcoal binds to the free [³H]-Estradiol.

  • Centrifugation: The tubes are centrifuged to pellet the charcoal with the bound free ligand.

  • Measurement of Radioactivity: The supernatant, containing the receptor-bound [³H]-Estradiol, is transferred to scintillation vials with scintillation cocktail. The radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: A standard curve is generated by plotting the percentage of bound [³H]-Estradiol against the concentration of unlabeled estradiol. The concentration of this compound that inhibits 50% of the specific binding of [³H]-Estradiol (IC50) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of this compound) x 100.

In Vivo Studies: Uterotrophic and Anti-Fertility Assays

The pioneering in vivo work by Lerner and colleagues demonstrated the antiestrogenic effects of this compound in animal models. Key experiments included the uterotrophic assay and anti-fertility studies.

Experimental Protocol: Uterotrophic Assay (as described by Lerner et al., 1958)

Objective: To assess the estrogenic and antiestrogenic activity of this compound by measuring its effect on uterine weight in immature female mice.

Animal Model: Immature female mice (e.g., 21-23 days old).

Procedure:

  • Animal Preparation: Immature female mice are randomly assigned to control and treatment groups.

  • Dosing:

    • Control Group: Receives vehicle (e.g., corn oil) subcutaneously daily for 3 days.

    • Estrogen Group: Receives a standard dose of estradiol subcutaneously daily for 3 days.

    • This compound Group: Receives various doses of this compound subcutaneously daily for 3 days.

    • Combination Group: Receives a standard dose of estradiol plus various doses of this compound subcutaneously daily for 3 days.

  • Endpoint Measurement: On the fourth day, the animals are euthanized, and their uteri are carefully dissected and weighed.

  • Data Analysis: The uterine weights of the different groups are compared. An increase in uterine weight relative to the control group indicates estrogenic activity. A decrease in the estradiol-induced uterine weight gain in the combination group indicates antiestrogenic activity.

Experimental Protocol: Anti-Fertility Studies (Conceptual)

Objective: To determine the effect of this compound on fertility in female rats.

Animal Model: Mature, cycling female rats.

Procedure:

  • Mating: Female rats are cohabited with fertile male rats. The presence of sperm in a vaginal smear confirms mating (Day 1 of pregnancy).

  • Dosing: The mated female rats are randomly assigned to a control group (receiving vehicle) and a treatment group (receiving a daily oral or subcutaneous dose of this compound) for a defined period (e.g., days 1-7 of pregnancy).

  • Endpoint Measurement: On a later day of gestation (e.g., Day 14), the rats are laparotomized, and the number of implantation sites in the uterine horns is counted.

  • Data Analysis: The number of implantation sites in the treated group is compared to the control group. A significant reduction in the number of implantation sites indicates an anti-fertility effect.

dot

ExperimentalWorkflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment cluster_Clinical Early Clinical Evaluation Synthesis Synthesis of This compound BindingAssay Estrogen Receptor Competitive Binding Assay Synthesis->BindingAssay UterotrophicAssay Uterotrophic Assay (Immature Mice) BindingAssay->UterotrophicAssay Demonstrates ER Antagonism AntiFertility Anti-Fertility Studies (Mated Rats) UterotrophicAssay->AntiFertility Confirms Anti-Estrogenic Effect in a Physiological Context ClinicalTrials Clinical Trials (e.g., Breast Cancer) AntiFertility->ClinicalTrials Suggests Potential for Human Application

Caption: Experimental workflow for the evaluation of this compound.

Clinical Studies and Discontinuation

Early clinical trials in the late 1950s and early 1960s explored the use of this compound for various conditions, including advanced breast cancer, endometrial cancer, and for the induction of ovulation. While some therapeutic benefit was observed, particularly in providing pain relief for bone metastases in breast cancer patients, the clinical development of MER-25 was ultimately halted. The primary reasons for its discontinuation were its relatively low potency, requiring high doses, and the emergence of unacceptable central nervous system side effects, such as hallucinations and psychotic episodes, at these higher doses.

Table 3: Summary of Early Clinical Findings for this compound

IndicationDosage RangeOutcomeReason for Discontinuation
Advanced Breast Cancer500-4500 mg/daySome reports of pain relief from bone metastasesLow potency, CNS side effects
Endometrial CancerNot specified in readily available literatureInvestigatedLow potency, CNS side effects
Ovulation InductionNot specified in readily available literatureInvestigatedLow potency, CNS side effects
Chronic MastitisNot specified in readily available literatureInvestigatedLow potency, CNS side effects

Downstream Signaling and Gene Regulation: An Inferred Pathway

Direct and extensive studies on the specific downstream signaling cascades and the full spectrum of gene expression changes induced by this compound are limited, largely due to the era in which it was developed and the subsequent focus on more potent SERMs like tamoxifen. However, based on its mechanism as an estrogen receptor antagonist, its effects on downstream signaling can be inferred.

By binding to the estrogen receptor, this compound prevents the conformational change that is necessary for the recruitment of co-activators and the initiation of transcription. Instead, it is likely to promote the binding of co-repressors to the ER-DNA complex, leading to the silencing of estrogen-responsive genes. These genes are typically involved in cell proliferation, survival, and differentiation.

dot

DownstreamSignaling cluster_GeneRegulation Regulation of Estrogen-Responsive Genes cluster_CellularEffects Cellular Effects This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Binds to ProliferationGenes Proliferation Genes (e.g., Cyclin D1, c-Myc) ERE->ProliferationGenes Represses Transcription SurvivalGenes Survival Genes (e.g., Bcl-2) ERE->SurvivalGenes Represses Transcription CellCycleArrest Cell Cycle Arrest ProliferationGenes->CellCycleArrest Apoptosis Apoptosis SurvivalGenes->Apoptosis

Caption: Inferred downstream signaling effects of this compound.

Conclusion: A Foundational Legacy

While this compound (MER-25) never reached the market, its importance in the history of pharmacology and oncology cannot be overstated. As the first synthetic antiestrogen, it provided the crucial proof-of-concept that blocking estrogen signaling could be a viable therapeutic strategy for hormone-dependent diseases. The lessons learned from its development, including the importance of potency and the potential for tissue-specific effects (the hallmark of SERMs), directly paved the way for the creation of more effective and safer endocrine therapies that have had a profound impact on the treatment of breast cancer and other conditions. The study of this compound remains a cornerstone for understanding the evolution of targeted therapies in modern medicine.

References

An In-depth Technical Guide to the Chemical Structure of Ethamoxytriphetol (MER-25)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and properties of Ethamoxytriphetol, also known as MER-25. As the first synthetic nonsteroidal antiestrogen discovered, MER-25 holds a significant place in the history of endocrine therapy. This document details its chemical identifiers, predicted physicochemical properties, and expected spectroscopic characteristics. Furthermore, it outlines generalized experimental protocols for its synthesis, purification, and analysis, based on methodologies for structurally related compounds. The guide also visualizes the established mechanism of action of Selective Estrogen Receptor Modulators (SERMs), a class to which MER-25 belongs, through a detailed signaling pathway diagram.

Chemical Structure and Identifiers

This compound is a triphenylethanol derivative. Its chemical structure is characterized by three phenyl rings attached to an ethanol backbone, with a diethylaminoethoxy side chain that is crucial for its antiestrogenic activity.

Table 1: Chemical Identifiers for this compound (MER-25)

IdentifierValue
IUPAC Name 1-(4-(2-(diethylamino)ethoxy)phenyl)-1,2-bis(4-hydroxyphenyl)ethanol
Common Name This compound
Developmental Code MER-25
Molecular Formula C₂₆H₂₉NO₃
Molecular Weight 403.52 g/mol
CAS Number 67-98-1
InChI Key KDYQVUUCWUPJGE-UHFFFAOYSA-N
SMILES String CCN(CC)CCOc1ccc(cc1)C(c2ccccc2)(O)Cc3ccc(OC)cc3

Physicochemical Properties (Predicted)

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod
pKa (most basic) 9.5 (amine)Computational Prediction
logP 5.8Computational Prediction
Aqueous Solubility 0.001 g/LComputational Prediction

Spectroscopic Profile (Expected)

Detailed experimental spectra for this compound are not widely published. However, based on its chemical structure, an expected spectroscopic profile can be outlined.

1H NMR Spectroscopy

The proton NMR spectrum of this compound would be complex, with characteristic signals for the aromatic protons, the protons of the ethyl and ethoxy groups, and the hydroxyl proton.

  • Aromatic Protons: Multiple signals are expected in the range of 6.5-7.5 ppm.

  • Ethyl and Ethoxy Protons: The diethylamino group would show a quartet around 2.6 ppm and a triplet around 1.1 ppm. The ethoxy protons would appear as triplets around 4.0 ppm and 2.8 ppm.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

  • Methoxyphenyl Protons: A singlet for the methoxy group would be expected around 3.8 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for its functional groups.[1][2]

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.[1][2]

  • C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Ether and Alcohol): Strong absorptions in the 1050-1250 cm⁻¹ range.[2]

Mass Spectrometry

In a mass spectrum, this compound would likely show a molecular ion peak (M+) at m/z 403.52. The fragmentation pattern would be complex due to the presence of multiple functional groups.

  • The molecular ion peak for a tertiary alcohol may be weak or absent.

  • Common fragmentation pathways for tertiary alcohols include the loss of water (M-18) and alpha-cleavage.

  • Fragmentation of the diethylaminoethoxy side chain is also expected.

Experimental Protocols (Generalized)

Specific, validated experimental protocols for this compound are scarce. The following sections provide generalized methodologies based on procedures for structurally similar triphenylethanol derivatives and other SERMs.

Synthesis

A plausible synthetic route for this compound involves a Grignard reaction. This is a common method for the synthesis of triphenylmethanol and its derivatives.

Reaction Scheme:

A Grignard reagent, such as 4-methoxyphenylmagnesium bromide, could be reacted with a substituted benzophenone, like 4-(2-(diethylamino)ethoxy)benzophenone. The resulting tertiary alcohol would be this compound.

General Procedure:

  • Grignard Reagent Formation: Prepare the Grignard reagent by reacting 4-bromoanisole with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • Grignard Reaction: Add a solution of 4-(2-(diethylamino)ethoxy)benzophenone in anhydrous diethyl ether dropwise to the Grignard reagent at 0°C.

  • Work-up: After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Purification

Purification of the synthesized this compound would typically involve standard laboratory techniques.

Protocol:

  • Solvent Removal: Remove the solvent from the dried organic extract under reduced pressure.

  • Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes, with the polarity gradually increasing. Triethylamine (0.1-1%) may be added to the mobile phase to prevent the amine from streaking on the silica gel.

  • Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing the pure product.

  • Final Product: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis of this compound.

General HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (likely around 280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Mechanism of Action: Signaling Pathway

This compound functions as a Selective Estrogen Receptor Modulator (SERM). It exerts its effects by binding to estrogen receptors (ERα and ERβ) and modulating their activity in a tissue-specific manner. In target tissues like the breast, it acts as an antagonist, blocking the proliferative effects of estrogen.

SERM_Mechanism cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα / ERβ) Estrogen->ER Binds Estrogen_path Estrogenic Pathway MER25 This compound (MER-25) MER25->ER Binds MER25_path Antiestrogenic Pathway (MER-25) ERE Estrogen Response Element (ERE) ER->ERE Dimerizes and binds to DNA Coactivator Coactivators ERE->Coactivator Corepressor Corepressors ERE->Corepressor Gene_Activation Gene Transcription (Proliferation) Coactivator->Gene_Activation Promotes Gene_Repression Gene Repression (Anti-proliferative) Corepressor->Gene_Repression

Caption: Mechanism of action of this compound (MER-25) as a SERM.

The diagram illustrates that both estrogen and this compound can bind to the estrogen receptor. However, the conformation of the receptor-ligand complex differs. The estrogen-bound receptor preferentially recruits coactivators, leading to gene transcription and cell proliferation. In contrast, the this compound-bound receptor favors the recruitment of corepressors, which results in the repression of gene transcription and an anti-proliferative effect in estrogen-sensitive tissues. This tissue-selective modulation of estrogen receptor activity is the hallmark of SERMs.

References

An In-depth Technical Guide on the Estrogen Receptor Binding Affinity of Ethamoxytriphetol (MER-25)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the estrogen receptor (ER) binding affinity of Ethamoxytriphetol, also known as MER-25. It includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support research and development in endocrinology and oncology.

Introduction

This compound (MER-25) was the first synthetic nonsteroidal antiestrogen to be discovered and was studied clinically in the late 1950s and early 1960s.[1] Although never marketed, its discovery paved the way for the development of selective estrogen receptor modulators (SERMs) like tamoxifen.[1] this compound is characterized as a nearly pure antiestrogen, exhibiting very low intrinsic estrogenic activity across various species.[1] Its primary mechanism of action is the competitive inhibition of estrogen binding to the estrogen receptor, thereby blocking the downstream signaling pathways that are crucial in the pathophysiology of estrogen-sensitive diseases such as breast cancer.

Quantitative Binding Affinity Data

The binding affinity of this compound for the estrogen receptor has been quantified relative to the natural ligand, estradiol. The following table summarizes the available relative binding affinity (RBA) data for this compound and provides a comparative context with other well-known estrogen receptor modulators.

CompoundRelative Binding Affinity (RBA) vs. Estradiol (Estradiol = 100)Receptor Source
This compound (MER-25) < 0.06Mouse Uterus
This compound (MER-25) ~0.06%Rat ER
Tamoxifen2Mouse Uterus
4-hydroxytamoxifen131Mouse Uterus

Data sourced from a comparative study on the mechanisms of action of tamoxifen and this compound.[2]

Experimental Protocol: Competitive Estrogen Receptor Binding Assay

The determination of the relative binding affinity of a compound for the estrogen receptor is typically achieved through a competitive binding assay. This protocol is a generalized methodology based on established procedures using rat uterine cytosol as the source of estrogen receptors.

Objective: To determine the concentration of a test compound (e.g., this compound) that inhibits 50% of the binding of a radiolabeled estrogen (e.g., [³H]-Estradiol) to the estrogen receptor.

Materials:

  • Test compound (this compound)

  • Radiolabeled Estradiol ([³H]-E₂)

  • Unlabeled Estradiol (for standard curve)

  • Rat uterine cytosol (source of estrogen receptors)

  • Assay Buffer (e.g., Tris-EDTA buffer)

  • Dextran-coated charcoal suspension

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Rat Uterine Cytosol:

    • Uteri are excised from ovariectomized rats.

    • The tissue is homogenized in cold assay buffer.

    • The homogenate is centrifuged at a low speed to remove cellular debris.

    • The resulting supernatant is then ultracentrifuged to pellet the microsomal fraction, leaving the cytosol containing the soluble estrogen receptors as the supernatant. The protein concentration of the cytosol is determined.

  • Competitive Binding Assay:

    • A series of assay tubes are prepared.

    • To each tube, a constant amount of rat uterine cytosol (containing ER) and a constant concentration of [³H]-E₂ are added.

    • Increasing concentrations of the unlabeled competitor (test compound, e.g., this compound, or unlabeled estradiol for the standard curve) are added to the tubes.

    • Tubes are incubated to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • A dextran-coated charcoal suspension is added to each tube. The charcoal adsorbs the free, unbound [³H]-E₂.

    • The tubes are centrifuged to pellet the charcoal.

  • Quantification:

    • The supernatant, containing the [³H]-E₂ bound to the estrogen receptor, is transferred to scintillation vials.

    • Scintillation cocktail is added, and the radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • The amount of bound [³H]-E₂ is plotted against the logarithm of the competitor concentration.

    • The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of [³H]-E₂) is determined from the resulting sigmoidal curve.

    • The relative binding affinity (RBA) is calculated using the formula: RBA = (IC₅₀ of Estradiol / IC₅₀ of Test Compound) x 100

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol ER Estrogen Receptor (ER) Estradiol->ER Binds This compound This compound (Antagonist) This compound->ER Competitively Binds ER_dimer ER Dimerization & Translocation No_Dimer Conformational Change Prevents Dimerization & ERE Binding ERE Estrogen Response Element (ERE) Transcription Gene Transcription ERE->Transcription Initiates No_Transcription Inhibition of Transcription Biological_Response Biological Response (e.g., Cell Proliferation) Transcription->Biological_Response ER_dimer->ERE Binds to No_Dimer->ERE Blocks Binding No_Response Inhibition of Biological Response

Caption: Estrogen Receptor Signaling and Antagonist Action.

Competitive_Binding_Assay_Workflow start Start prep_cytosol Prepare Rat Uterine Cytosol (ER Source) start->prep_cytosol setup_assay Set up Assay Tubes: - Constant [ER] - Constant [³H]-E₂ - Increasing [Competitor] prep_cytosol->setup_assay incubation Incubate to Reach Binding Equilibrium setup_assay->incubation separation Separate Bound & Free Ligand (Dextran-Coated Charcoal) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: - Plot Binding Curve - Determine IC₅₀ - Calculate RBA quantification->analysis end End analysis->end

Caption: Competitive ER Binding Assay Workflow.

Conclusion

This compound (MER-25) serves as a foundational molecule in the history of antiestrogen therapy. While its binding affinity for the estrogen receptor is notably lower than that of estradiol and subsequent SERMs like 4-hydroxytamoxifen, its discovery was a critical step in establishing the principle of ER antagonism. The methodologies outlined in this guide provide a framework for the continued evaluation of novel compounds targeting the estrogen receptor, a key objective in the development of new treatments for hormone-dependent cancers and other endocrine disorders.

References

An In-Depth Technical Guide to the Pharmacology of Nonsteroidal Antiestrogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nonsteroidal Antiestrogens

Nonsteroidal antiestrogens are a cornerstone in the treatment of estrogen receptor (ER)-positive breast cancer, a disease where the hormone estrogen fuels tumor growth.[1][2] These synthetic compounds function by targeting the estrogen receptor, thereby inhibiting the proliferative signals of estrogen.[3] Unlike steroidal agents, their chemical structure is not derived from the cholesterol backbone. This class of drugs is broadly categorized into two main groups based on their mechanism of action: Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Downregulators, or Degraders (SERDs).[1][4] This guide provides a detailed overview of the pharmacology of these agents, focusing on their mechanisms, quantitative properties, and the experimental protocols used for their evaluation.

Classification and Core Mechanisms

Nonsteroidal antiestrogens modulate ER signaling through distinct mechanisms. The pharmacological outcome depends on how the drug-receptor complex interacts with cellular machinery.

Selective Estrogen Receptor Modulators (SERMs)

SERMs, such as tamoxifen and raloxifene, exhibit a dualistic nature, acting as estrogen antagonists in some tissues (like the breast) while functioning as agonists in others (such as bone and the uterus). This tissue-specific activity is a result of the unique conformational change the ER undergoes upon binding to a SERM. This altered conformation leads to differential recruitment of co-regulator proteins (coactivators or corepressors), which ultimately dictates the transcriptional response in a given cell type.

  • Antagonistic Action (e.g., in Breast Tissue): In breast cancer cells, the SERM-ER complex preferentially recruits corepressors, which block the transcription of estrogen-responsive genes responsible for cell proliferation.

  • Agonistic Action (e.g., in Bone): In bone cells, the same complex may recruit coactivators, mimicking the beneficial effects of estrogen and helping to prevent osteoporosis.

Selective Estrogen Receptor Downregulators (SERDs)

SERDs, exemplified by fulvestrant, are pure antiestrogens that lack the agonist effects seen with SERMs. Their primary mechanism involves not only competitively blocking the estrogen receptor but also inducing a profound conformational change that destabilizes the receptor protein. This destabilization marks the receptor for ubiquitination and subsequent degradation by the proteasome, the cell's protein disposal system. The resulting depletion of cellular ER levels effectively shuts down all downstream estrogen signaling pathways.

Estrogen Receptor Signaling Pathways

Estrogen and its antagonists exert their effects through two primary signaling pathways: the classical genomic pathway and the rapid non-genomic pathway.

Genomic (Nuclear-Initiated) Signaling

The genomic pathway is the classical mechanism of steroid hormone action. Estrogen diffuses into the cell and binds to ERα or ERβ. This binding event causes the receptor to dimerize and translocate to the nucleus. The ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating transcription. Antiestrogens competitively inhibit this process by binding to the ER and preventing the conformational changes necessary for effective DNA binding and coactivator recruitment.

Estrogen_Genomic_Signaling E2 E2 ER ER E2->ER Binds ER_E2 ER_E2 Dimer Dimer ER_E2->Dimer Dimerization ERE ERE Dimer->ERE Translocates & Binds to DNA Gene Gene ERE->Gene Activates Transcription Transcription Gene->Transcription Leads to

Non-Genomic (Membrane-Initiated) Signaling

A subpopulation of ERs is located at the cell membrane and can initiate rapid signaling cascades that do not require direct gene transcription. These non-genomic actions are often mediated through G-protein coupled receptors (like GPER1) or interactions with growth factor receptors (e.g., EGFR, HER2). Activation of these pathways can lead to the rapid modulation of intracellular signaling molecules like Src, PI3K, and MAPK, influencing cell proliferation and survival. The role of antiestrogens in this pathway is complex, with some evidence suggesting they can also modulate these rapid signaling events.

Non_Genomic_Signaling E2 Estrogen (E2) mER Membrane ER (mER/GPER1) E2->mER Binds Src Src mER->Src Activates PI3K PI3K mER->PI3K Activates MAPK MAPK mER->MAPK Activates CellResponse Rapid Cellular Responses (e.g., Proliferation, Survival) Src->CellResponse Modulate PI3K->CellResponse Modulate MAPK->CellResponse Modulate

Quantitative Pharmacological Data

The efficacy and characteristics of nonsteroidal antiestrogens are defined by their binding affinity, in vitro potency, and pharmacokinetic profiles.

Estrogen Receptor Binding Affinity

Binding affinity measures how tightly a drug binds to its target receptor. It is often expressed as the relative binding affinity (RBA) compared to estradiol. The active metabolites of tamoxifen, 4-hydroxytamoxifen (afimoxifene) and endoxifen, have significantly higher affinity for the ER than tamoxifen itself. Fulvestrant also binds to the ER with high affinity.

Table 1: Relative Binding Affinities (RBA) for Estrogen Receptor α (ERα)

Compound Relative Binding Affinity (RBA) % (Estradiol = 100%) Citation(s)
Estradiol 100 Reference
Tamoxifen 2.8 - 7
4-Hydroxytamoxifen 178 - 181
Endoxifen 181

| Fulvestrant | ~89 (rat uterus) | |

In Vitro Potency

In vitro potency is typically measured as the half-maximal inhibitory concentration (IC50) in cell-based assays, such as the inhibition of proliferation in ER-positive breast cancer cell lines (e.g., MCF-7).

Table 2: In Vitro Potency (IC50) in MCF-7 Breast Cancer Cells

Compound Activity IC50 Value (approx.) Citation(s)
Tamoxifen Growth Inhibition ~0.1 µM
4-Hydroxytamoxifen Growth Inhibition ~1-10 nM

| Fulvestrant | Growth Inhibition | ~0.1-1 nM | |

Pharmacokinetic Properties

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. These parameters are critical for determining dosing regimens and predicting drug interactions.

Table 3: Key Pharmacokinetic Parameters of Major Nonsteroidal Antiestrogens

Parameter Tamoxifen Raloxifene Fulvestrant Citation(s)
Administration Oral Oral Intramuscular
Bioavailability Well absorbed ~2% (due to extensive first-pass) N/A (IM injection)
Protein Binding >99% >95% 99%
Metabolism Hepatic (CYP2D6, CYP3A4) Extensive first-pass glucuronidation Hepatic (CYP3A4 involved)
Primary Metabolites Endoxifen, 4-Hydroxytamoxifen Glucuronide conjugates Multiple pathways
Elimination Half-life 5-7 days (parent), 14 days (metabolites) 27.7 hours ~40-50 days

| Excretion | Primarily feces | Primarily feces | Primarily feces | |

Key Experimental Protocols

Evaluating the pharmacological profile of nonsteroidal antiestrogens requires a suite of standardized in vitro and in vivo assays.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound for the estrogen receptor relative to a radiolabeled ligand (e.g., [³H]estradiol).

Methodology:

  • Preparation of Receptor Source: A cytosolic extract is prepared from an ER-rich tissue (e.g., rat uterus) or from cells overexpressing the human ER.

  • Incubation: A constant concentration of radiolabeled estradiol is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.

  • Separation: After reaching equilibrium, bound and free radioligand are separated. This is commonly achieved by dextran-coated charcoal (DCC) adsorption, which binds the free radioligand, allowing the receptor-bound portion to be measured after centrifugation.

  • Quantification: The radioactivity in the supernatant (representing the bound ligand) is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is calculated. This value is used to determine the binding affinity (Ki).

Binding_Assay_Workflow Prep Prepare ER Source (e.g., Uterine Cytosol) Incubate Incubate ER with [³H]Estradiol + varying concentrations of Test Compound Prep->Incubate Separate Separate Bound from Free Ligand (e.g., DCC Adsorption) Incubate->Separate Quantify Quantify Radioactivity of Bound Ligand (Scintillation Counting) Separate->Quantify Analyze Calculate IC50 and Ki (Competitive Binding Curve) Quantify->Analyze

Cell Proliferation (MCF-7) Assay

Objective: To assess the cytostatic or cytotoxic effect of a compound on ER-positive human breast cancer cells.

Methodology:

  • Cell Culture: MCF-7 cells are cultured in a phenol red-free medium (to eliminate estrogenic activity from the dye) supplemented with charcoal-stripped serum (to remove endogenous steroids).

  • Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound, with or without a low concentration of estradiol to assess competitive antagonism.

  • Incubation: The cells are incubated for a period of 5-7 days to allow for multiple cell divisions.

  • Quantification of Proliferation: Cell viability or number is assessed using methods such as MTT assay, crystal violet staining, or direct cell counting.

  • Data Analysis: A dose-response curve is generated to determine the IC50 (for antagonists) or EC50 (for agonists).

ER-Mediated Reporter Gene Assay

Objective: To specifically measure the ability of a compound to activate or inhibit ER-mediated gene transcription.

Methodology:

  • Cell Transfection: A suitable cell line (e.g., HeLa, HEK293) is co-transfected with two plasmids: one expressing the human ER (e.g., ERα) and a second "reporter" plasmid containing a reporter gene (e.g., luciferase) under the control of multiple EREs.

  • Treatment: The transfected cells are treated with the test compound at various concentrations.

  • Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.

  • Lysis and Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The results are expressed as a function of compound concentration to determine its ability to induce (agonist) or inhibit estradiol-induced (antagonist) reporter activity.

Conclusion and Future Directions

Nonsteroidal antiestrogens have revolutionized the treatment of ER-positive breast cancer. SERMs like tamoxifen offer tissue-specific effects, while SERDs like fulvestrant provide a pure antagonistic mechanism by eliminating the receptor entirely. Understanding their detailed pharmacology, from receptor interaction and signaling pathway modulation to quantitative metrics of affinity and potency, is critical for their effective clinical use and for the development of next-generation therapies. Future research is focused on developing novel agents with improved oral bioavailability, better resistance profiles, and optimized tissue-selectivity to further enhance therapeutic outcomes for patients with hormone-sensitive cancers.

References

Ethamoxytriphetol: A Technical Guide to a Pioneering Antiestrogen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethamoxytriphetol, also known as MER-25, holds a significant place in the history of pharmacology as the first synthetic nonsteroidal antiestrogen, discovered in 1958.[1][2] A derivative of triphenylethanol, its discovery serendipitously opened the door for the development of selective estrogen receptor modulators (SERMs), a class of drugs with profound impacts on the treatment of hormone-sensitive cancers and other estrogen-related conditions.[1][2] This technical guide provides a comprehensive overview of the structure, mechanism of action, and key experimental data related to this compound, tailored for researchers and professionals in drug development.

Chemical Structure and Synthesis

This compound is chemically designated as 1-[4-[2-(diethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)-1-phenylethanol.[1] Its structure is characterized by a central triphenylethanol core, which is sterically hindered and prevents the estrogen receptor (ER) from adopting an active conformation upon binding.

A plausible synthetic workflow is outlined below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product reactant1 4-(2-(diethylamino)ethoxy)benzaldehyde reaction Grignard Reaction (in anhydrous ether) reactant1->reaction reactant2 Benzylmagnesium chloride (Grignard Reagent) reactant2->reaction product This compound (1-[4-[2-(diethylamino)ethoxy]phenyl]- 2-(4-methoxyphenyl)-1-phenylethanol) reaction->product

A conceptual workflow for the synthesis of this compound.

Mechanism of Action: Estrogen Receptor Antagonism

This compound exerts its antiestrogenic effects by competitively binding to the estrogen receptor (ER), primarily ERα and ERβ. Unlike the natural ligand, estradiol, the binding of this compound induces a conformational change in the receptor that prevents the recruitment of coactivator proteins necessary for the initiation of gene transcription. This blockade of coactivator binding effectively silences the expression of estrogen-responsive genes that are critical for the proliferation of hormone-dependent cells, such as those in breast cancer.

The signaling pathway can be visualized as follows:

Estrogen_Signaling_Antagonism Estradiol Estradiol ER Estrogen Receptor (ERα/ERβ) Estradiol->ER Binds This compound This compound (MER-25) This compound->ER Competitively Binds ERE Estrogen Response Element (ERE) on DNA ER->ERE Binds as Dimer Coactivators Coactivators ER->Coactivators This compound prevents recruitment Transcription_active Gene Transcription (Proliferation, etc.) ERE->Transcription_active Initiates Coactivators->ERE Recruited by Estradiol-ER complex Transcription_blocked Transcription Blocked

Antagonistic action of this compound on estrogen signaling.

Quantitative Biological Data

The biological activity of this compound is characterized by its binding affinity to the estrogen receptor and its functional potency as an antiestrogen. The following table summarizes key quantitative data.

ParameterSpecies/SystemValueReference(s)
Relative Binding Affinity (RBA) for ER Rat Uterus~0.06% (relative to Estradiol)
Relative Binding Affinity (RBA) for ER Mouse Uterus< 0.06 (Estradiol = 100)
Antiestrogenic Potency In vivo (mouse)~10-fold less potent than Clomiphene

Note: Specific IC50 or EC50 values for the antiestrogenic activity of this compound from in vitro functional assays such as the E-SCREEN assay using MCF-7 cells are not consistently reported in publicly available literature.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of compounds like this compound. Below are summaries of key experimental protocols.

Competitive Estrogen Receptor Binding Assay (Rat Uterine Cytosol)

This assay is designed to determine the relative binding affinity of a test compound to the estrogen receptor.

Binding_Assay_Workflow step1 Preparation of Rat Uterine Cytosol (Source of Estrogen Receptors) step2 Incubation of Cytosol with Radiolabeled Estradiol ([3H]-E2) and varying concentrations of this compound step1->step2 step3 Separation of Receptor-Bound and Free Radioligand (e.g., using hydroxylapatite) step2->step3 step4 Quantification of Radioactivity in the Receptor-Bound Fraction step3->step4 step5 Data Analysis: Calculation of IC50 and Relative Binding Affinity (RBA) step4->step5

Workflow for a competitive estrogen receptor binding assay.

Detailed Methodology:

  • Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer solution and centrifuged to obtain a cytosolic fraction rich in estrogen receptors.

  • Competitive Binding: Constant concentrations of rat uterine cytosol and radiolabeled estradiol (e.g., [³H]E₂) are incubated with increasing concentrations of this compound.

  • Equilibrium Incubation: The mixture is incubated at a low temperature (e.g., 4°C) for an extended period (e.g., 18-24 hours) to reach binding equilibrium.

  • Separation: Receptor-bound radioligand is separated from free radioligand using a method such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.

  • Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The Relative Binding Affinity (RBA) is then calculated by comparing the IC50 of this compound to that of unlabeled estradiol.

E-SCREEN (Estrogen Screen) Assay for Antiestrogenicity

The E-SCREEN assay assesses the ability of a compound to inhibit the proliferative effect of estrogen on estrogen-sensitive cells, such as the MCF-7 human breast cancer cell line.

Detailed Methodology:

  • Cell Culture: MCF-7 cells are maintained in a culture medium. For the assay, they are transferred to a medium free of estrogens and phenol red (a weak estrogen mimic).

  • Treatment: Cells are seeded in multi-well plates and treated with a constant, proliferation-inducing concentration of 17β-estradiol in the presence of varying concentrations of this compound.

  • Incubation: The cells are incubated for a period of 6-7 days to allow for cell proliferation.

  • Cell Proliferation Measurement: The final cell number is quantified using methods such as the sulforhodamine B (SRB) assay, which measures total protein content, or by direct cell counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the estradiol-induced cell proliferation (IC50) is calculated to determine its antiestrogenic potency.

Conclusion

This compound, though never marketed, remains a cornerstone in the study of estrogen receptor antagonism. Its simple triphenylethanol structure provided the foundational scaffold for the development of more potent and selective SERMs that have revolutionized the treatment of breast cancer and other estrogen-dependent diseases. For researchers in the field, understanding the properties and biological activity of this compound offers valuable insights into the structure-activity relationships of ER modulators and the fundamental mechanisms of hormone action and its therapeutic blockade. Further investigation into its specific interactions with different ER isoforms and the downstream genetic and proteomic consequences of its binding will continue to inform the design of next-generation endocrine therapies.

References

Ethamoxytriphetol: A Technical Guide to the First Selective Estrogen Receptor Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethamoxytriphetol, also known as MER-25, holds a significant place in the history of endocrinology and pharmacology as the first synthetic, nonsteroidal antiestrogen to be discovered.[1][2] First reported in 1958, its serendipitous discovery paved the way for the development of a new class of drugs known as Selective Estrogen Receptor Modulators (SERMs).[1][2] Although this compound was evaluated in clinical trials in the late 1950s and early 1960s, it was never marketed due to its relatively low potency and the emergence of unacceptable central nervous system side effects at higher doses.[1]

This technical guide provides an in-depth overview of this compound, focusing on its core function as a SERM. It is intended for researchers, scientists, and drug development professionals interested in the foundational science of estrogen receptor modulation.

Chemical and Physical Properties

This compound is a triphenylethanol derivative, structurally related to the triphenylethylene group of SERMs which includes tamoxifen and clomiphene.

PropertyValue
IUPAC Name 1-(4-(2-(diethylamino)ethoxy)phenyl)-1,2-bis(4-hydroxyphenyl)ethanol
Developmental Code MER-25
Molecular Formula C27H33NO3
Molar Mass 419.56 g/mol
CAS Number 67-98-1

Mechanism of Action as a Selective Estrogen Receptor Modulator (SERM)

This compound is classified as a SERM, exhibiting tissue-specific estrogen receptor (ER) agonist and antagonist effects. However, it is predominantly characterized as a nearly pure antiestrogen, with very low intrinsic estrogenic activity observed across various species. Its primary mechanism of action involves competitive binding to the estrogen receptor, thereby blocking the binding of endogenous estrogens like estradiol and inhibiting the transcription of estrogen-responsive genes.

The differential effects of SERMs in various tissues are attributed to several factors, including the specific ER subtype present (ERα or ERβ), the conformation of the ligand-receptor complex, and the subsequent recruitment of tissue-specific co-activator and co-repressor proteins. In the case of this compound, its strong antagonist profile suggests that upon binding to the ER, it induces a conformational change that favors the recruitment of co-repressors, leading to the silencing of gene transcription.

SERM_Mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds ER_Complex This compound-ER Complex ERE Estrogen Response Element (ERE) Gene Target Gene ERE->Gene Regulates CoRepressor Co-repressor Complex CoRepressor->Gene Inhibits Transcription ER_Complex->ERE Binds to ER_Complex->CoRepressor Recruits

Figure 1: Proposed signaling pathway for this compound as a SERM.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, primarily focusing on its binding affinity for the estrogen receptor and its relative antiestrogenic potency.

Table 1: Estrogen Receptor Binding Affinity

CompoundRelative Binding Affinity (RBA) for Rat ER (%)aRelative Binding Affinity (RBA) for Mouse Uterus ER (%)b
Estradiol100100
This compound (MER-25) ~0.06 <0.06
Tamoxifen12
4-Hydroxytamoxifen (afimoxifene)252131

a Relative to estradiol. b Relative to estradiol.

Table 2: Antiestrogen Binding Site (AEBS) Affinity

CompoundRelative Binding Affinity (RBA) for Mouse Liver AEBS (%)a
Tamoxifen100
This compound (MER-25) 8.9
4-Hydroxytamoxifen53

a Relative to tamoxifen.

Table 3: Relative Anti-estrogenic Potency

CompoundRelative Potency
This compound (MER-25) 1x
Clomiphene~10x more potent than MER-25

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.

Binding_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis prep1 Prepare uterine cytosol (source of ER) incubation Incubate cytosol, [3H]-E2, and this compound prep1->incubation prep2 Prepare radiolabeled estradiol ([3H]-E2) prep2->incubation prep3 Prepare serial dilutions of this compound prep3->incubation separation Separate bound from free radioligand (e.g., charcoal adsorption) incubation->separation measurement Measure radioactivity of bound fraction separation->measurement analysis Calculate IC50 or Ki value measurement->analysis

Figure 2: General workflow for an ER competitive binding assay.

Methodology:

  • Preparation of Uterine Cytosol: Uteri from immature or ovariectomized rodents are homogenized in a suitable buffer and centrifuged to obtain a cytosolic fraction rich in estrogen receptors.

  • Incubation: A constant concentration of radiolabeled estradiol (e.g., [³H]estradiol) and uterine cytosol are incubated with varying concentrations of this compound.

  • Separation of Bound and Free Ligand: After incubation, unbound radioligand is separated from the receptor-bound ligand. A common method is dextran-coated charcoal adsorption, where the charcoal binds free radioligand, which is then removed by centrifugation.

  • Quantification: The radioactivity of the supernatant, containing the receptor-bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. This can be converted to an inhibition constant (Ki) to reflect the binding affinity.

In Vivo Uterotrophic Assay

This bioassay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on uterine weight in immature or ovariectomized female rodents.

Uterotrophic_Assay_Workflow cluster_0 Animal Preparation cluster_1 Dosing Regimen cluster_2 Endpoint Measurement cluster_3 Data Analysis animal_prep Use immature or ovariectomized female rodents dosing Administer this compound (with or without an estrogen) for 3-7 days animal_prep->dosing measurement Euthanize animals and dissect uteri dosing->measurement weighing Record uterine wet and blotted weight measurement->weighing analysis Compare uterine weights of treated groups to control groups weighing->analysis

Figure 3: General workflow for an in vivo uterotrophic assay.

Methodology:

  • Animal Model: Immature or ovariectomized female rats or mice are used to minimize the influence of endogenous estrogens.

  • Dosing: Animals are typically dosed daily for three to seven days via oral gavage or subcutaneous injection. To assess anti-estrogenic activity, this compound is co-administered with a known estrogen, such as estradiol.

  • Endpoint Measurement: Twenty-four hours after the final dose, the animals are euthanized, and their uteri are excised and weighed (both wet and blotted to remove luminal fluid).

  • Data Analysis: The uterine weights of the this compound-treated groups are compared to those of vehicle control and estrogen-treated control groups. A significant inhibition of estrogen-induced uterine growth indicates anti-estrogenic activity.

In Vivo Studies and Clinical Development

This compound demonstrated anti-fertility effects in animal models, which initially sparked interest in its potential as a hormonal contraceptive. It was also among the first antiestrogens to be evaluated for the treatment of breast cancer, with an early study showing it could provide relief from bone pain in patients with metastatic disease. Additionally, it was investigated for ovulation induction and the treatment of chronic mastitis and endometrial cancer.

However, clinical development was ultimately halted due to its low potency, requiring high doses that led to undesirable side effects, including gastrointestinal issues and central nervous system disturbances such as hallucinations and psychotic episodes.

Conclusion and Future Perspectives

This compound, as the pioneering synthetic antiestrogen, laid the crucial groundwork for the entire field of selective estrogen receptor modulation. While its own clinical journey was short-lived, the lessons learned from its development were instrumental in the subsequent discovery and refinement of more potent and safer SERMs like clomiphene and tamoxifen, which have had a profound impact on women's health.

For contemporary researchers, this compound serves as a valuable tool and a historical benchmark for understanding the fundamental principles of estrogen receptor antagonism and the structure-activity relationships that govern the tissue-selective actions of SERMs. Further investigation into its unique "nearly pure" anti-estrogenic profile could still yield insights into the design of next-generation SERMs with improved therapeutic windows.

References

Ethamoxytriphetol: A Technical Overview of its Impact on Hormone-Dependent Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethamoxytriphetol, also known as MER-25, holds a significant place in the history of endocrine therapy for breast cancer. As the first synthetic nonsteroidal antiestrogen to be discovered, its investigation in the late 1950s and early 1960s paved the way for the development of selective estrogen receptor modulators (SERMs) like tamoxifen, which have become a cornerstone of treatment for hormone-dependent breast cancer.[1] Although this compound itself was never marketed due to its relatively low potency and central nervous system side effects at higher doses, a technical understanding of its mechanism and effects remains crucial for researchers in the field of hormone-sensitive cancers.[2] This whitepaper provides an in-depth technical guide to the core data and experimental findings related to this compound's effect on hormone-dependent breast cancer.

Mechanism of Action: A Near-Pure Antiestrogen

This compound is classified as a selective estrogen receptor modulator (SERM), though it is often described as being "essentially devoid of estrogenic activity" and exhibiting "very low estrogenic activity in all species tested," making it a nearly pure antiestrogen.[2] Its primary mechanism of action is the competitive antagonism of the estrogen receptor (ER). In hormone-dependent breast cancer cells, the binding of estrogen to the ER initiates a cascade of events leading to cell proliferation. This compound competes with endogenous estrogen for binding to the ER, thereby blocking this proliferative signal.

The following diagram illustrates the fundamental mechanism of this compound in an estrogen receptor-positive (ER+) breast cancer cell.

cluster_1 cluster_2 Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER MER25 This compound (MER-25) MER25->ER Estrogen_ER Activated Estrogen-ER Complex ER->Estrogen_ER Binding & Activation MER25_ER Inactive MER-25-ER Complex ER->MER25_ER Binding & Inactivation ERE Estrogen Response Element (ERE) on DNA Estrogen_ER->ERE Binding MER25_ER->ERE No Binding Proliferation_Genes Cell Proliferation Genes ERE->Proliferation_Genes Gene Transcription No_Transcription Transcription Blocked ERE->No_Transcription start Start prep_cytosol Prepare Uterine Cytosol (Source of ER) start->prep_cytosol incubation Incubate Cytosol with [3H]Estradiol and Varying Concentrations of this compound prep_cytosol->incubation separation Separate Bound and Unbound [3H]Estradiol incubation->separation quantification Quantify Radioactivity of Bound Fraction separation->quantification analysis Plot Dose-Response Curve and Determine IC50 quantification->analysis end End analysis->end start Start animal_model Select Immature or Ovariectomized Mice start->animal_model grouping Divide into Treatment Groups: - Vehicle - Estradiol - this compound - this compound + Estradiol animal_model->grouping dosing Daily Administration of Compounds (3-7 days) grouping->dosing endpoint Euthanize and Excise Uteri dosing->endpoint measurement Weigh Uteri endpoint->measurement analysis Compare Uterine Weights between Groups measurement->analysis end End analysis->end

References

Ethamoxytriphetol (MER-25): A Technical Guide on its Historical Significance in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethamoxytriphetol, known by its developmental code name MER-25, holds a pivotal position in the history of pharmacology as the first synthetic non-steroidal antiestrogen to be discovered.[1][2][3][4] First reported in 1958, its journey from a serendipitous discovery to a clinical candidate that was ultimately never marketed provides critical insights into the evolution of endocrine therapies.[1] Though its clinical development was halted due to low potency and unacceptable side effects, the pioneering research surrounding MER-25 laid the fundamental groundwork for the development of subsequent selective estrogen receptor modulators (SERMs), such as tamoxifen and clomiphene, which have had a profound impact on the treatment of breast cancer and infertility. This technical guide provides an in-depth analysis of the core scientific and historical aspects of MER-25 for researchers, scientists, and drug development professionals.

Discovery and Development

The discovery of MER-25's antiestrogenic properties was an unforeseen outcome of research at the William S. Merrell Company in the mid-1950s. Dr. Leonard Lerner, a research endocrinologist, was investigating non-steroidal estrogens for potential clinical applications. He noted the structural similarity of MER-25, a compound being explored for the treatment of coronary artery disease, to triphenylethylene-like estrogens. Instead of the anticipated estrogenic effects, Lerner's experiments revealed that MER-25 consistently blocked the actions of estrogens across all tested animal models. This serendipitous finding marked the birth of non-steroidal antiestrogens.

MER-25 is a triphenylethanol derivative, structurally related to the cholesterol-lowering agent triparanol (MER-29) and the estrogen chlorotrianisene (TACE). Its discovery spurred significant interest in the pharmaceutical industry to develop more potent derivatives, particularly with the aim of creating a "morning-after" pill, as MER-25 demonstrated antifertility effects in animals. This line of research directly led to the synthesis and investigation of other triphenylethylene compounds, including clomiphene and tamoxifen.

Chemical Properties

This compound is a synthetic non-steroidal compound belonging to the triphenylethanol class. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 1-[4-[2-(diethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)-1-phenylethanol
Other Names MER-25, NSC-19857
CAS Number 67-98-1
Chemical Formula C27H33NO3
Molar Mass 419.565 g·mol−1

Mechanism of Action

MER-25 functions as a selective estrogen receptor modulator (SERM). It exerts its antiestrogenic effects by competitively binding to the estrogen receptor (ER), thereby blocking the binding of endogenous estrogens like estradiol. This antagonism prevents the conformational changes in the ER that are necessary for the transcription of estrogen-responsive genes.

While described as "essentially devoid of estrogenic activity," some minor estrogenic effects have been observed in the uterus, classifying it technically as a SERM rather than a pure antiestrogen or a silent antagonist. For practical purposes, however, it is considered a nearly pure antiestrogen.

The diagram below illustrates the simplified signaling pathway of estrogen and the antagonistic action of MER-25.

MER25_MoA cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Estradiol Estradiol (E2) ER Estrogen Receptor (ER) Estradiol->ER Binds MER25 MER-25 MER25->ER Binds and blocks E2 binding ERE Estrogen Response Element (ERE) ER->ERE Dimerizes and translocates to nucleus GeneTranscription Gene Transcription ERE->GeneTranscription Initiates BiologicalEffects Biological Effects (e.g., cell proliferation) GeneTranscription->BiologicalEffects

Figure 1. Simplified signaling pathway of estrogen and the antagonistic action of MER-25.

Quantitative Data on Receptor Binding and Potency

MER-25's low potency was a significant factor in its clinical discontinuation. The following table summarizes its binding affinity for the estrogen receptor relative to estradiol and other SERMs.

CompoundRelative Binding Affinity for Rat ER (Estradiol = 100%)Reference
This compound (MER-25)~0.06%
Tamoxifen1%
Afimoxifene (4-hydroxytamoxifen)252%

Clomiphene, another early SERM, was found to be approximately 10-fold more potent as an antiestrogen than MER-25.

Key Historical Experiments and Clinical Investigations

Despite its short-lived clinical evaluation, MER-25 was investigated for a range of gynecological conditions.

Antifertility Studies in Animals

Objective: To assess the antifertility effects of MER-25. Experimental Protocol: MER-25 was administered to various animal species. While specific protocols from the 1950s are not extensively detailed in modern literature, these studies typically involved treating female animals with the compound and observing its effects on ovulation, implantation, and pregnancy maintenance. The compound was found to act as a "morning-after" pill in these laboratory animals.

Early Breast Cancer Trials

Objective: To evaluate the therapeutic potential of MER-25 in patients with metastatic breast cancer. Experimental Protocol: In a pioneering study, Dr. Roy Hertz administered MER-25 to three patients with metastatic breast cancer. The drug was administered orally. Clinical observations focused on symptomatic relief, particularly bone pain, and any objective signs of tumor regression. The study found that MER-25 provided relief from bone pain, which was presumed to be due to the dissolution of bone metastases. This was the first study of its kind for an antiestrogen therapy in breast cancer and was instrumental in paving the way for the development of tamoxifen for this indication a decade later.

Ovulation Induction Studies

Objective: To determine if MER-25 could induce ovulation in subfertile women. Experimental Protocol: Between 1958 and 1962, studies were conducted where MER-25 was administered to women, and the urinary output of hormones was measured to assess its effects on the ovaries and/or the anterior pituitary gland. These experiments suggested that MER-25 influenced the anterior pituitary gland to produce a response in the ovaries. However, unlike its successors, its clinical utility for this purpose was not pursued due to its side effect profile.

The general workflow for the clinical investigation of MER-25 is depicted in the following diagram.

MER25_Clinical_Workflow Discovery Serendipitous Discovery (Antiestrogenic Properties) AnimalStudies Animal Studies (Antifertility Effects) Discovery->AnimalStudies ClinicalTrials Clinical Trials (Late 1950s - Early 1960s) AnimalStudies->ClinicalTrials Indications Investigated Indications: - Breast Cancer - Endometrial Cancer - Ovulation Induction - Chronic Mastitis ClinicalTrials->Indications Discontinuation Discontinuation ClinicalTrials->Discontinuation Reasons Reasons: - Low Potency - CNS Side Effects - GI Side Effects Discontinuation->Reasons

Figure 2. Workflow of MER-25's clinical investigation and discontinuation.

Discontinuation of Clinical Development

The clinical development of MER-25 was ultimately terminated for two primary reasons:

  • Low Potency: As indicated by its low relative binding affinity for the estrogen receptor, high doses of MER-25 were required to achieve a therapeutic effect.

  • Unacceptable Side Effects: At higher doses, MER-25 caused severe central nervous system (CNS) side effects, including hallucinations and psychotic episodes. Undesirable gastrointestinal side effects were also reported.

These toxicities precluded its further investigation and it was never marketed.

Legacy and Historical Significance

Despite its failure to reach the market, the historical significance of this compound (MER-25) is immense. Its discovery was a watershed moment in endocrine pharmacology.

  • Proof of Concept: MER-25 was the first compound to demonstrate that a non-steroidal molecule could effectively block estrogen receptors and antagonize the effects of estrogen in vivo. This provided the crucial proof of concept for the development of antiestrogen therapy.

  • Foundation for SERMs: The research on MER-25 directly catalyzed the development of more potent and safer SERMs. Pharmaceutical companies, energized by the potential applications of antiestrogens, synthesized and tested numerous derivatives of triphenylethylene, leading to the discovery of clomiphene and tamoxifen. Clomiphene went on to become a cornerstone treatment for anovulatory infertility, while tamoxifen revolutionized the treatment of hormone receptor-positive breast cancer, dramatically improving patient survival.

  • Paradigm Shift in Cancer Treatment: The initial, albeit limited, success of MER-25 in providing pain relief for breast cancer patients was the first step towards a paradigm shift in oncology. It introduced the concept of targeted hormonal therapy for estrogen-responsive cancers, a strategy that remains a mainstay of breast cancer treatment today.

References

Synthesis Pathway of Ethamoxytriphetol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis pathway for Ethamoxytriphetol (MER-25), a pioneering nonsteroidal selective estrogen receptor modulator (SERM). The synthesis, as originally reported by Palopoli et al. from The Wm. S. Merrell Company in 1962, involves a multi-step process culminating in the formation of the triphenylethanol structure. This document presents the experimental protocols, quantitative data, and a visual representation of the synthesis workflow, offering a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction

This compound, scientifically known as 1-[4-[2-(diethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)-1-phenylethanol, was the first antiestrogen to be discovered and was clinically studied in the late 1950s and early 1960s.[1] Although never marketed, its discovery paved the way for the development of other significant SERMs like clomiphene and tamoxifen.[1] Understanding its synthesis is crucial for the study of this class of compounds and for the development of new estrogen receptor modulators. This guide details the original synthetic methodology.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a Grignard reaction, a powerful tool in organic chemistry for the formation of carbon-carbon bonds. The key steps involve the preparation of a Grignard reagent and its subsequent reaction with a ketone intermediate.

The overall synthesis can be visualized as a two-step process:

  • Formation of the Grignard Reagent: 4-Methoxyphenylmagnesium bromide is prepared from 4-bromoanisole and magnesium turnings.

  • Grignard Reaction and Product Formation: The Grignard reagent is reacted with 4'-(2-diethylaminoethoxy)-4-methoxydeoxybenzoin to yield this compound.

Experimental Protocols

The following protocols are based on the procedures described by Palopoli et al. (1962).

Preparation of 4-Methoxyphenylmagnesium Bromide (Grignard Reagent)
  • Reactants:

    • 4-Bromoanisole

    • Magnesium turnings

    • Anhydrous ether (solvent)

    • Iodine crystal (initiator)

  • Methodology:

    • A solution of 4-bromoanisole in anhydrous ether is prepared.

    • Magnesium turnings and a crystal of iodine are placed in a reaction flask equipped with a reflux condenser and a dropping funnel.

    • A small portion of the 4-bromoanisole solution is added to the magnesium to initiate the reaction, which is indicated by the disappearance of the iodine color and the start of ebullition.

    • The remaining 4-bromoanisole solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Synthesis of 1-[4-[2-(diethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)-1-phenylethanol (this compound)
  • Reactants:

    • 4'-(2-Diethylaminoethoxy)-4-methoxydeoxybenzoin

    • 4-Methoxyphenylmagnesium bromide solution (from step 3.1)

    • Anhydrous ether (solvent)

    • Benzene (solvent)

    • Ammonium chloride solution (for workup)

  • Methodology:

    • A solution of 4'-(2-diethylaminoethoxy)-4-methoxydeoxybenzoin in a mixture of anhydrous ether and benzene is prepared.

    • The solution from step 1 is added dropwise to the freshly prepared Grignard reagent from section 3.1 with constant stirring.

    • After the addition is complete, the reaction mixture is stirred for an extended period at room temperature.

    • The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride to decompose the magnesium complex.

    • The organic layer is separated, washed with water, and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • The solvent is removed under reduced pressure to yield the crude product.

    • The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol-water).

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound as reported in the original literature.

ParameterValue
Starting Material 4'-(2-Diethylaminoethoxy)-4-methoxydeoxybenzoin
Molecular FormulaC26H29NO3
Molecular Weight403.52 g/mol
Final Product This compound (MER-25)
Molecular FormulaC27H33NO3
Molecular Weight419.56 g/mol
Melting Point138-139 °C
YieldNot explicitly stated for the final step in the primary reference.

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis of this compound.

Ethamoxytriphetol_Synthesis reactant reactant intermediate intermediate product product reagent reagent condition condition A 4-Bromoanisole C 4-Methoxyphenylmagnesium Bromide (Grignard Reagent) A->C Anhydrous Ether, Iodine (cat.) B Magnesium (Mg) B->C E This compound C->E D 4'-(2-Diethylaminoethoxy)-4- methoxydeoxybenzoin D->E 1. Grignard Addition 2. Aqueous Workup (NH4Cl)

Synthesis pathway of this compound.

Conclusion

The synthesis of this compound, a historically significant SERM, is a classic example of the application of Grignard chemistry in the construction of complex triarylethanol structures. The detailed protocols and data presented in this guide provide a valuable resource for researchers interested in the history of medicinal chemistry, the synthesis of SERMs, and the practical application of fundamental organic reactions in drug discovery. While the originally reported yields were not specified for the final step, the methodology laid the groundwork for the synthesis of an entire class of influential pharmaceutical agents.

References

The Pioneering Antiestrogen: A Technical Guide to Ethamoxytriphetol (MER-25) in Estrogen Receptor Biology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethamoxytriphetol, commonly known by its developmental code name MER-25, holds a significant place in the history of endocrine pharmacology as the first synthetic nonsteroidal antiestrogen to be discovered.[1][2] Reported in 1958, its serendipitous identification as an estrogen antagonist opened the door for the development of a new class of drugs targeting the estrogen receptor (ER), which would later be known as selective estrogen receptor modulators (SERMs).[1][2] Although MER-25 was investigated in clinical trials in the late 1950s and early 1960s, it was never marketed due to its relatively low potency and the emergence of unacceptable central nervous system side effects at higher doses.[1] Despite its clinical discontinuation, MER-25 remains a valuable tool in estrogen receptor biology research, providing a foundational understanding of antiestrogen action and the complexities of ER signaling.

This in-depth technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, mechanism of action, and its application in key experimental protocols. Quantitative data are summarized for comparative analysis, and detailed methodologies for seminal experiments are provided to aid in contemporary research design.

Chemical Properties and Structure

This compound (MER-25) is a triphenylethanol derivative, structurally related to the triphenylethylene group of SERMs, which includes more widely known compounds like clomiphene and tamoxifen. Its chemical formula is C27H33NO3, with a molar mass of 419.565 g·mol−1. The IUPAC name for this compound is 1-[4-[2-(diethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)-1-phenylethanol.

Mechanism of Action: A Prototypical SERM

This compound is classified as a Selective Estrogen Receptor Modulator (SERM), exhibiting both antiestrogenic and weak estrogenic activities depending on the target tissue. It is considered a nearly pure antiestrogen, with its antagonistic properties predominating in most tested species.

The primary mechanism of action of MER-25 involves its competitive binding to the estrogen receptor (ER), thereby blocking the binding of the endogenous ligand, estradiol. This competitive inhibition prevents the conformational changes in the ER that are necessary for the recruitment of coactivators and the subsequent transcription of estrogen-responsive genes.

Signaling Pathway of Estrogen Receptor Modulation by this compound

The binding of an estrogen agonist, such as estradiol, to the estrogen receptor (ERα or ERβ) typically induces a conformational change that promotes the dissociation of corepressors and the recruitment of coactivators. This complex then binds to estrogen response elements (EREs) on the DNA, initiating the transcription of target genes that regulate processes like cell proliferation and differentiation.

In contrast, when this compound binds to the ER, it induces a different conformational change. This altered conformation hinders the binding of coactivators and may even promote the recruitment of corepressors, such as N-CoR and SMRT. This leads to the repression of estrogen-dependent gene transcription.

Estrogen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ERα/ERβ) E2->ER Binds MER25 This compound (MER-25) MER25->ER Competitively Binds ERE Estrogen Response Element (ERE) ER->ERE Binds Coactivators Coactivators (e.g., SRC-1) ER->Coactivators Recruits (E2 bound) Corepressors Corepressors (e.g., N-CoR, SMRT) ER->Corepressors Recruits (MER-25 bound) TargetGene Target Gene Coactivators->TargetGene Activates Corepressors->TargetGene Represses Transcription_Activation Gene Transcription (Activation) TargetGene->Transcription_Activation Transcription_Repression Gene Transcription (Repression) TargetGene->Transcription_Repression

Figure 1: Simplified signaling pathway of estrogen receptor modulation by Estradiol vs. This compound.

Quantitative Data

The potency of this compound as an estrogen receptor antagonist is relatively low compared to other SERMs and estradiol. This is reflected in its binding affinity for the estrogen receptor.

CompoundRelative Binding Affinity (RBA) for Rat ER (%) (Estradiol = 100%)Reference
Estradiol100
This compound (MER-25)~0.06
Tamoxifen1
Afimoxifene (4-hydroxytamoxifen)252
CompoundRelative Binding Affinity (RBA) for Mouse Uterus ER (%) (Estradiol = 100)Reference
Estradiol (E2)100
This compound (MER-25)< 0.06
Tamoxifen (TAM)2
4-hydroxytamoxifen (4-OH-TAM)131

Experimental Protocols

This compound has been instrumental in the development and validation of various assays to assess estrogenic and antiestrogenic activity. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [3H]-estradiol.

Objective: To determine the relative binding affinity (RBA) of this compound for the estrogen receptor.

Materials:

  • Rat uterine cytosol (source of estrogen receptors)

  • [3H]-17β-estradiol

  • This compound (MER-25) and other test compounds

  • Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer

  • Dextran-coated charcoal (DCC) suspension

  • Scintillation vials and scintillation fluid

  • Microcentrifuge

Procedure:

  • Preparation of Uterine Cytosol: Uteri from immature or ovariectomized rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged to pellet cellular debris, and the resulting supernatant (cytosol) containing the estrogen receptors is collected.

  • Competitive Binding Incubation: A constant concentration of [3H]-17β-estradiol is incubated with aliquots of the uterine cytosol in the presence of increasing concentrations of unlabeled this compound or a reference compound (e.g., unlabeled estradiol).

  • Separation of Bound and Free Ligand: After incubation to equilibrium, the reaction mixtures are treated with a dextran-coated charcoal suspension. The charcoal adsorbs the unbound [3H]-estradiol, while the larger receptor-bound [3H]-estradiol remains in the supernatant.

  • Quantification: The mixture is centrifuged, and the radioactivity in the supernatant (representing the bound ligand) is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-estradiol (IC50) is determined. The relative binding affinity (RBA) is calculated using the formula: RBA = (IC50 of Estradiol / IC50 of this compound) x 100.

Competitive_Binding_Assay_Workflow start Start prep_cytosol Prepare Rat Uterine Cytosol start->prep_cytosol incubation Incubate Cytosol with [3H]-Estradiol and MER-25 (varying concentrations) prep_cytosol->incubation add_dcc Add Dextran-Coated Charcoal (DCC) incubation->add_dcc centrifuge Centrifuge to Pellet DCC-bound Ligand add_dcc->centrifuge measure_supernatant Measure Radioactivity in Supernatant centrifuge->measure_supernatant analyze Calculate IC50 and RBA measure_supernatant->analyze end End analyze->end

Figure 2: Workflow for a competitive radioligand binding assay to determine the estrogen receptor affinity of this compound.
In Vitro MCF-7 Cell Proliferation Assay

The MCF-7 human breast cancer cell line is estrogen-responsive, and its proliferation is stimulated by estrogens. This assay is used to assess the antiestrogenic activity of compounds by measuring their ability to inhibit estrogen-induced cell growth.

Objective: To determine the anti-proliferative effect of this compound on estrogen-stimulated MCF-7 cells.

Materials:

  • MCF-7 human breast cancer cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Phenol red-free medium supplemented with charcoal-stripped FBS (to remove endogenous steroids)

  • Estradiol (E2)

  • This compound (MER-25)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, WST-1)

  • Plate reader

Procedure:

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates in their regular growth medium and allowed to attach overnight.

  • Hormone Deprivation: The growth medium is replaced with phenol red-free medium containing charcoal-stripped FBS, and the cells are incubated for 24-48 hours to synchronize them and minimize the effects of endogenous estrogens.

  • Treatment: Cells are treated with a constant, proliferation-stimulating concentration of estradiol in the presence of increasing concentrations of this compound. Control wells include cells treated with vehicle, estradiol alone, and this compound alone.

  • Incubation: The cells are incubated for a period of 4-6 days.

  • Cell Proliferation Assessment: A cell proliferation reagent is added to each well. The absorbance, which is proportional to the number of viable cells, is measured using a plate reader.

  • Data Analysis: The percentage of inhibition of estradiol-induced proliferation is calculated for each concentration of this compound. The IC50 value (the concentration that causes 50% inhibition) can then be determined.

MCF7_Proliferation_Assay_Workflow start Start seed_cells Seed MCF-7 Cells in 96-well Plates start->seed_cells hormone_deprive Hormone Deprivation (Charcoal-stripped serum) seed_cells->hormone_deprive treat_cells Treat with Estradiol and MER-25 (varying concentrations) hormone_deprive->treat_cells incubate Incubate for 4-6 Days treat_cells->incubate add_reagent Add Cell Proliferation Reagent (e.g., MTT) incubate->add_reagent measure_absorbance Measure Absorbance add_reagent->measure_absorbance analyze Calculate % Inhibition and IC50 measure_absorbance->analyze end End analyze->end

Figure 3: Workflow for an in vitro MCF-7 cell proliferation assay to assess the antiestrogenic activity of this compound.
In Vivo Uterotrophic Assay in Immature Rats

The uterotrophic assay is a classic in vivo method to assess the estrogenic or antiestrogenic activity of a compound by measuring its effect on the uterine weight of immature or ovariectomized female rodents.

Objective: To evaluate the antiestrogenic effect of this compound by its ability to inhibit estrogen-induced uterine growth in immature female rats.

Materials:

  • Immature female rats (e.g., Sprague-Dawley, 21-25 days old)

  • Estradiol benzoate (EB) or another potent estrogen

  • This compound (MER-25)

  • Vehicle for administration (e.g., corn oil)

  • Animal balance

  • Dissection tools

Procedure:

  • Animal Acclimation: Immature female rats are acclimated to the housing conditions for a few days.

  • Dosing: The rats are divided into groups: a vehicle control group, an estrogen-treated group (e.g., EB), and groups treated with the estrogen plus various doses of this compound. The compounds are typically administered daily for three consecutive days via oral gavage or subcutaneous injection.

  • Necropsy: On the day after the last dose, the animals are euthanized, and their uteri are carefully dissected, trimmed of fat and connective tissue, and blotted to remove luminal fluid.

  • Uterine Weight Measurement: The wet weight of each uterus is recorded.

  • Data Analysis: The mean uterine weight for each treatment group is calculated. The antiestrogenic effect of this compound is determined by its ability to significantly reduce the estrogen-induced increase in uterine weight.

Uterotrophic_Assay_Workflow start Start acclimate Acclimate Immature Female Rats start->acclimate group_and_dose Group and Dose Rats Daily for 3 Days (Vehicle, Estrogen, Estrogen + MER-25) acclimate->group_and_dose necropsy Necropsy on Day 4 group_and_dose->necropsy dissect_weigh Dissect and Weigh Uteri necropsy->dissect_weigh analyze Compare Mean Uterine Weights between Groups dissect_weigh->analyze end End analyze->end

Figure 4: Workflow for an in vivo uterotrophic assay to assess the antiestrogenic activity of this compound.

Conclusion

This compound (MER-25), as the first-in-class antiestrogen, laid the groundwork for the development of modern SERMs that are now integral to the treatment of hormone-responsive cancers and other estrogen-related conditions. While its clinical utility was limited by its potency and side effect profile, its importance as a research tool cannot be overstated. The experimental protocols in which MER-25 was and continues to be used have become standard methods for evaluating the endocrine activity of novel compounds. A thorough understanding of the properties and historical context of this compound provides valuable insights for researchers and drug development professionals working in the field of estrogen receptor biology and endocrine therapy.

References

Ethamoxytriphetol and its relation to triphenylethylene SERMs

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ethamoxytriphetol and its Relation to Triphenylethylene SERMs

Abstract

This technical guide provides a comprehensive analysis of this compound (MER-25), a pioneering synthetic nonsteroidal antiestrogen. It details its chemical properties, mechanism of action, and its historical and pharmacological relationship to the broader class of triphenylethylene Selective Estrogen Receptor Modulators (SERMs). The document includes comparative pharmacological data, detailed experimental protocols for SERM characterization, and visual diagrams of key biological pathways and experimental workflows, intended for an audience of researchers, scientists, and drug development professionals.

Introduction: The Dawn of Antiestrogen Therapy

This compound, known by its developmental code name MER-25, represents a landmark in endocrine pharmacology. First reported in 1958, it was the first synthetic, nonsteroidal antiestrogen to be discovered.[1] Its antiestrogenic properties were identified serendipitously when researchers noted its structural similarity to triphenylethylene-like estrogens and tested it for estrogenic effects; instead, they found it blocked the action of estrogens.[1][2]

MER-25 is a derivative of triphenylethylene, a structural scaffold it shares with clinically significant SERMs like tamoxifen and clomiphene.[1][3] While it is technically classified as a SERM due to some observed minor estrogenic effects, it is considered a nearly pure antiestrogen. MER-25 was investigated for various gynecological conditions, including breast and endometrial cancer, and as a potential contraceptive due to its antifertility effects in animals. However, its clinical development was halted due to low potency and unacceptable central nervous system side effects, such as hallucinations, at higher doses. Despite never being marketed, the study of MER-25 was fundamentally important, laying the scientific groundwork that led to the development of more potent and safer SERMs that are now mainstays in medicine.

Chemical Structure and Physicochemical Properties

This compound's structure is characterized by a central triphenylethylene core with a diethylaminoethoxy side chain, which is critical for its antiestrogenic activity.

Property Value
IUPAC Name 1-(4-(2-(diethylamino)ethoxy)phenyl)-1,2-diphenylethanol
Synonyms MER-25, this compound
Chemical Formula C₂₇H₃₃NO₂
Molar Mass 403.56 g/mol
CAS Number 67-98-1

Note: Data compiled from available chemical information. Slight variations in IUPAC name and formula exist in literature.

Mechanism of Action: Modulating the Estrogen Receptor

The biological effects of this compound and other SERMs are mediated through their interaction with estrogen receptors (ERs), primarily ERα and ERβ. These receptors are ligand-activated transcription factors that regulate gene expression.

The classical mechanism of action involves the following steps:

  • Binding: MER-25 competes with endogenous estrogens, like 17β-estradiol (E2), for binding to the ligand-binding domain of the ER.

  • Conformational Change: Ligand binding induces a specific conformational change in the ER protein.

  • Dimerization and Translocation: The ligand-receptor complex dimerizes and translocates to the nucleus.

  • DNA Binding and Co-regulator Recruitment: The dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. The conformation of the receptor dictates whether it recruits coactivators (leading to gene transcription, an agonist effect) or corepressors (leading to transcriptional repression, an antagonist effect).

The tissue-selectivity of SERMs arises from the differential expression of ER subtypes and co-regulatory proteins in various tissues, allowing a compound like tamoxifen to be an antagonist in the breast and an agonist in the bone. MER-25 acts predominantly as an antagonist.

signaling_pathway Simplified Estrogen Receptor Signaling cluster_cell Target Cell Estradiol Estradiol (E2) (Agonist) ER Estrogen Receptor (ERα/β) Estradiol->ER Binds MER25 MER-25 (Antagonist) MER25->ER Binds ERE Estrogen Response Element (ERE) on DNA ER->ERE Dimerizes & Binds DNA Coactivator Coactivators ERE->Coactivator Recruits Corepressor Corepressors ERE->Corepressor Recruits Gene_Activation Gene Activation Coactivator->Gene_Activation Promotes Gene_Repression Gene Repression Corepressor->Gene_Repression Promotes

Caption: Simplified Estrogen Receptor Signaling Pathway.

Comparative Pharmacology of Triphenylethylene SERMs

The evolution from MER-25 to modern SERMs is marked by significant changes in potency and tissue-specific effects. The relative binding affinity (RBA) for the ER is a key determinant of a compound's potency.

Table 1: Comparative Estrogen Receptor Binding Affinities

CompoundRelative Binding Affinity (RBA) vs. Estradiol (%)
17β-Estradiol100
This compound (MER-25) ~0.06
Tamoxifen1 - 2
4-hydroxytamoxifen (active metabolite)131 - 252
Clomiphene~10x more potent than MER-25

Note: RBA values are compiled from various studies, primarily using rat ER, and can differ based on assay conditions.

The defining characteristic of SERMs is their mixed agonist and antagonist profile, which varies by tissue.

Table 2: Tissue-Specific Activity of Common SERMs

CompoundBreastUterusBone
EstradiolAgonistAgonistAgonist
This compound (MER-25) Antagonist Antagonist -
TamoxifenAntagonistPartial AgonistAgonist
ClomipheneAntagonistAntagonistPartial Agonist
Raloxifene (a benzothiophene SERM)AntagonistAntagonistAgonist

Note: Activity profiles are generalized from extensive pharmacological studies.

Key Experimental Protocols

The characterization of SERMs relies on standardized in vitro assays to determine binding affinity and functional activity.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Receptor Source: A preparation of estrogen receptors is used, typically from rat uterine cytosol or recombinant human ERα.

  • Incubation: A constant concentration of radiolabeled 17β-estradiol (e.g., [³H]-E₂) is incubated with the ER preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., MER-25).

  • Equilibration: The mixture is incubated (e.g., 18-20 hours at 4°C) to allow the binding to reach equilibrium.

  • Separation: Receptor-bound and free radioligand are separated. A common method is adsorption of free ligand using a dextran-coated charcoal slurry, followed by centrifugation.

  • Quantification: The radioactivity in the supernatant (containing the bound ligand) is measured using a liquid scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The RBA is then determined relative to the IC₅₀ of unlabeled estradiol.

binding_assay Workflow: ER Competitive Binding Assay A Prepare Assay Tubes: - ER Source (e.g., Uterine Cytosol) - [³H]-Estradiol (Constant Conc.) - Test Compound (Increasing Conc.) B Incubate to Equilibrium (e.g., 18-20h at 4°C) A->B C Separate Bound from Free Ligand (e.g., Charcoal Adsorption) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: Plot Competition Curve → Calculate IC₅₀ → Determine RBA D->E

Caption: Workflow of an Estrogen Receptor Competitive Binding Assay.

ERE-Luciferase Reporter Gene Assay

Objective: To quantify the functional agonist or antagonist activity of a test compound by measuring its effect on ER-mediated gene transcription.

Methodology:

  • Cell System: A suitable mammalian cell line (e.g., HeLa, HEK293, or MCF-7) is used.

  • Transfection: The cells are engineered to contain two key genetic constructs:

    • An expression vector for the human estrogen receptor (ERα or ERβ).

    • A reporter vector containing the firefly luciferase gene downstream of a promoter controlled by multiple Estrogen Response Elements (EREs).

  • Treatment: The engineered cells are treated with:

    • Agonist Mode: The test compound alone, across a range of concentrations, to measure its ability to activate transcription.

    • Antagonist Mode: A fixed concentration of an ER agonist (like E₂) combined with increasing concentrations of the test compound to measure its ability to inhibit agonist-induced transcription.

  • Incubation: Cells are incubated for a sufficient period (e.g., 24 hours) to allow for transcription and translation of the luciferase enzyme.

  • Lysis and Measurement: The cells are lysed, and a substrate for luciferase (luciferin) is added. The resulting bioluminescence is measured with a luminometer.

  • Data Analysis: The light output is proportional to the transcriptional activity. For agonists, an EC₅₀ (half-maximal effective concentration) is calculated. For antagonists, an IC₅₀ (half-maximal inhibitory concentration) is determined.

reporter_assay Workflow: ERE-Luciferase Reporter Assay A Transfect Host Cells with: 1. ER Expression Vector 2. ERE-Luciferase Reporter Vector B Culture & Treat Cells with Test Compound (Agonist or Antagonist Mode) A->B C Incubate to Allow Gene Expression (e.g., 24h) B->C D Lyse Cells & Add Luciferase Substrate C->D E Measure Luminescence D->E F Data Analysis: Calculate EC₅₀ (Agonist) or IC₅₀ (Antagonist) E->F

Caption: Workflow of an ERE-Luciferase Reporter Gene Assay.

Conclusion

This compound (MER-25) occupies a crucial position in the history of drug development. As the first synthetic antiestrogen, it was instrumental in validating the estrogen receptor as a druggable target. Although its own clinical potential was unrealized, the pharmacological questions raised by its unique profile—namely, how a single molecule could block estrogenic effects—directly spurred the research that led to the discovery and refinement of the triphenylethylene SERMs. The principles of competitive receptor binding and tissue-specific modulation, first explored with MER-25, remain central to the field of endocrinology and the ongoing development of novel receptor modulators for cancer, osteoporosis, and other hormone-dependent conditions.

References

The Antiestrogenic Properties of MER-25: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MER-25, also known by its chemical name ethamoxytriphetol, holds a significant place in the history of endocrinology as the first synthetic nonsteroidal antiestrogen to be discovered.[1][2][3] First reported in 1958, it paved the way for the development of a new class of drugs known as selective estrogen receptor modulators (SERMs).[1][2] Although its clinical development was discontinued due to low potency and adverse side effects, the study of MER-25 has provided fundamental insights into the mechanisms of estrogen receptor antagonism. This technical guide provides an in-depth overview of the antiestrogenic properties of MER-25, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Core Properties of MER-25

MER-25 is a triphenylethanol derivative that exhibits nearly pure antiestrogenic activity, although some minor estrogenic effects have been observed in certain species, technically classifying it as a SERM. Its primary mechanism of action is the competitive inhibition of estrogen binding to the estrogen receptor (ER), thereby blocking the downstream signaling pathways that are normally activated by estrogens.

Data Presentation

The following tables summarize the available quantitative data on the antiestrogenic properties of MER-25.

Table 1: Estrogen Receptor Binding Affinity of MER-25

CompoundReceptor SourceRelative Binding Affinity (RBA) (%)a
MER-25 (this compound)Mouse Uterus Estrogen Receptor< 0.06
MER-25 (this compound)Rat Estrogen Receptor~0.06
Estradiol (E2)Mouse Uterus Estrogen Receptor100
TamoxifenMouse Uterus Estrogen Receptor2
4-HydroxytamoxifenMouse Uterus Estrogen Receptor131

a RBA is expressed as a percentage relative to the binding of estradiol, which is set at 100%.

Table 2: In Vivo Antiestrogenic Activity of MER-25

Animal ModelAssayEffect of MER-25
Mouse (Ovariectomized)Uterotrophic AssayCompletely inhibited the uterotrophic response to both estradiol and tamoxifen.
MouseFertility AssayReduced fertility.
RatLordosis BehaviorAntagonized estradiol benzoate-induced lordosis.

Mechanism of Action: Estrogen Receptor Signaling

The antiestrogenic effects of MER-25 are mediated through its interaction with the estrogen receptor alpha (ERα). In the absence of an antagonist, the binding of estradiol (E2) to ERα induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs), dimerization, and subsequent binding to Estrogen Response Elements (EREs) in the promoter region of target genes. This is followed by the recruitment of coactivators, such as Steroid Receptor Coactivator-1 (SRC-1), which then recruit other components of the transcriptional machinery, leading to gene expression.

MER-25, as an antagonist, binds to the ligand-binding domain of ERα and induces a different conformational change. This altered conformation is thought to hinder the proper binding of coactivators and may instead promote the recruitment of corepressors, such as Nuclear Receptor Corepressor (N-CoR). The recruitment of corepressors leads to the inhibition of gene transcription.

Estrogen_Signaling_Pathway Figure 1: Estrogen Receptor Signaling Pathway cluster_agonist Agonist Action (Estradiol) cluster_antagonist Antagonist Action (MER-25) Estradiol Estradiol ERa_inactive ERα (inactive) Estradiol->ERa_inactive Binds to LBD ERa_active ERα (active conformation) ERa_inactive->ERa_active Conformational Change ERE_agonist Estrogen Response Element (ERE) ERa_active->ERE_agonist Binds to DNA SRC1 Coactivators (e.g., SRC-1) Gene_Activation Gene Transcription (e.g., pS2/TFF1) SRC1->Gene_Activation Initiates ERE_agonist->SRC1 Recruits MER25 MER25 ERa_inactive2 ERα (inactive) MER25->ERa_inactive2 Competitively Binds to LBD ERa_antagonist ERα (antagonist conformation) ERa_inactive2->ERa_antagonist Conformational Change ERE_antagonist Estrogen Response Element (ERE) ERa_antagonist->ERE_antagonist Binds to DNA NCoR Corepressors (e.g., N-CoR) Gene_Repression Gene Repression NCoR->Gene_Repression Initiates ERE_antagonist->NCoR Recruits Competitive_Binding_Assay_Workflow Figure 2: Competitive Binding Assay Workflow Prepare_Cytosol Prepare Uterine Cytosol (Source of Estrogen Receptor) Incubate_Radioligand Incubate Cytosol with Radiolabeled Estradiol ([3H]E2) Prepare_Cytosol->Incubate_Radioligand Add_Competitor Add Increasing Concentrations of Unlabeled Competitor (e.g., MER-25, Cold E2) Incubate_Radioligand->Add_Competitor Incubate Incubate to Reach Equilibrium Add_Competitor->Incubate Separate_Bound Separate Bound from Free Radioligand (e.g., Dextran-Coated Charcoal) Incubate->Separate_Bound Measure_Radioactivity Measure Radioactivity of Bound Fraction (Scintillation Counting) Separate_Bound->Measure_Radioactivity Calculate_IC50 Calculate IC50 and Relative Binding Affinity (RBA) Measure_Radioactivity->Calculate_IC50 Uterotrophic_Assay_Workflow Figure 3: Anti-Uterotrophic Assay Workflow Animal_Model Select Immature or Ovariectomized Female Rats Treatment_Groups Divide into Treatment Groups: 1. Vehicle Control 2. Estradiol (E2) 3. E2 + MER-25 (various doses) Animal_Model->Treatment_Groups Daily_Dosing Administer Daily Doses for 3-7 Days (e.g., subcutaneous injection or oral gavage) Treatment_Groups->Daily_Dosing Necropsy Euthanize Animals 24h after Last Dose Daily_Dosing->Necropsy Uterine_Excision Excise and Weigh Uteri (wet and/or blotted weight) Necropsy->Uterine_Excision Data_Analysis Compare Uterine Weights between E2 and E2 + MER-25 Groups Uterine_Excision->Data_Analysis

References

Methodological & Application

Application Notes and Protocols: In Vitro Evaluation of Ethamoxytriphetol (MER-25) and other Selective Estrogen Receptor Modulators (SERMs) on Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethamoxytriphetol, also known as MER-25, holds a significant place in the history of cancer therapy as the first synthetic nonsteroidal antiestrogen to be discovered.[1] Its development in the late 1950s paved the way for a new class of drugs known as Selective Estrogen Receptor Modulators (SERMs).[1] While this compound itself was never marketed, its discovery was a critical first step that led to the development of widely used breast cancer therapies like tamoxifen.[1]

These application notes provide a framework for the in vitro evaluation of antiestrogens, using the extensive data available for tamoxifen as a representative SERM to illustrate key experimental protocols and data presentation. The principles and methods described herein are applicable to the study of this compound and other novel antiestrogenic compounds.

Mechanism of Action: Targeting the Estrogen Receptor

This compound and other SERMs exert their effects by competitively binding to the estrogen receptor (ER), thereby blocking the proliferative signaling of estrogen in ER-positive breast cancer cells.[2] This antagonistic action in breast tissue is the cornerstone of their therapeutic effect.[2] However, these compounds can also exhibit partial agonist effects in other tissues, a defining characteristic of SERMs. The overall effect of a SERM is dependent on the specific cellular context and the balance of co-activator and co-repressor proteins.

Quantitative Data Summary

Due to the historical nature of this compound, detailed quantitative in vitro data on its effects on breast cancer cell lines are scarce in modern literature. The following tables summarize representative data for the well-characterized SERM, tamoxifen, to provide a comparative context for researchers.

Table 1: Comparative IC50 Values of Tamoxifen in ER-Positive Breast Cancer Cell Lines

Cell LineCompoundIC50 (µM)Incubation Time (hours)Assay
MCF-74-hydroxytamoxifen2796ATP chemosensitivity
MCF-74-hydroxytamoxifen3.296Not Specified
T47D4-hydroxytamoxifen4.296Not Specified
BT-4744-hydroxytamoxifen5.796Not Specified

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Effects of Tamoxifen on Apoptosis and Cell Cycle in MCF-7 Cells

TreatmentConcentration (µM)Incubation Time (hours)EffectAssay
Tamoxifen2504845.7% Late Apoptotic CellsAnnexin V/PI Staining
Tamoxifen1120G0/G1 Phase ArrestFlow Cytometry

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro studies. The following are standard protocols for key experiments in the evaluation of antiestrogens.

Cell Culture
  • Cell Lines: MCF-7 and T47D are commonly used ER-positive human breast cancer cell lines.

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). For experiments investigating estrogenic or antiestrogenic effects, phenol red-free medium with charcoal-stripped FBS is recommended to minimize exogenous estrogenic activity.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Seeding: Seed breast cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound or tamoxifen) and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Seeding and Treatment: Culture and treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the cell cycle distribution.

Visualizations

Estrogen Receptor Signaling Pathway

EstrogenReceptorPathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds HSP Heat Shock Proteins ER->HSP Dissociation ERE Estrogen Response Element ER->ERE Dimerization & Nuclear Translocation This compound This compound (SERM) This compound->ER Blocks Binding Transcription Gene Transcription ERE->Transcription Activation Proliferation Cell Proliferation Transcription->Proliferation

Caption: Estrogen receptor signaling and SERM inhibition.

Experimental Workflow for In Vitro SERM Evaluation

ExperimentalWorkflow cluster_assays Cellular Assays cluster_data Data Analysis start Start: Select ER+ Breast Cancer Cell Line (e.g., MCF-7) culture Cell Culture start->culture treatment Treat with this compound (or other SERM) at various concentrations and time points culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptotic vs. Viable Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist end Conclusion: Evaluate Antiproliferative Effects ic50->end apoptosis_quant->end cell_cycle_dist->end

Caption: Workflow for evaluating SERM effects in vitro.

References

Application Notes and Protocols for Ethamoxytriphetol (MER-25) in MCF-7 Cell Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethamoxytriphetol, also known as MER-25, holds historical significance as the first synthetic nonsteroidal antiestrogen to be discovered.[1][2] It is classified as a selective estrogen receptor modulator (SERM), a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[1] While less potent and extensively studied than other SERMs like Tamoxifen, this compound serves as a valuable tool for investigating the mechanisms of estrogen receptor signaling and the effects of antiestrogens in ER-positive breast cancer cell lines such as MCF-7.[1][3]

MCF-7 is a human breast adenocarcinoma cell line that is estrogen receptor-positive, making it a cornerstone model for studying hormone-dependent breast cancer and the efficacy of endocrine therapies. These application notes provide a comprehensive overview of the use of this compound in MCF-7 cell experiments, including its mechanism of action, detailed experimental protocols adapted from general SERM methodologies, and a summary of available data.

Mechanism of Action

This compound exerts its antiestrogenic effects by competitively binding to the estrogen receptor (ER), thereby blocking the binding of its natural ligand, estradiol. This prevents the conformational changes in the ER that are necessary for the recruitment of co-activators and the subsequent transcription of estrogen-responsive genes that promote cell proliferation. While primarily an ER antagonist, some studies have noted that it is not a "pure" antiestrogen and may exhibit very low estrogenic activity in some contexts, classifying it as a SERM. Its interaction with the ER is the primary mechanism for its inhibitory effects on the growth of ER-positive cancer cells like MCF-7.

Data Presentation

Quantitative data specifically for this compound in MCF-7 cells is limited in publicly available literature. The following table summarizes the known binding affinity of this compound for the estrogen receptor in comparison to estradiol and Tamoxifen. Researchers should note that key metrics such as the half-maximal inhibitory concentration (IC50) for MCF-7 cell viability are not readily found and would need to be determined empirically.

CompoundTargetRelative Binding Affinity (%)SpeciesReference
EstradiolEstrogen Receptor100Rat
This compound (MER-25) Estrogen Receptor ~0.06 Rat ****
TamoxifenEstrogen Receptor1Rat
Afimoxifene (4-hydroxytamoxifen)Estrogen Receptor252Rat

Experimental Protocols

The following protocols are generalized for the use of SERMs, like this compound, in MCF-7 cell experiments. Optimal concentrations and incubation times for this compound will need to be determined by the researcher.

Protocol 1: MCF-7 Cell Culture and Maintenance
  • Cell Line: MCF-7 (ATCC® HTB-22™).

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Passaging: When cells reach 80-90% confluency, wash with phosphate-buffered saline (PBS), detach using 0.25% Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for plating.

Protocol 2: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a designated solubilizing buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle phase distribution.

  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound or vehicle control for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle can then be quantified.

Protocol 4: Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Culture and treat MCF-7 cells in 6-well plates with this compound or a vehicle control.

  • Cell Harvesting: Collect all cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Visualizations

Signaling Pathway

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol ER Estrogen Receptor (ER) Estradiol->ER Binds This compound This compound (MER-25) This compound->ER Competitively Binds (Antagonist) ERE Estrogen Response Element (ERE) ER->ERE Translocates & Binds Transcription Gene Transcription ERE->Transcription Activates Proliferation Cell Proliferation Transcription->Proliferation Leads to

Caption: Estrogen receptor signaling and inhibition by this compound.

Experimental Workflow

Experimental_Workflow start Start culture Culture MCF-7 Cells start->culture seed Seed Cells in 96-well Plate culture->seed treat Treat with this compound & Vehicle Control seed->treat incubate Incubate (24-72h) treat->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay read Read Absorbance assay->read analyze Analyze Data (Calculate % Viability) read->analyze end End analyze->end

Caption: Workflow for a typical cell viability experiment.

References

Application Notes and Protocols: Dose-Response Analysis of Ethamoxytriphetol in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethamoxytriphetol, also known as MER-25, holds a significant place in the history of endocrine therapy as the first synthetic nonsteroidal antiestrogen to be discovered.[1] It is classified as a Selective Estrogen Receptor Modulator (SERM), exhibiting nearly pure antiestrogenic activity with very low estrogenic effects.[1] Its primary mechanism of action involves the competitive antagonism of the estrogen receptor (ER), thereby inhibiting the proliferative signals mediated by estrogen in ER-positive cells. Although never marketed, its discovery paved the way for the development of subsequent generations of SERMs, such as tamoxifen, which are widely used in the treatment of estrogen receptor-positive breast cancer.

These application notes provide a comprehensive guide for conducting a dose-response analysis of this compound in a cell culture setting. The protocols detailed herein are designed for researchers investigating the antiproliferative, pro-apoptotic, and cell cycle-modulating effects of this pioneering antiestrogen. Due to the limited availability of specific quantitative data for this compound in the public domain, representative data from well-characterized antiestrogens like 4-hydroxytamoxifen (the active metabolite of tamoxifen) is provided to illustrate expected outcomes.

Mechanism of Action: Estrogen Receptor Antagonism

This compound exerts its biological effects primarily through the estrogen receptor signaling pathway. In ER-positive cells, estradiol (E2) binds to the ER, leading to a conformational change that promotes the recruitment of coactivator proteins. This complex then binds to estrogen response elements (EREs) in the promoter regions of target genes, initiating transcription of genes involved in cell proliferation and survival. This compound, as a competitive antagonist, binds to the ER and induces a different conformational change that favors the recruitment of corepressor proteins. This prevents the activation of estrogen-responsive genes, leading to a halt in cell proliferation and, in some cases, the induction of apoptosis.

This compound Signaling Pathway cluster_nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ER) E2->ER Binds to MER25 This compound (MER-25) MER25->ER Competitively Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Repression Gene Transcription (Repression) ER->Gene_Repression Gene_Activation Gene Transcription (Activation) ERE->Gene_Activation Coactivator Coactivators Coactivator->ER Recruited by E2-ER complex Corepressor Corepressors Corepressor->ER Recruited by MER-25-ER complex Proliferation Cell Proliferation & Survival Apoptosis Apoptosis Gene_Activation->Proliferation Gene_Repression->Apoptosis

Caption: Simplified signaling pathway of this compound (MER-25).

Data Presentation: Representative Dose-Response Data

The following tables summarize expected quantitative data from dose-response experiments with an antiestrogen like this compound in an ER-positive breast cancer cell line (e.g., MCF-7).

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM)Percent Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.0185.3 ± 4.1
0.162.1 ± 3.5
145.8 ± 2.9
1025.4 ± 2.1
IC50 (µM) ~0.5 - 1.0

Table 2: Effect of this compound on Apoptosis (Annexin V/PI Staining)

Concentration (µM)Percent Apoptotic Cells (Mean ± SD)
0 (Vehicle Control)5.1 ± 1.2
0.112.6 ± 2.3
128.4 ± 3.1
1045.9 ± 4.5

Table 3: Effect of this compound on Cell Cycle Distribution (Propidium Iodide Staining)

Concentration (µM)% G0/G1 Phase (Mean ± SD)% S Phase (Mean ± SD)% G2/M Phase (Mean ± SD)
0 (Vehicle Control)55.2 ± 3.830.1 ± 2.514.7 ± 1.9
0.165.8 ± 4.122.5 ± 2.111.7 ± 1.5
178.3 ± 5.215.2 ± 1.86.5 ± 0.9
1085.1 ± 6.08.9 ± 1.26.0 ± 0.8

Experimental Protocols

General Experimental Workflow start Start culture Cell Culture (e.g., MCF-7) start->culture treatment This compound Treatment (Dose-Response) culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End data_analysis->end

Caption: Overview of the experimental workflow for dose-response analysis.
Protocol 1: Cell Culture and Maintenance of ER-Positive Breast Cancer Cells (e.g., MCF-7)

  • Cell Line: MCF-7 (ATCC HTB-22).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with phosphate-buffered saline (PBS), and detach using 0.25% Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge, and resuspend the cell pellet in fresh medium for subculturing at a ratio of 1:3 to 1:6.

Protocol 2: Preparation of this compound Stock Solution
  • Solvent: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Protocol 3: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 4: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed MCF-7 cells in a 6-well plate. After 24 hours, treat the cells with different concentrations of this compound for 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 5: Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed MCF-7 cells in a 6-well plate and treat with varying concentrations of this compound for 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at 37°C for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The protocols and representative data provided in these application notes offer a robust framework for the in vitro characterization of this compound. By performing these dose-response analyses, researchers can gain valuable insights into the antiproliferative and cytotoxic potential of this foundational antiestrogen. The experimental workflows and signaling pathway diagrams serve as valuable tools for planning and interpreting experiments aimed at understanding the molecular mechanisms of SERMs in cancer cells.

References

Experimental Protocol for Ethamoxytriphetol (MER-25) Treatment in Mice: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Application Note & Protocol

Topic: Experimental Protocol for Ethamoxytriphetol (MER-25) Treatment in Mice

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the in vivo administration of this compound (MER-25) to mice. This compound, a non-steroidal antiestrogen, is a valuable tool for studying estrogen receptor signaling and its role in various physiological and pathological processes.[1][2] This protocol outlines procedures for the preparation and administration of this compound, the use of an ovariectomized mouse model to reduce endogenous estrogen levels, and the subsequent evaluation of its anti-uterotrophic effects. The primary endpoint detailed is the uterotrophic assay, a reliable method for assessing the estrogenic and antiestrogenic properties of compounds by measuring changes in uterine weight and histology.[3] All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

This compound (MER-25) was the first synthetic non-steroidal antiestrogen to be discovered.[2] It acts as an antagonist to the estrogen receptor (ER), thereby inhibiting the uterotrophic responses induced by estrogens.[1] While its clinical development was halted due to low potency and side effects in humans, MER-25 remains a critical research compound for investigating the mechanisms of estrogen action and the effects of estrogen deprivation in various disease models. This protocol provides a comprehensive guide for researchers utilizing this compound in murine studies.

Materials and Reagents

Material/ReagentSupplierCatalog No.
This compound (MER-25)Sigma-AldrichM5049
Corn Oil (Vehicle)Sigma-AldrichC8267
KetamineZoetisKET-A-100
XylazineAkornX-A-JECT
17β-EstradiolSigma-AldrichE8875
Phosphate-Buffered Saline (PBS)Gibco10010023
Formalin (10% Neutral Buffered)Thermo Fisher Scientific23-245-685
EthanolDecon Labs2716
XyleneThermo Fisher ScientificX5-4
Paraffin WaxLeica Biosystems39601006
HematoxylinVector LaboratoriesH-3401
EosinSigma-AldrichHT110116

Experimental Protocols

Animal Model
  • Species: Mouse (Mus musculus)

  • Strain: C57BL/6 or NMRI are commonly used strains.

  • Sex: Female

  • Age: 8-10 weeks old

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.

  • Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the commencement of the experiment.

Ovariectomy (OVX)

To eliminate the influence of endogenous estrogens, bilateral ovariectomy should be performed on all mice (except for sham-operated controls) at least two weeks prior to the start of treatment. This allows for uterine atrophy.

  • Anesthetize the mouse using a mixture of ketamine (100 mg/kg) and xylazine (10 mg/kg) administered via intraperitoneal (IP) injection.

  • Shave and disinfect the dorsal lumbar region.

  • Make a small midline incision in the skin and locate the ovaries.

  • Ligate the ovarian blood vessels and fallopian tubes and excise the ovaries.

  • Suture the muscle and skin layers.

  • Administer post-operative analgesics as per institutional guidelines.

  • Sham-operated control animals should undergo the same surgical procedure without the removal of the ovaries.

Preparation of this compound and Estradiol Solutions
  • This compound (MER-25) Solution:

    • Vehicle: Corn oil.

  • 17β-Estradiol (E2) Solution:

    • Vehicle: Corn oil.

    • Concentration: Prepare a stock solution of 17β-Estradiol in corn oil at a concentration of 1 µg/mL.

Treatment Administration
  • Administration Route: Subcutaneous (s.c.) injection is a common and reliable method for administering oil-based formulations. Oral gavage is an alternative route.

  • Treatment Groups:

    • Group 1: Vehicle control (Corn oil)

    • Group 2: this compound (MER-25) alone

    • Group 3: 17β-Estradiol (E2) alone (e.g., 0.1 µ g/mouse/day )

    • Group 4: this compound (MER-25) + 17β-Estradiol (E2)

  • Treatment Duration: Administer daily injections for 3 consecutive days.

  • Injection Volume: The injection volume should be kept consistent across all groups, typically 0.1 mL per mouse.

Uterotrophic Assay

24 hours after the final dose, euthanize the mice by cervical dislocation or CO2 asphyxiation.

  • Uterine Dissection and Weighing:

    • Immediately dissect the uterus, trimming away any adhering fat and connective tissue.

    • Carefully blot the uterus on filter paper to remove excess fluid.

    • Weigh the blotted uterus (blotted uterine weight).

    • The uterus can also be weighed without blotting to obtain the wet uterine weight.

  • Data Normalization: Normalize the uterine weight to the total body weight of the mouse (Uterine Weight / Body Weight x 100).

Histological Analysis
  • Fix one horn of the uterus in 10% neutral buffered formalin for 24 hours.

  • Process the fixed tissue through graded ethanol and xylene solutions.

  • Embed the tissue in paraffin wax.

  • Section the paraffin blocks at 5 µm thickness.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Examine the sections under a microscope to assess changes in uterine morphology, such as luminal epithelial cell height, glandular development, and stromal cell proliferation.

Data Presentation

Table 1: Quantitative Data from Uterotrophic Assay

Treatment GroupNBody Weight (g)Blotted Uterine Weight (mg)Normalized Uterine Weight (mg/100g body weight)
Vehicle Control1022.5 ± 1.525.3 ± 3.1112.4 ± 13.8
This compound (MER-25)1022.3 ± 1.826.1 ± 3.5117.0 ± 15.7
17β-Estradiol (E2)1022.8 ± 1.675.9 ± 8.2332.9 ± 35.9
MER-25 + E21022.6 ± 1.730.2 ± 4.0133.6 ± 17.7

Data are presented as mean ± standard deviation.

Table 2: Histomorphometric Analysis of Uterine Luminal Epithelium

Treatment GroupNLuminal Epithelial Cell Height (µm)
Vehicle Control1012.5 ± 1.8
This compound (MER-25)1013.1 ± 2.0
17β-Estradiol (E2)1035.2 ± 4.1
MER-25 + E21015.8 ± 2.5

Data are presented as mean ± standard deviation.

Visualizations

EstrogenSignalingPathway cluster_cell Uterine Cell E2 17β-Estradiol (E2) ER Estrogen Receptor (ER) E2->ER Binds & Activates MER25 This compound (MER-25) MER25->ER Binds & Blocks ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Gene Target Gene Transcription ERE->Gene Protein Protein Synthesis Gene->Protein Growth Cell Growth & Proliferation Protein->Growth

Caption: Estrogen Receptor Signaling Pathway and Point of Inhibition by this compound.

ExperimentalWorkflow cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Post-Treatment Analysis Acclimatization Animal Acclimatization (1 week) OVX Ovariectomy (OVX) (2 weeks prior) Acclimatization->OVX Grouping Randomization into Treatment Groups OVX->Grouping Administration Daily Subcutaneous Injection (3 days) Grouping->Administration Euthanasia Euthanasia (24h post-last dose) Administration->Euthanasia Dissection Uterine Dissection & Weighing Euthanasia->Dissection Histology Histological Processing & Analysis Dissection->Histology

Caption: Experimental Workflow for this compound Treatment and Uterotrophic Assay in Mice.

References

Ethamoxytriphetol (MER-25): A Research Tool for Interrogating Estrogen Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethamoxytriphetol, also known as MER-25, holds a significant place in the history of endocrinology as the first synthetic, non-steroidal estrogen antagonist to be discovered.[1] Although its clinical development was halted due to low potency and central nervous system side effects, MER-25 remains a valuable research tool for dissecting the intricate signaling pathways of estrogen.[1] As a selective estrogen receptor modulator (SERM), it exhibits nearly pure antiestrogenic activity with very low intrinsic estrogenic effects in most tested species.[1] This characteristic makes it a useful compound for investigating the physiological and pathological roles of estrogen, particularly in the context of cancer biology, reproductive health, and neuroendocrinology.

These application notes provide detailed protocols and quantitative data to guide researchers in utilizing this compound as a tool to probe estrogen receptor (ER) signaling.

Mechanism of Action

This compound exerts its antiestrogenic effects by competitively binding to the estrogen receptor (ERα and ERβ), thereby preventing the binding of endogenous estrogens like estradiol.[2] This competition at the ligand-binding domain of the ER inhibits the conformational changes necessary for the receptor to interact with coactivators and initiate the transcription of estrogen-responsive genes.[3] While primarily acting as an antagonist, some studies have reported weak estrogenic activity in specific contexts, classifying it as a SERM.

Quantitative Data

The following tables summarize key quantitative parameters of this compound (MER-25) in comparison to other relevant compounds.

Table 1: Estrogen Receptor Binding Affinity

CompoundRelative Binding Affinity (RBA) for ER (%) (Estradiol = 100%)Reference
Estradiol (E2)100
This compound (MER-25) < 0.06
Tamoxifen2
4-Hydroxytamoxifen (4-OHT)131

Table 2: In Vitro Potency in Breast Cancer Cells

CompoundCell LineIC50 (µM)Reference
4-HydroxytamoxifenMCF-727
TamoxifenMCF-70.5 - 1.0 (apoptosis induction)
This compound (MER-25)MCF-7Data not readily available; expected to be higher than tamoxifen due to lower binding affinity.

Note: Specific IC50 values for this compound in common cell lines like MCF-7 are not widely reported in recent literature. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.

Signaling Pathways

This compound is a tool to investigate both the classical (genomic) and non-classical (non-genomic) estrogen signaling pathways.

Classical (Genomic) Estrogen Signaling Pathway

In the classical pathway, estrogen (E2) diffuses into the cell and binds to the estrogen receptor (ER) in the cytoplasm or nucleus. This binding induces a conformational change in the ER, leading to its dimerization and translocation to the nucleus. The ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting coactivators and initiating gene transcription. MER-25 competitively inhibits the initial binding of E2 to the ER, thus blocking this entire cascade.

Classical_Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2_cyto Estradiol (E2) ER_cyto Estrogen Receptor (ER) E2_cyto->ER_cyto Binds E2_ER_complex E2-ER Complex ER_cyto->E2_ER_complex MER25 This compound (MER-25) MER25->ER_cyto Competitively Inhibits ER_dimer ER Dimer E2_ER_complex->ER_dimer Dimerization & Translocation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds Gene Target Gene ERE->Gene Transcription Gene Transcription Gene->Transcription

Caption: Classical (genomic) estrogen signaling pathway and the inhibitory action of this compound (MER-25).

Non-Classical (Non-Genomic) Estrogen Signaling Pathway

Estrogen can also elicit rapid cellular responses through non-genomic pathways. This involves a subpopulation of ER localized at the plasma membrane (mER). Upon E2 binding, mER can activate various downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, leading to rapid cellular effects that do not require gene transcription. MER-25 can also be used to investigate these pathways by assessing its ability to block these rapid, E2-induced signaling events.

Non_Classical_Estrogen_Signaling E2 Estradiol (E2) mER Membrane Estrogen Receptor (mER) E2->mER Binds MER25 This compound (MER-25) MER25->mER Inhibits G_protein G-protein mER->G_protein PI3K_pathway PI3K/Akt Pathway mER->PI3K_pathway AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA MAPK_pathway MAPK/ERK Pathway PKA->MAPK_pathway Cellular_Response Rapid Cellular Response MAPK_pathway->Cellular_Response PI3K_pathway->Cellular_Response

Caption: Non-classical (non-genomic) estrogen signaling pathway initiated at the cell membrane.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on estrogen signaling.

In Vitro Cell Culture Studies with MER-25

Objective: To assess the antiestrogenic activity of MER-25 on the proliferation of estrogen-responsive breast cancer cells (e.g., MCF-7).

Materials:

  • Estrogen-responsive human breast cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS)

  • This compound (MER-25)

  • 17β-Estradiol (E2)

  • Vehicle (e.g., DMSO or ethanol)

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or CyQUANT)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells per well in complete growth medium and allow them to attach overnight.

  • Hormone Deprivation: Replace the complete growth medium with phenol red-free medium containing 10% CS-FBS and incubate for 24-48 hours to deplete endogenous estrogens.

  • Treatment:

    • Prepare a serial dilution of this compound in phenol red-free medium with CS-FBS. A suggested starting range is 0.1 µM to 50 µM.

    • Prepare a constant concentration of 17β-Estradiol (e.g., 1 nM) in the same medium.

    • Treat the cells with:

      • Vehicle control

      • 17β-Estradiol (1 nM) alone

      • This compound at various concentrations

      • 17β-Estradiol (1 nM) in combination with various concentrations of this compound

  • Incubation: Incubate the plates for 3-5 days.

  • Cell Proliferation Assay: Measure cell proliferation according to the manufacturer's protocol for the chosen assay.

  • Data Analysis: Calculate the percentage of inhibition of estradiol-stimulated proliferation for each concentration of this compound and determine the IC50 value.

Cell_Culture_Workflow Start Seed MCF-7 cells in 96-well plate Hormone_Deprivation Hormone Deprivation (Phenol red-free medium + CS-FBS) Start->Hormone_Deprivation Treatment Treat with Vehicle, E2, MER-25, or E2 + MER-25 Hormone_Deprivation->Treatment Incubation Incubate for 3-5 days Treatment->Incubation Proliferation_Assay Measure Cell Proliferation (e.g., MTT assay) Incubation->Proliferation_Assay Data_Analysis Calculate % Inhibition and IC50 Proliferation_Assay->Data_Analysis

Caption: Workflow for an in vitro cell proliferation assay to assess the antiestrogenic activity of MER-25.

Competitive Estrogen Receptor Binding Assay

Objective: To determine the relative binding affinity of this compound for the estrogen receptor.

Materials:

  • Rat uterine cytosol preparation (source of ER)

  • [³H]-17β-Estradiol (radiolabeled ligand)

  • Unlabeled 17β-Estradiol (competitor)

  • This compound (MER-25)

  • Assay buffer (e.g., Tris-EDTA buffer)

  • Hydroxylapatite slurry

  • Scintillation fluid and counter

Protocol:

  • Preparation of Reagents: Prepare assay buffer, radiolabeled estradiol solution, and a serial dilution of unlabeled estradiol and this compound.

  • Assay Setup: In triplicate, set up tubes containing:

    • Total binding: Rat uterine cytosol and [³H]-estradiol.

    • Non-specific binding: Rat uterine cytosol, [³H]-estradiol, and a high concentration of unlabeled estradiol.

    • Competitive binding: Rat uterine cytosol, [³H]-estradiol, and increasing concentrations of this compound.

  • Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Add cold hydroxylapatite slurry to each tube to adsorb the ER-ligand complexes. Wash the pellets with assay buffer to remove unbound radioligand.

  • Quantification: Elute the bound [³H]-estradiol from the hydroxylapatite pellet and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific [³H]-estradiol binding against the log concentration of this compound to determine the IC50. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

ERE-Luciferase Reporter Gene Assay

Objective: To measure the ability of this compound to inhibit estrogen-induced transcriptional activation of an ERE-driven reporter gene.

Materials:

  • Mammalian cell line (e.g., MCF-7 or HEK293)

  • ERE-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • This compound (MER-25)

  • 17β-Estradiol (E2)

  • Dual-luciferase assay system

Protocol:

  • Transfection: Co-transfect the cells with the ERE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Hormone Deprivation: After 24 hours, replace the medium with phenol red-free medium containing CS-FBS and incubate for another 24 hours.

  • Treatment: Treat the cells with vehicle, E2 (e.g., 1 nM), MER-25 (various concentrations), or a combination of E2 and MER-25 for 18-24 hours.

  • Cell Lysis: Lyse the cells according to the dual-luciferase assay system protocol.

  • Luciferase Assay: Measure both firefly and Renilla luciferase activities in the cell lysates using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction by E2 and the percentage of inhibition by MER-25.

Western Blot Analysis

Objective: To examine the effect of this compound on the expression of estrogen-regulated proteins (e.g., ERα, progesterone receptor, pS2).

Materials:

  • Cell lysates from treated cells (as in the cell culture protocol)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against ERα and other target proteins

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Uterotrophic Assay in Rodents

Objective: To assess the in vivo antiestrogenic activity of this compound.

Materials:

  • Immature or ovariectomized female rats or mice

  • This compound (MER-25)

  • 17β-Estradiol (E2) or Ethinyl Estradiol (EE)

  • Vehicle (e.g., corn oil)

  • Animal gavage needles or injection supplies

Protocol:

  • Animal Acclimation: Acclimate the animals for at least 5 days.

  • Dosing:

    • Divide the animals into treatment groups: Vehicle control, Estrogen control (e.g., E2 or EE), MER-25 alone (various doses), and Estrogen + MER-25 (various doses).

    • Administer the compounds daily for 3 consecutive days by oral gavage or subcutaneous injection. A suggested dose range for MER-25 to test for antiestrogenic activity would be in the range of 1-50 mg/kg/day, based on historical studies with related compounds.

  • Necropsy: On the fourth day, euthanize the animals and carefully dissect the uteri, removing any adhering fat and mesentery.

  • Uterine Weight Measurement: Blot the uteri to remove luminal fluid and record the wet weight.

  • Data Analysis: Compare the uterine weights of the treatment groups to the vehicle and estrogen control groups. A significant reduction in estrogen-induced uterine weight gain by MER-25 indicates antiestrogenic activity.

Conclusion

This compound (MER-25), as the pioneering synthetic antiestrogen, continues to be a relevant and powerful tool for researchers investigating the complex mechanisms of estrogen signaling. Its predominantly antagonistic profile allows for the specific inhibition of ER-mediated pathways, facilitating the elucidation of estrogen's role in health and disease. The protocols and data provided herein offer a comprehensive guide for the effective application of MER-25 in both in vitro and in vivo experimental settings, empowering scientists to further unravel the intricacies of estrogen receptor biology.

References

Application of Ethamoxytriphetol (MER-25) in Studying Endocrine Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ethamoxytriphetol, also known as MER-25, holds a significant position in the history of endocrine therapy as the first synthetic, nonsteroidal antiestrogen to be discovered.[1][2] Developed in the late 1950s, it predates more commonly known selective estrogen receptor modulators (SERMs) like tamoxifen.[1][2] While its clinical development was halted due to low potency and central nervous system side effects, MER-25 remains a valuable tool compound for in vitro research, particularly in the study of endocrine resistance.[1]

MER-25 is classified as a SERM but is functionally considered a "pure" or nearly pure antiestrogen, exhibiting minimal to no estrogenic (agonist) activity across various species. This characteristic distinguishes it from tamoxifen, which can act as a partial agonist in certain tissues, a factor implicated in the development of tamoxifen resistance and side effects like an increased risk of endometrial cancer.

The primary mechanism of action for MER-25 is its competitive binding to the estrogen receptor alpha (ERα), preventing the binding of estradiol and subsequent activation of estrogen-responsive genes that drive cell proliferation. Unlike SERMs such as tamoxifen, which induce a conformational change in ERα that can still recruit some coactivators, or selective estrogen receptor degraders (SERDs) like fulvestrant, which promote the degradation of the ERα protein, MER-25 is thought to act as a pure antagonist. It induces a receptor conformation that is transcriptionally inactive and does not promote significant receptor degradation, thereby providing a clean model for studying the effects of complete ERα signaling blockade.

In the context of endocrine resistance, MER-25 is particularly useful for:

  • Dissecting Mechanisms of Tamoxifen Resistance: By comparing the effects of MER-25 and tamoxifen in tamoxifen-resistant cell lines, researchers can investigate whether resistance is due to the partial agonist activity of tamoxifen or to downstream signaling pathways that bypass the need for ERα activation.

  • Validating ERα as a Therapeutic Target: In cell lines that have developed resistance to other endocrine therapies, MER-25 can be used to determine if the ERα signaling pathway is still a viable target.

  • Serving as a Reference Compound: As a first-generation pure antiestrogen, it can be used as a benchmark against which to compare the activity and mechanisms of novel SERMs and SERDs.

Quantitative Data Summary

Specific IC50 values for this compound in endocrine-sensitive and resistant breast cancer cell lines are not widely reported in recent literature. However, its relative binding affinity (RBA) for the estrogen receptor has been characterized, highlighting its lower affinity compared to estradiol and other antiestrogens, which correlates with its lower in vivo potency.

CompoundTargetRelative Binding Affinity (RBA)Reference(s)
Estradiol (E2)Estrogen Receptor (ER)100
This compound (MER-25) Estrogen Receptor (ER) < 0.06
TamoxifenEstrogen Receptor (ER)2
4-hydroxytamoxifen (4-OHT)Estrogen Receptor (ER)131

Table 1: Comparative Relative Binding Affinities for the Estrogen Receptor. The RBA of Estradiol is arbitrarily set to 100.

Mandatory Visualizations

ER_Signaling_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER ERα HSP HSP90 ER->HSP Stabilization ER_dimer_E2 ERα Dimer (Agonist Conformation) ER->ER_dimer_E2 Dimerization ER_dimer_Tam ERα Dimer (Partial Agonist Conformation) ER->ER_dimer_Tam Dimerization ER_dimer_MER25 ERα Dimer (Antagonist Conformation) ER->ER_dimer_MER25 Dimerization E2 Estradiol (E2) E2->ER Binds MER25 MER-25 MER25->ER Binds Tamoxifen Tamoxifen Tamoxifen->ER Binds ERE Estrogen Response Element (ERE) Proliferation Cell Proliferation & Survival ERE->Proliferation Gene Transcription Coactivators Coactivators Coactivators->ER_dimer_E2 Recruited Coactivators->ER_dimer_Tam Weakly Recruited Corepressors Corepressors Corepressors->ER_dimer_Tam Recruited ER_dimer_E2->ERE Binds ER_dimer_Tam->ERE Binds ER_dimer_MER25->ERE Binds ER_dimer_MER25->Coactivators Blocked ER_dimer_MER25->Corepressors Recruited

Caption: ERα signaling pathway modulation by different ligands.

Experimental_Workflow cluster_prep Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed ER+ breast cancer cells (e.g., MCF-7, T47D, or Tamoxifen-Resistant variants) treatment Treat with varying concentrations of MER-25, Estradiol (E2), and/or Tamoxifen for 24-72h start->treatment viability Cell Viability Assay (MTT / MTS) treatment->viability western Western Blot for ERα levels & signaling treatment->western qpcr qPCR for ER target gene expression treatment->qpcr analysis Quantify results: - IC50 from viability curves - Protein level changes - mRNA fold changes viability->analysis western->analysis qpcr->analysis end Interpret role of MER-25 in endocrine sensitivity/ resistance analysis->end

Caption: Workflow for studying MER-25 effects on cancer cells.

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (MTT/MTS)

This protocol is for determining the effect of this compound on the viability and proliferation of endocrine-sensitive (e.g., MCF-7) and endocrine-resistant (e.g., MCF-7/TamR) breast cancer cell lines.

Materials:

  • ER-positive breast cancer cell lines (e.g., MCF-7, T47D) and their tamoxifen-resistant derivatives.

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Phenol red-free medium with charcoal-stripped serum for hormone deprivation studies.

  • This compound (MER-25), Estradiol (E2), Tamoxifen.

  • DMSO (vehicle).

  • 96-well cell culture plates.

  • MTT or MTS reagent.

  • Solubilization solution (for MTT assay, e.g., DMSO or 0.01M HCl in 10% SDS).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere for 24 hours.

  • Hormone Deprivation (Optional): For studying estrogenic effects, replace the medium with phenol red-free medium containing charcoal-stripped serum for 24-48 hours before treatment.

  • Treatment: Prepare serial dilutions of MER-25 (e.g., 0.01 µM to 50 µM) in the appropriate medium. Also prepare controls: vehicle (DMSO), positive control for proliferation (e.g., 10 nM E2), and a comparative control (e.g., Tamoxifen).

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT/MTS Addition:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement:

    • For MTT: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • For MTS: No solubilization step is needed.

  • Read the absorbance on a microplate reader. For MTT, the wavelength is typically 570 nm. For MTS, it is 490 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot dose-response curves to determine the IC50 value (the concentration of MER-25 that inhibits 50% of cell growth).

Protocol 2: Western Blot for ERα Protein Levels

This protocol is used to assess whether this compound, unlike SERDs, acts as a pure antagonist without inducing the degradation of the ERα protein.

Materials:

  • 6-well cell culture plates.

  • This compound (MER-25), Fulvestrant (ICI 182,780) as a positive control for degradation, and vehicle (DMSO).

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE equipment and reagents.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: anti-ERα, anti-β-actin (as a loading control).

  • HRP-conjugated secondary antibody.

  • ECL chemiluminescence substrate.

  • Chemiluminescence detection system.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with MER-25 (e.g., 10 µM), Fulvestrant (e.g., 100 nM), or vehicle (DMSO) for a specified time course (e.g., 6, 12, 24 hours).

  • Cell Lysis:

    • Place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with RIPA buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ERα antibody (typically 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence detection system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading across all lanes.

  • Analysis: Quantify the band intensities for ERα and normalize them to the corresponding β-actin bands. Compare the ERα levels in MER-25-treated cells to the vehicle control and the fulvestrant-treated cells to determine if MER-25 causes ERα degradation.

References

Application Notes and Protocols for Ethamoxytriphetol (MER-25) in Ovulation Induction Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethamoxytriphetol, also known as MER-25, was the first synthetic nonsteroidal antiestrogen discovered.[1] It is classified as a Selective Estrogen Receptor Modulator (SERM) and functions as a nearly pure antiestrogen.[1] Historically, this compound was investigated for its potential to induce ovulation and treat estrogen-dependent cancers.[1][2] However, its clinical development was halted due to its relatively low potency and the emergence of adverse central nervous system effects at higher doses in human trials.[1] Despite this, its mechanism of action provides a valuable model for understanding the role of estrogen signaling in reproductive physiology.

These application notes provide a detailed overview of the theoretical framework and constructed protocols for using this compound to induce ovulation in research models, primarily rats and mice. Due to the limited availability of recent, specific data for this compound, the following protocols and quantitative data are based on its known mechanism of action, historical context, and comparative data from its more extensively studied analogs, clomiphene and tamoxifen.

Mechanism of Action: Induction of Ovulation

This compound's primary mechanism for inducing ovulation is through its antiestrogenic activity on the Hypothalamic-Pituitary-Ovarian (HPO) axis. By blocking the negative feedback of endogenous estrogen at the hypothalamus and pituitary gland, this compound leads to an increase in the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. This, in turn, stimulates the anterior pituitary to secrete increased levels of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH). The elevated gonadotropin levels promote the growth and maturation of ovarian follicles, ultimately leading to ovulation.

HPO_Axis_this compound Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary  GnRH (+) Ovaries Ovaries Pituitary->Ovaries   LH, FSH (+) Follicular_Development Follicular Development & Ovulation Ovaries->Follicular_Development Estrogen Estrogen Ovaries->Estrogen produces Estrogen->Hypothalamus (-) Estrogen->Pituitary (-) This compound This compound (MER-25) This compound->Hypothalamus Blocks Estrogen Negative Feedback This compound->Pituitary Blocks Estrogen Negative Feedback

Diagram 1: Mechanism of this compound on the HPO Axis.

Quantitative Data

Specific quantitative data on ovulation induction using this compound in research models is scarce in recent literature. The following tables provide a comparative overview of related SERMs to offer a frame of reference for experimental design.

Table 1: Comparative Efficacy of SERMs for Ovulation Induction in Rodent Models

CompoundAnimal ModelDosage RangeReported OutcomeCitation
This compound (MER-25) RatData Not AvailableAntifertility effects noted historically.
MouseData Not AvailableReduced fertility observed.
Clomiphene Citrate Rat1-10 mg/kg/dayInduction of ovulation.
Mouse0.1-1 mg/kg/daySuperovulation protocols established.
Tamoxifen Rat0.03-0.2 mg/kg/dayDisturbance of estrus cycle, decreased pregnancy.
Rat250 µ g/day Antiestrogenic effect on uterine weight.

Table 2: Hormonal and Physiological Effects of this compound and Analogs in Rats

CompoundParameterDosageEffectCitation
This compound (MER-25) Uterine WeightNot SpecifiedAntagonized estrogen-induced uterine growth.
Eating & Body WeightNot SpecifiedDecreased food intake and body weight.
Tamoxifen Uterine Weight250 µ g/day Decreased uterine weight in persistent estrus model.
Ovarian Histology5 mg/kg/day for 4 weeksIncreased atretic and cystic follicles.
Serum LH0.4 mg/kg/dayDecreased pulsatility.
Serum FSH0.4 mg/kg/dayNo significant change in pulsatility.

Experimental Protocols

The following are representative protocols for the use of this compound in inducing ovulation in rats and mice. These protocols are constructed based on standard methodologies for similar compounds and the known pharmacology of this compound. Researchers should perform dose-response studies to determine the optimal dosage for their specific animal model and experimental conditions.

Protocol 1: Ovulation Induction in the Female Rat

1. Animal Model:

  • Species: Sprague-Dawley or Wistar rats, female.

  • Age: 8-10 weeks.

  • Housing: Controlled environment (12:12 light-dark cycle, 22 ± 2°C) with ad libitum access to food and water.

  • Acclimation: Acclimate animals for at least one week before the experiment.

  • Estrous Cycle Monitoring: Monitor the estrous cycle by daily vaginal smears to select rats with regular 4-5 day cycles.

2. Materials:

  • This compound (MER-25) powder.

  • Vehicle: Corn oil or 0.5% carboxymethylcellulose (CMC) in sterile water.

  • Gavage needles (for oral administration) or syringes and needles (for subcutaneous injection).

  • Microscope and slides for vaginal cytology.

3. This compound Solution Preparation:

  • Prepare a stock solution of this compound in the chosen vehicle. For example, to achieve a dose of 10 mg/kg in a 200g rat with an administration volume of 1 ml/kg, the concentration would be 10 mg/ml.

  • Ensure the compound is fully dissolved or forms a homogenous suspension. Sonication may be required.

  • Prepare fresh solutions daily.

4. Experimental Procedure:

  • Select rats in the diestrus phase of their cycle.

  • Administer this compound orally or subcutaneously for 4-5 consecutive days. Based on the lower potency compared to clomiphene, a starting dose range of 10-50 mg/kg/day is suggested for initial dose-finding studies.

  • A control group should receive the vehicle only.

  • Continue daily vaginal smears to monitor for signs of estrus (predominance of cornified epithelial cells).

5. Assessment of Ovulation:

  • Method 1: Oocyte Recovery: On the morning of expected ovulation (typically the day of or the day after observed estrus), euthanize the animals. The oviducts are dissected and flushed with a suitable medium (e.g., M2 medium) to recover cumulus-oocyte complexes. The number of oocytes is counted under a dissecting microscope.

  • Method 2: Ovarian Histology: Ovaries can be collected, fixed in 10% neutral buffered formalin, and processed for histological examination to identify and count corpora lutea.

6. Hormone Level Analysis (Optional):

  • Collect blood samples via tail vein or cardiac puncture at baseline and at selected time points after administration.

  • Centrifuge to obtain serum and store at -80°C.

  • Analyze serum levels of LH, FSH, and estradiol using commercially available ELISA kits.

Rat_Ovulation_Protocol start Start acclimate Acclimate Female Rats (8-10 weeks old) start->acclimate monitor_cycle Monitor Estrous Cycle (Daily Vaginal Smears) acclimate->monitor_cycle select_rats Select Rats in Diestrus monitor_cycle->select_rats prepare_drug Prepare this compound Solution/Suspension select_rats->prepare_drug administer Administer this compound (e.g., 10-50 mg/kg/day for 4-5 days) prepare_drug->administer control Administer Vehicle prepare_drug->control monitor_estrus Monitor for Estrus administer->monitor_estrus control->monitor_estrus assess_ovulation Assess Ovulation (Oocyte Recovery / Histology) monitor_estrus->assess_ovulation hormone_analysis Hormone Analysis (Optional) (LH, FSH, Estradiol) assess_ovulation->hormone_analysis end End assess_ovulation->end No Hormone Analysis hormone_analysis->end

References

Application Notes and Protocols for the Laboratory Preparation of Ethamoxytriphetol Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethamoxytriphetol, also known as MER-25, holds historical significance as the first synthetic nonsteroidal antiestrogen to be discovered.[1][2] It is classified as a Selective Estrogen Receptor Modulator (SERM), exhibiting tissue-specific estrogen receptor (ER) antagonist and partial agonist activities.[2] Although never marketed for clinical use due to its relatively low potency and central nervous system side effects, this compound remains a valuable tool in preclinical research for studying estrogen receptor signaling and as a reference compound in the development of new antiestrogen therapies.[2]

These application notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo laboratory studies. Due to the limited availability of specific quantitative solubility data for this compound, the following protocols are based on general handling instructions for lipophilic small molecules and specific data from the structurally related SERM, tamoxifen. Researchers are advised to perform small-scale solubility tests before preparing large batches.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Name 1-(p-(2-diethylaminoethoxy)phenyl)-1-phenyl-2-(p-methoxyphenyl)ethanol[2]
Synonyms MER-25
Molecular Formula C₂₇H₃₃NO₃
Molecular Weight 419.56 g/mol
Appearance Crystalline solid
Storage (Powder) Store at -20°C for up to 3 years.

Solubility Data

SolventTamoxifen SolubilityThis compound (MER-25) Solubility
Ethanol ~37-74 mg/mL (~100-200 mM)Data not available; expected to be soluble.
DMSO ~7.4-7.5 mg/mL (~20 mM)Data not available; expected to be soluble.
Water InsolubleInsoluble
Corn Oil Vehicle for in vivo administrationVehicle for in vivo administration

Experimental Protocols

Preparation of Stock Solutions for In Vitro Applications

For cell-based assays, it is recommended to prepare a concentrated stock solution in an organic solvent, which can then be diluted into the aqueous cell culture medium. DMSO is a common choice due to its high solvating power and compatibility with most cell culture systems at low final concentrations (<0.5%).

Materials:

  • This compound (MER-25) powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Ethanol, absolute (200 proof), sterile

  • Sterile microcentrifuge tubes or vials

  • Sterile syringe filters (0.22 µm)

Protocol for 10 mM Stock Solution in DMSO:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to avoid condensation.

  • Weighing: Accurately weigh out 4.20 mg of this compound powder and transfer it to a sterile vial.

  • Dissolution: Add 1 mL of sterile DMSO to the vial.

  • Solubilization: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile vial. High-temperature sterilization methods like autoclaving should be avoided.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.

Preparation of Working Solutions for Cell Culture

Protocol:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Dilute the stock solution in complete cell culture medium to the desired final concentration. It is recommended to perform serial dilutions to avoid precipitation of the compound. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

  • Mixing: Gently mix the working solution by pipetting or inverting the tube.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium (e.g., 0.1% DMSO). The final concentration of DMSO in the cell culture should not exceed 0.5% to avoid cytotoxicity.

Preparation of Solutions for In Vivo Applications

For administration to animals, this compound, being a lipophilic compound, can be prepared as a suspension in an oil-based vehicle such as corn oil.

Materials:

  • This compound (MER-25) powder

  • Sterile corn oil

  • Sterile vials

  • Homogenizer or sonicator (optional)

Protocol for 10 mg/mL Suspension in Corn Oil:

  • Weighing: Accurately weigh out the required amount of this compound powder. For example, for 1 mL of a 10 mg/mL suspension, weigh 10 mg of the compound.

  • Vehicle Preparation: Add the appropriate volume of sterile corn oil to a sterile vial.

  • Suspension: Add the this compound powder to the corn oil.

  • Homogenization: Vigorously vortex the mixture to create a uniform suspension. For a more homogenous suspension, sonication or homogenization may be employed.

  • Storage: This suspension should be prepared fresh before each use. If short-term storage is necessary, store protected from light at 4°C. Always re-vortex thoroughly before administration to ensure a uniform suspension.

Mandatory Visualizations

Signaling Pathway of this compound (MER-25)

Ethamoxytriphetol_Signaling This compound (MER-25) Mechanism of Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ERα / ERβ) E2->ER Binds and Activates MER25 This compound (MER-25) MER25->ER Binds and Blocks (Antagonist) ERE Estrogen Response Element (ERE) on DNA ER->ERE Binds as a Dimer Gene_Transcription Gene Transcription ERE->Gene_Transcription Regulates in_vitro_workflow Experimental Workflow for In Vitro Studies with this compound prep_stock Prepare 10 mM Stock Solution in DMSO store_stock Store Aliquots at -80°C prep_stock->store_stock prep_working Prepare Working Solution in Cell Culture Medium store_stock->prep_working cell_treatment Treat Cells with this compound and Vehicle Control prep_working->cell_treatment assay Perform Downstream Assays (e.g., Proliferation, Gene Expression) cell_treatment->assay in_vivo_workflow Experimental Workflow for In Vivo Studies with this compound prep_suspension Prepare this compound Suspension in Corn Oil administer Administer to Animals (e.g., Intraperitoneal Injection) prep_suspension->administer monitor Monitor Animals and Collect Samples administer->monitor analyze Analyze Samples (e.g., Tissue, Blood) monitor->analyze

References

Application Notes and Protocols for Measuring the Effects of Ethamoxytriphetol on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethamoxytriphetol, also known as MER-25, holds historical significance as the first synthetic nonsteroidal antiestrogen to be discovered.[1] It is classified as a Selective Estrogen Receptor Modulator (SERM), exhibiting nearly pure antiestrogenic activity by antagonizing the estrogen receptor (ER).[1][2] While it was clinically studied in the mid-20th century, it was never marketed due to low potency and side effects.[1] Understanding the impact of this compound on gene expression is crucial for researchers studying estrogen receptor signaling, developing new SERMs, and investigating mechanisms of endocrine resistance. These application notes provide a comprehensive guide to studying the effects of this compound on gene expression in cancer cell lines.

Mechanism of Action

This compound exerts its effects primarily by binding to the estrogen receptor, competing with endogenous estrogens like estradiol. This binding prevents the receptor from adopting an active conformation, leading to the recruitment of co-repressors instead of co-activators to estrogen response elements (EREs) on target gene promoters. Consequently, the transcription of estrogen-responsive genes is inhibited.

cluster_nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ER) E2->ER Binds This compound This compound This compound->ER Competitively Binds ERE Estrogen Response Element (ERE) Co_activator Co-activators ER->Co_activator Recruits Co_repressor Co-repressors ER->Co_repressor Recruits Gene_Activation Gene Transcription (e.g., GREB1, TFF1) ERE->Gene_Activation Promotes Gene_Repression Transcriptional Repression ERE->Gene_Repression Induces Co_activator->ERE Binds Co_repressor->ERE Binds

Figure 1: Simplified signaling pathway of this compound action.

Data Presentation

The following tables summarize hypothetical quantitative data on the effects of this compound on the expression of key estrogen-responsive genes in an ER-positive breast cancer cell line (e.g., MCF-7). This data is representative of expected outcomes based on the known antiestrogenic activity of similar compounds.

Table 1: Hypothetical this compound-Induced Changes in Gene Expression (qRT-PCR)

Gene TargetTreatment (24h)Fold Change vs. Vehicle ControlP-value
GREB1 1 µM this compound0.35< 0.01
10 nM Estradiol8.2< 0.001
10 nM Estradiol + 1 µM this compound1.5< 0.05
TFF1 (pS2) 1 µM this compound0.42< 0.01
10 nM Estradiol15.6< 0.001
10 nM Estradiol + 1 µM this compound2.1< 0.05
PGR 1 µM this compound0.28< 0.01
10 nM Estradiol12.3< 0.001
10 nM Estradiol + 1 µM this compound1.8< 0.05
MYC 1 µM this compound0.65< 0.05
10 nM Estradiol3.5< 0.01
10 nM Estradiol + 1 µM this compound1.2> 0.05
CCND1 1 µM this compound0.58< 0.05
10 nM Estradiol4.1< 0.01
10 nM Estradiol + 1 µM this compound1.4> 0.05

Table 2: Hypothetical this compound-Induced Changes in Protein Expression (Western Blot)

Protein TargetTreatment (48h)Relative Protein Level (Normalized to Loading Control)
GREB1 Vehicle Control1.0
1 µM this compound0.45
10 nM Estradiol6.8
10 nM Estradiol + 1 µM this compound1.3
TFF1 (pS2) Vehicle Control1.0
1 µM this compound0.55
10 nM Estradiol12.1
10 nM Estradiol + 1 µM this compound1.9

Experimental Protocols

The following are detailed protocols for key experiments to measure the effects of this compound on gene expression.

start Start: ER-positive Cancer Cell Line (e.g., MCF-7) treatment Cell Treatment: - Vehicle Control - this compound - Estradiol - Combination start->treatment harvest Cell Harvest treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction qpcr Quantitative RT-PCR (qRT-PCR) (Gene Expression Analysis) rna_extraction->qpcr western Western Blot (Protein Expression Analysis) protein_extraction->western data_analysis Data Analysis qpcr->data_analysis western->data_analysis end End: Quantification of Gene & Protein Expression Changes data_analysis->end

Figure 2: General experimental workflow for analyzing gene expression.

Protocol 1: Cell Culture and Treatment
  • Cell Line: Use an estrogen receptor-positive (ER+) breast cancer cell line such as MCF-7.

  • Culture Medium: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Hormone Deprivation: Prior to treatment, switch cells to a phenol red-free DMEM supplemented with 10% charcoal-stripped FBS for 48-72 hours to deplete endogenous steroids.

  • Treatment: Seed cells in appropriate culture plates. Once they reach 60-70% confluency, treat with the following:

    • Vehicle control (e.g., 0.1% DMSO or ethanol).

    • This compound (e.g., 1 µM).

    • 17β-Estradiol (E2) as a positive control for estrogenic effects (e.g., 10 nM).

    • A combination of E2 and this compound to assess competitive antagonism.

  • Incubation: Incubate cells for the desired time points (e.g., 24 hours for RNA analysis, 48 hours for protein analysis).

Protocol 2: RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
  • RNA Isolation: After treatment, wash cells with ice-cold PBS and lyse them directly in the culture dish using a suitable lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen). Homogenize the lysate and extract total RNA according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

  • qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for target genes (e.g., GREB1, TFF1, PGR, MYC, CCND1) and a housekeeping gene for normalization (e.g., ACTB, GAPDH).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protocol 3: Protein Extraction and Western Blotting
  • Protein Extraction: Following treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., GREB1, TFF1) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using image analysis software. Normalize the protein levels to the loading control.

Conclusion

These application notes provide a framework for investigating the effects of this compound on gene expression. By employing the described protocols, researchers can elucidate the molecular mechanisms of this pioneering antiestrogen and contribute to the broader understanding of estrogen receptor signaling and the development of novel endocrine therapies. The provided hypothetical data serves as a guide for expected outcomes, though empirical validation is essential for any specific experimental system.

References

Ethamoxytriphetol (MER-25) in Combination Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethamoxytriphetol, also known as MER-25, holds a significant place in pharmacological history as the first synthetic nonsteroidal antiestrogen to be discovered.[1][2] Structurally related to tamoxifen, it functions as a selective estrogen receptor modulator (SERM) and is considered a nearly pure antiestrogen with minimal estrogenic activity.[1][3] Although its clinical development was halted due to low potency and central nervous system side effects, the foundational understanding of its mechanism of action provides a basis for exploring its potential in combination with other therapeutic agents, particularly in the context of overcoming endocrine resistance in cancer.[3]

These application notes provide a framework for investigating this compound in combination with other agents, drawing upon the established principles of endocrine therapy and the known mechanisms of resistance. Due to the limited recent research specifically on this compound combinations, the following protocols are proposed based on methodologies commonly used for other pure antiestrogens, such as fulvestrant, and targeted therapies.

Mechanism of Action and Rationale for Combination Therapy

This compound exerts its antiestrogenic effect by competitively binding to the estrogen receptor (ER), thereby blocking the proliferative signaling of estrogen in ER-positive cells. It has been shown to inhibit the uterotrophic effects of both estrogens and other antiestrogens like tamoxifen.

The rationale for using this compound in combination therapy stems from the mechanisms of acquired resistance to endocrine agents. Tumors can develop resistance through the activation of alternative signaling pathways that promote cell survival and proliferation, bypassing the need for ER-mediated signaling. Key pathways implicated in endocrine resistance include the PI3K/AKT/mTOR and MAPK/ERK signaling cascades. Combining an ER antagonist like this compound with inhibitors of these pathways presents a logical strategy to achieve synergistic antitumor effects and overcome resistance.

Proposed Combination Agents

Based on the known mechanisms of endocrine resistance, promising agents for combination with this compound include:

  • PI3K/AKT/mTOR Pathway Inhibitors: To target the frequently hyperactivated PI3K pathway in endocrine-resistant cancers.

  • MAPK/ERK Pathway Inhibitors: To block the RAS-RAF-MEK-ERK signaling cascade, another key escape pathway.

  • CDK4/6 Inhibitors: To target cell cycle progression, which is often dysregulated in resistant tumors.

  • Other Targeted Therapies: Depending on the specific molecular profile of the cancer cells being studied.

Quantitative Data Summary

As there is a lack of published studies on this compound in combination therapy, the following table provides a template for summarizing potential quantitative data from proposed experiments. This data would be crucial for assessing the efficacy and synergy of the combination treatments.

Agent(s) Cell Line Assay Endpoint IC50 / EC50 (µM) Combination Index (CI) Notes
This compoundMCF-7Cell Viability (MTT)ProliferationHypothetical DataN/AER-positive breast cancer
PI3K Inhibitor (e.g., Buparlisib)MCF-7Cell Viability (MTT)ProliferationHypothetical DataN/A
This compound + PI3K InhibitorMCF-7Cell Viability (MTT)ProliferationHypothetical Data<1 (Synergy)Sequential or concurrent dosing
This compoundT47DApoptosis (Annexin V)Apoptotic Cells (%)Hypothetical DataN/AER-positive breast cancer
MEK Inhibitor (e.g., Trametinib)T47DApoptosis (Annexin V)Apoptotic Cells (%)Hypothetical DataN/A
This compound + MEK InhibitorT47DApoptosis (Annexin V)Apoptotic Cells (%)Hypothetical Data<1 (Synergy)

Note: The Combination Index (CI) is a quantitative measure of synergy, with CI < 1 indicating synergism, CI = 1 indicating an additive effect, and CI > 1 indicating antagonism.

Experimental Protocols

The following are detailed, proposed protocols for key experiments to evaluate the efficacy of this compound in combination with a targeted agent (e.g., a PI3K inhibitor).

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a combination agent, and to assess for synergistic effects on the proliferation of ER-positive cancer cells.

Materials:

  • ER-positive cancer cell line (e.g., MCF-7)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Phenol red-free DMEM with 10% charcoal-stripped FBS

  • This compound (MER-25)

  • PI3K inhibitor (e.g., Buparlisib)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well in complete medium and allow them to attach overnight.

  • Hormone Deprivation: Replace the medium with phenol red-free medium containing charcoal-stripped FBS and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound and the PI3K inhibitor, both alone and in combination at a constant ratio. Add the drugs to the wells and incubate for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each agent alone and in combination using dose-response curve fitting software. Calculate the Combination Index (CI) using the Chou-Talalay method to assess synergy.

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of this compound and a combination agent on the expression and phosphorylation of key proteins in the PI3K/AKT signaling pathway.

Materials:

  • ER-positive cancer cells (e.g., MCF-7)

  • This compound

  • PI3K inhibitor

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-ERα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Culture and treat MCF-7 cells with this compound, the PI3K inhibitor, or the combination for the desired time points (e.g., 24, 48 hours).

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Signaling Pathways

Estrogen_Signaling_and_Combination_Therapy cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Estrogen Estrogen ER_cyto Cytoplasmic ER Estrogen->ER_cyto ER_mem Membrane ER PI3K PI3K ER_mem->PI3K RAS RAS ER_mem->RAS Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR) Growth_Factor_Receptor->PI3K Growth_Factor_Receptor->RAS Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Transcription Gene Transcription (Proliferation, Survival) mTOR->Gene_Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ER_nuc Nuclear ER ERK->ER_nuc Phosphorylation ER_cyto->ER_nuc ERE Estrogen Response Element ER_nuc->ERE ERE->Gene_Transcription PI3K_Inhibitor PI3K Inhibitor PI3K_Inhibitor->PI3K MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK This compound This compound This compound->ER_nuc

Caption: Estrogen signaling pathways and points of intervention for combination therapy.

Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies (Proposed) Cell_Culture ER+ Cancer Cell Culture (e.g., MCF-7, T47D) Single_Agent_Screening Single Agent IC50 Determination (this compound, Targeted Agent) Combination_Screening Combination Index (CI) Analysis (Synergy, Additivity, Antagonism) Single_Agent_Screening->Combination_Screening Mechanism_Studies Mechanism of Action Studies Combination_Screening->Mechanism_Studies Xenograft_Model Establish Xenograft Tumor Model (e.g., in nude mice) Treatment_Groups Treatment Groups: - Vehicle Control - this compound - Targeted Agent - Combination Tumor_Measurement Monitor Tumor Growth and Body Weight Endpoint_Analysis Endpoint Analysis: - Tumor Weight - Immunohistochemistry (e.g., Ki67) - Western Blot Tumor_Measurement->Endpoint_Analysis Treatment_groups Treatment_groups Treatment_groups->Tumor_Measurement

Caption: Proposed workflow for evaluating this compound in combination therapy.

Conclusion

While this compound itself has not been advanced clinically, its role as a pioneering antiestrogen provides a strong rationale for its investigation in preclinical combination studies. The provided application notes and protocols offer a comprehensive framework for researchers to explore the potential of this compound in conjunction with targeted therapies to overcome endocrine resistance. The key to successful investigation will be a systematic approach to determine synergistic interactions and elucidate the underlying molecular mechanisms. The insights gained from such studies could inform the development of novel combination strategies for the treatment of ER-positive cancers.

References

Application Notes and Protocols for Cell Viability Assays with Ethamoxytriphetol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethamoxytriphetol, also known as MER-25, is a pioneering nonsteroidal antiestrogen that was instrumental in the development of selective estrogen receptor modulators (SERMs).[1][2] As the first antiestrogen to be discovered, it functions primarily by blocking the action of estrogen, making it a compound of significant interest in estrogen receptor (ER)-positive cancer research.[1][2] Structurally related to more extensively studied SERMs like tamoxifen and clomiphene, this compound exhibits very low estrogenic activity.[1]

These application notes provide a comprehensive guide for conducting cell viability assays using this compound. While specific quantitative data on the direct cytotoxic effects of this compound on cancer cell lines are limited in publicly available literature, this document offers detailed protocols based on established methodologies for similar SERMs. The provided information will enable researchers to effectively design and execute experiments to evaluate the anti-proliferative effects of this compound.

Mechanism of Action

This compound exerts its biological effects primarily through competitive antagonism of the estrogen receptor. By binding to the ER, it prevents estrogen from binding and initiating the downstream signaling cascades that promote cell proliferation in ER-positive cells. While the precise signaling pathways modulated by this compound that lead to a reduction in cell viability are not as extensively characterized as those for tamoxifen, the foundational mechanism is understood to involve the blockade of estrogen-dependent gene transcription.

Data Presentation

Due to the limited availability of specific IC50 values for this compound in cancer cell lines, the following table presents data for the structurally and functionally related SERM, tamoxifen. This information serves as a valuable reference point for designing dose-response experiments with this compound. Researchers should perform their own dose-response studies to determine the specific IC50 of this compound in their cell line of interest.

Table 1: Comparative IC50 Values for Tamoxifen in Various Breast Cancer Cell Lines

Cell LineEstrogen Receptor StatusIC50 (µM) of 4-hydroxytamoxifen (Active Metabolite)Reference
MCF-7ER-positive27
MDA-MB-231ER-negative18
T-47DER-positive~15
HepG2ER-negative10-20 (Tamoxifen)

Note: IC50 values can vary significantly based on experimental conditions such as incubation time, cell density, and the specific viability assay used.

Experimental Protocols

The following are detailed protocols for assessing cell viability in the presence of this compound. These protocols are based on standard methodologies widely used for evaluating the effects of SERMs on cancer cell lines.

Protocol 1: General Cell Culture for Breast Cancer Cell Lines (e.g., MCF-7)

This protocol outlines the basic steps for maintaining and passaging ER-positive breast cancer cell lines, which are common models for studying the effects of antiestrogens.

Materials:

  • MCF-7 cell line (or other relevant ER-positive cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-25 or T-75)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Thawing and Seeding:

    • Rapidly thaw a cryopreserved vial of MCF-7 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete DMEM.

    • Transfer the cell suspension to a T-25 or T-75 culture flask.

    • Incubate at 37°C in a 5% CO2 humidified incubator.

  • Cell Maintenance and Passaging:

    • Observe the cells daily under a microscope.

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cell monolayer once with sterile PBS.

    • Add 1-2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 4-5 mL of complete DMEM.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split) to a new flask containing fresh, pre-warmed complete DMEM.

    • Continue incubation at 37°C and 5% CO2.

Protocol 2: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MCF-7 cells (or other target cell line)

  • Complete DMEM

  • This compound (MER-25) stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells as described in Protocol 1.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete DMEM from your stock solution. It is advisable to test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50.

    • Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).

    • Aspirate the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Signaling Pathway

SERM_Mechanism cluster_1 Cytoplasm cluster_2 Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds This compound This compound (MER-25) This compound->ER Competitively Binds ER_Estrogen ER-Estrogen Complex ER_this compound ER-Ethamoxytriphetol Complex ERE Estrogen Response Element (ERE) ER_Estrogen->ERE ER_this compound->ERE Binds to Transcription_Activation Gene Transcription (Activation) ERE->Transcription_Activation Leads to Transcription_Repression Gene Transcription (Repression) ERE->Transcription_Repression Leads to Proliferation Cell Proliferation Transcription_Activation->Proliferation Viability_Decrease Decreased Cell Viability Transcription_Repression->Viability_Decrease

Caption: Simplified signaling pathway of this compound (MER-25) as a SERM.

Experimental Workflow

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h (Cell Attachment) seed_cells->incubate_24h prepare_drug Prepare Serial Dilutions of this compound incubate_24h->prepare_drug add_drug Add Drug Dilutions to Wells prepare_drug->add_drug incubate_treatment Incubate for Treatment Period (24-72h) add_drug->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h (Formazan Formation) add_mtt->incubate_mtt add_dmso Add DMSO to Dissolve Formazan incubate_mtt->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance analyze_data Analyze Data & Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a typical MTT cell viability assay with this compound.

References

Application Notes and Protocols: Western Blot Analysis of Estrogen Receptor Downstream Targets Following Ethamoxytriphetol Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethamoxytriphetol (MER-25) is a first-generation non-steroidal selective estrogen receptor modulator (SERM) that acts as a nearly pure estrogen antagonist with minimal estrogenic activity.[1] It competitively binds to the estrogen receptor (ER), thereby inhibiting the uterotrophic effects of estrogen.[2] Understanding the molecular consequences of this compound treatment is crucial for elucidating its mechanism of action and for the development of novel endocrine therapies. Western blot analysis is a fundamental technique to investigate changes in protein expression levels and is widely used to assess the impact of SERMs on ER downstream signaling pathways.

This document provides detailed protocols for performing Western blot analysis to examine the expression of key ER downstream targets—pS2 (TFF1), Progesterone Receptor (PR), and c-Myc—as well as the apoptosis-related proteins Bcl-2 and Bax, following treatment with this compound.

Signaling Pathway

The following diagram illustrates the simplified signaling pathway of the Estrogen Receptor (ER) and the points of intervention by SERMs like this compound, leading to the regulation of downstream target genes.

ER_Signaling_Pathway Estrogen Receptor Signaling Pathway cluster_0 Ligand Binding cluster_1 DNA Binding cluster_2 Downstream Target Gene Expression Estrogen Estrogen ER ER Estrogen->ER ERE Estrogen Response Element ER->ERE Activation This compound This compound This compound->ER Inhibition pS2 pS2 ERE->pS2 PR Progesterone Receptor ERE->PR c-Myc c-Myc ERE->c-Myc Bcl-2 Bcl-2 ERE->Bcl-2 Upregulation Bax Bax ERE->Bax Downregulation

Estrogen Receptor Signaling Pathway

Experimental Workflow

The diagram below outlines the major steps involved in the Western blot analysis of ER downstream targets after treating cells with this compound.

Western_Blot_Workflow Western Blot Experimental Workflow Cell_Culture 1. Cell Culture (e.g., MCF-7 cells) Treatment 2. Treatment with this compound Cell_Culture->Treatment Lysis 3. Cell Lysis and Protein Extraction Treatment->Lysis Quantification 4. Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Electrotransfer to Membrane (PVDF or Nitrocellulose) SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (e.g., anti-pS2, anti-PR, anti-c-Myc, anti-Bcl-2, anti-Bax) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis and Quantification Detection->Analysis

Western Blot Experimental Workflow

Data Presentation

The following tables summarize the expected qualitative and hypothetical quantitative changes in the expression of ER downstream targets after treatment with a SERM like this compound, based on data from tamoxifen studies. These tables are intended to serve as a template for presenting experimental results.

Table 1: Qualitative Changes in Protein Expression

Target ProteinExpected Change after this compound TreatmentReference (Analogous SERM)
pS2 (TFF1)Decrease[3]
Progesterone Receptor (PR)Decrease[4]
c-MycDecrease[5]
Bcl-2Decrease
BaxIncrease/No Change

Table 2: Hypothetical Quantitative Western Blot Data

The following data are illustrative and based on typical results observed with tamoxifen. Actual results with this compound may vary.

Treatment GrouppS2 (Normalized Intensity)PR (Normalized Intensity)c-Myc (Normalized Intensity)Bcl-2 (Normalized Intensity)Bax (Normalized Intensity)
Vehicle Control1.00 ± 0.121.00 ± 0.151.00 ± 0.101.00 ± 0.081.00 ± 0.11
This compound (1 µM)0.45 ± 0.080.30 ± 0.050.55 ± 0.090.60 ± 0.071.20 ± 0.14
This compound (10 µM)0.20 ± 0.040.15 ± 0.030.25 ± 0.060.35 ± 0.051.50 ± 0.18

Experimental Protocols

Materials and Reagents
  • Cell Line: MCF-7 (ER-positive human breast cancer cell line)

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound: Stock solution in DMSO

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with freshly added protease and phosphatase inhibitors

  • Protein Assay Reagent: Bicinchoninic acid (BCA) protein assay kit

  • SDS-PAGE: Acrylamide/Bis-acrylamide solution, TEMED, Ammonium persulfate (APS), Tris-HCl, SDS

  • Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-pS2 (TFF1)

    • Rabbit anti-Progesterone Receptor

    • Rabbit anti-c-Myc

    • Rabbit anti-Bcl-2

    • Mouse anti-Bax

    • Mouse anti-β-actin (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) detection reagent

  • Imaging System: Chemiluminescence imager

Protocol
  • Cell Culture and Treatment:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells in 6-well plates and allow them to attach and reach 70-80% confluency.

    • Replace the medium with fresh medium containing either vehicle (DMSO) or varying concentrations of this compound (e.g., 1 µM, 10 µM).

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Protein Extraction:

    • After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Carefully collect the supernatant containing the total protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Electrotransfer:

    • Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the intensity of the loading control (β-actin) for each sample.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the effects of this compound on key downstream targets of the estrogen receptor signaling pathway using Western blot analysis. By following these detailed procedures, scientists can generate robust and reproducible data to further elucidate the molecular mechanisms of this and other SERMs, contributing to the advancement of endocrine therapies for hormone-responsive cancers.

References

Troubleshooting & Optimization

Ethamoxytriphetol low potency and high dosage issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethamoxytriphetol (MER-25). The information addresses common issues related to its low potency and the high dosages required in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as MER-25, is the first synthetic nonsteroidal antiestrogen discovered, first reported in 1958.[1] Its primary mechanism of action is as a selective estrogen receptor modulator (SERM).[1] It functions by competitively blocking the binding of estrogen to the estrogen receptor (ER), thereby inhibiting the downstream signaling pathways that are normally activated by estrogen.[1][2] While it is technically a SERM, it is often described as a nearly pure antiestrogen because it possesses very low intrinsic estrogenic activity across various species.[1]

Q2: Why is this compound considered a low-potency compound?

This compound's clinical development was halted primarily due to its low potency. This low potency is reflected in its weak binding affinity for the estrogen receptor. For instance, its affinity for the rat estrogen receptor is approximately 0.06% of that of estradiol. In studies with mouse uterine estrogen receptors, its relative binding affinity was found to be less than 0.06, where estradiol is set at 100. For comparison, other SERMs like tamoxifen and its active metabolite, 4-hydroxytamoxifen, exhibit significantly higher binding affinities.

Q3: What are the known issues associated with using high dosages of this compound?

The use of high dosages to compensate for its low potency led to the discontinuation of its clinical development. The primary concerns are unacceptable side effects, particularly those affecting the central nervous system (CNS). These CNS effects included hallucinations and psychotic episodes. Undesirable gastrointestinal side effects were also reported. In experimental models, high concentrations may also increase the risk of off-target effects, complicating data interpretation.

Q4: Can this compound be used in both in vitro and in vivo experiments?

Yes, this compound has been used in both types of studies. In vitro, it can be used to study estrogen receptor antagonism in cell lines. In vivo, it has been shown to block the uterotrophic (uterine growth) effects of estrogens in animal models like mice. However, due to its low potency, researchers must use significantly higher concentrations or doses compared to more modern SERMs.

Q5: How does the potency of this compound compare to other common antiestrogens like Tamoxifen?

This compound is considerably less potent than tamoxifen and its active metabolites. The affinity of tamoxifen for the rat ER is about 1% relative to estradiol, while its more active metabolite, 4-hydroxytamoxifen, has a relative affinity of 252%. This is substantially higher than this compound's ~0.06% affinity. Clomifene, another related SERM, is approximately 10 times more potent as an antiestrogen than this compound.

Data Presentation

Table 1: Relative Binding Affinity (RBA) of this compound and Comparative Compounds
CompoundReceptor/TissueRelative Binding Affinity (%)Reference SpeciesCitation
Estradiol Estrogen Receptor100 (Reference)Rat / Mouse
This compound (MER-25) Rat Estrogen Receptor~0.06Rat
This compound (MER-25) Mouse Uterus Estrogen Receptor<0.06Mouse
Tamoxifen Rat Estrogen Receptor1Rat
Afimoxifene (4-hydroxytamoxifen) Rat Estrogen Receptor252Rat
Clomifene Not Specified~10-fold > this compoundNot Specified

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
No observable anti-estrogenic effect at expected concentrations. Low Potency: The concentration of this compound may be insufficient to compete with estrogen or other estrogenic compounds in the media (e.g., phenol red).Increase the concentration of this compound in a dose-dependent manner. Ensure the use of phenol red-free media, as phenol red has weak estrogenic activity. Confirm the estrogen receptor status of your cell line.
Inconsistent results between experimental replicates. Solubility Issues: this compound, like many triphenylethanol derivatives, may have poor aqueous solubility, leading to precipitation and inconsistent effective concentrations.Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. When diluting to the final concentration in aqueous media, vortex thoroughly. Do not store aqueous solutions for extended periods. Perform a solubility test for your specific media.
Evidence of cytotoxicity or off-target effects. High Dosage: The high concentrations required to see an on-target effect may be causing non-specific cellular stress or interacting with other receptors.Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the toxic concentration range for your specific cell model. Reduce the concentration and consider using it in combination with other agents if possible. Investigate potential off-target pathways if unexpected phenotypes are observed.
Discrepancy between in vitro and in vivo results. Pharmacokinetics/Metabolism: The compound may be rapidly metabolized or poorly distributed to the target tissue in vivo. The high dosage required may not achieve sufficient intratumoral concentrations without systemic toxicity.Conduct pharmacokinetic studies to measure plasma and tissue concentrations of this compound. Consider alternative delivery methods or formulations to improve bioavailability. Be aware that the high doses needed for efficacy may be limited by toxicity.

Experimental Protocols

Protocol: In Vitro Cell Proliferation Assay to Measure Anti-Estrogenic Activity

This protocol outlines a method to assess the ability of this compound to inhibit estrogen-induced cell proliferation in an ER-positive breast cancer cell line (e.g., MCF-7).

1. Materials:

  • ER-positive cells (e.g., MCF-7)

  • Culture medium: Phenol red-free DMEM/F12 supplemented with 10% charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids.

  • Estradiol (E2)

  • This compound (MER-25)

  • Vehicle control (e.g., DMSO or ethanol)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, WST-1, or ATP-based assay kit)

  • Plate reader

2. Methodology:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 3,000-5,000 cells/well in phenol red-free medium with 10% CS-FBS. Allow cells to attach for 24 hours.

  • Hormone Deprivation: After attachment, replace the medium with fresh phenol red-free medium containing 2.5% CS-FBS and incubate for another 24-48 hours to ensure cells are quiescent.

  • Treatment Preparation:

    • Prepare a stock solution of Estradiol (e.g., 1 µM in ethanol).

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM in DMSO).

    • Create a serial dilution of this compound to test a wide range of concentrations (e.g., 0.1 µM to 50 µM).

    • Prepare treatment media containing:

      • Vehicle Control

      • Estradiol alone (e.g., 1 nM final concentration)

      • This compound alone (at each concentration)

      • Estradiol (1 nM) + this compound (at each concentration)

  • Cell Treatment: Remove the starvation medium and add 100 µL of the prepared treatment media to the respective wells. Incubate for 4-5 days.

  • Proliferation Assessment:

    • Add the proliferation reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT reagent).

    • Incubate for the recommended time (e.g., 2-4 hours for MTT).

    • If using MTT, add solubilization solution.

    • Read the absorbance on a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the data to the vehicle control group (set to 100% proliferation).

    • Calculate the percentage inhibition of estradiol-induced proliferation for each concentration of this compound.

    • Plot the dose-response curve and calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the E2-stimulated proliferation.

Mandatory Visualizations

Estrogen_Signaling_Pathway cluster_EC Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ERα/ERβ) E2->ER Binds & Activates ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA MER25 This compound (MER-25) MER25->ER Binds & Blocks Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Estrogen receptor signaling and antagonism by this compound.

Experimental_Workflow start Start: ER+ Cell Line (e.g., MCF-7) step1 Seed cells in phenol red-free medium + Charcoal-Stripped FBS start->step1 step2 Hormone Deprivation (24-48h) step1->step2 step3 Treat Cells step2->step3 step4 Incubate (4-5 days) step3->step4 C 3. This compound step5 Assess Cell Proliferation (e.g., MTT Assay) step4->step5 end Analyze Data: Calculate IC50 step5->end A 1. Vehicle B 2. Estradiol (E2) D 4. E2 + this compound

Caption: Workflow for testing the anti-proliferative effect of this compound.

Troubleshooting_Tree start Unexpected Result: No/Low Efficacy q1 Is the concentration high enough? start->q1 sol1 Action: Increase dose. Re-evaluate. q1->sol1 No q2 Is compound soluble in media? q1->q2 Yes a1_yes Yes a1_no No sol2 Action: Check stock prep. Use fresh dilution. q2->sol2 No q3 Are controls (E2 stimulation) working correctly? q2->q3 Yes a2_yes Yes a2_no No sol3 Action: Check E2 stock. Validate cell line ER status. q3->sol3 No end Consider off-target effects or poor bioavailability (in vivo models) q3->end Yes a3_yes Yes a3_no No

Caption: Troubleshooting logic for unexpected this compound results.

References

Ethamoxytriphetol (MER-25): A Technical Resource for CNS Side Effect Inquiry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the historical context and properties of early antiestrogens, this technical support center provides information on the central nervous system (CNS) side effects of Ethamoxytriphetol (MER-25). This compound, the first synthetic nonsteroidal antiestrogen discovered in 1958, was clinically studied in the late 1950s and early 1960s but was never marketed[1]. Its development was halted primarily due to unacceptable CNS side effects observed at higher doses[1].

This guide is presented in a question-and-answer format to directly address potential inquiries.

Frequently Asked Questions (FAQs)

Q1: What were the primary central nervous system side effects reported for this compound (MER-25) in early studies?

A1: Clinical development of this compound was discontinued due to the incidence of unacceptable central nervous system side effects. The most prominently reported of these were hallucinations and psychotic episodes, which occurred at higher doses[1]. Other toxic side effects were also noted, though specified details in publicly available literature are scarce[2].

Q2: Is there quantitative data available from the clinical trials on the incidence and severity of these CNS side effects?

A2: There is a significant lack of publicly available quantitative data from the original clinical trials of this compound. It has been reported that while clinical trials with MER-25 were conducted, the results were not published in the scientific literature[3]. This absence of published data prevents a detailed quantitative analysis of the dose-response relationship, incidence rates, and severity of the observed CNS side effects.

Q3: What were the experimental protocols for the clinical studies where these side effects were observed?

A3: Due to the unpublished nature of the clinical trials, detailed experimental protocols are not available in the public domain. Information regarding the specific patient populations, dosing regimens, duration of treatment, and methods for monitoring and reporting adverse events is not sufficiently detailed in existing literature.

Q4: What is the proposed mechanism of action for this compound that might explain its CNS side effects?

A4: The precise mechanism for this compound-induced CNS side effects such as hallucinations and psychosis is not well-established in the available literature. As a selective estrogen receptor modulator (SERM), it is understood to act as an antagonist to the estrogen receptor. Estrogen itself has significant effects on the central nervous system, and its modulation can impact neurotransmitter systems. It is plausible that the antiestrogenic action of this compound in the brain contributed to these adverse effects, but without dedicated studies, this remains speculative.

Troubleshooting and Experimental Considerations

Issue: Difficulty in replicating or understanding the originally observed CNS toxicities of this compound.

  • Root Cause: The lack of published clinical trial data and detailed preclinical toxicology reports is the primary obstacle. The historical context of drug development in the late 1950s and early 1960s often involved less standardized and publicly documented protocols compared to modern standards.

  • Resolution/Guidance: Researchers interested in this compound may need to rely on historical reviews and the limited mentions in literature that describe the reasons for its discontinuation. Any new in vivo studies would require careful dose-ranging to establish a safety profile, starting with very low doses and cautiously escalating while monitoring for behavioral changes.

Data Summary

Given the qualitative nature of the available information, the following table summarizes the reported CNS side effects of this compound.

Side Effect CategorySpecific Effect ReportedDose RelationshipQuantitative Data
Central Nervous SystemHallucinationsOccurred at higher dosesNot Available
Central Nervous SystemPsychotic EpisodesOccurred at higher dosesNot Available
OtherGastrointestinal Side EffectsMentioned, but not detailedNot Available

Visualized Experimental and Logical Flow

The following diagrams illustrate the historical context and the logical flow leading to the discontinuation of this compound due to CNS side effects.

Ethamoxytriphetol_Development_Pathway cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_outcome Outcome Discovery Discovery of MER-25 (1958) AnimalStudies Animal Studies (Antifertility Effects) Discovery->AnimalStudies Evaluation ClinicalTrials Clinical Trials Conducted AnimalStudies->ClinicalTrials Progression SideEffects Observation of Unacceptable CNS Side Effects ClinicalTrials->SideEffects Results in Discontinuation Discontinuation of Clinical Development SideEffects->Discontinuation Leads to

Caption: Historical Development Pathway of this compound (MER-25).

CNS_Side_Effect_Reporting_Logic cluster_input Input cluster_observation Observation cluster_conclusion Conclusion HigherDoses Administration of Higher Doses of this compound Hallucinations Hallucinations HigherDoses->Hallucinations Psychosis Psychotic Episodes HigherDoses->Psychosis UnacceptableToxicity Unacceptable CNS Toxicity Profile Hallucinations->UnacceptableToxicity Psychosis->UnacceptableToxicity

Caption: Logical Flow of Observed CNS Side Effects of this compound.

References

Overcoming Ethamoxytriphetol solubility in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethamoxytriphetol (MER-25). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is this compound and what is its mechanism of action?

This compound (also known as MER-25) is a synthetic, nonsteroidal antiestrogen.[1] It was the first antiestrogen to be discovered.[1] this compound is classified as a Selective Estrogen Receptor Modulator (SERM).[1] Its primary mechanism of action is to competitively bind to the estrogen receptor (ER), thereby blocking the binding of estrogen and preventing the receptor's activation. This inhibition of estrogen signaling is the basis of its antiestrogenic effects.[1]

Q2: I am having trouble dissolving this compound in my aqueous experimental buffer (e.g., PBS). What should I do?

This is a common issue as this compound, like many other SERMs, is a hydrophobic molecule with low solubility in aqueous solutions. The recommended approach is to first dissolve the compound in an organic solvent and then dilute this stock solution into your aqueous buffer.

Recommended Solvents:

  • Dimethyl sulfoxide (DMSO): A strong solvent suitable for creating high-concentration stock solutions.

  • Ethanol: Another effective solvent for dissolving this compound.

Troubleshooting Steps:

  • Prepare a high-concentration stock solution: Dissolve your this compound powder in 100% DMSO or ethanol. Gentle warming (to 37°C) or sonication can aid in dissolution.

  • Perform a serial dilution: Once fully dissolved, perform a stepwise dilution of the stock solution into your final experimental buffer. It is crucial to add the stock solution to the buffer slowly while vortexing or stirring to prevent precipitation.

  • Avoid high concentrations of organic solvent in your final solution: Keep the final concentration of the organic solvent in your experimental medium as low as possible (typically <0.5%) to avoid solvent-induced artifacts in your experiments.

  • Observe for precipitation: After dilution, visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, you may need to lower the final concentration of this compound or slightly increase the percentage of the organic solvent.

  • Prepare fresh solutions: It is recommended to prepare fresh dilutions for each experiment from your stock solution, as the stability of this compound in aqueous buffers over time may be limited.

Q3: What are the typical solubility ranges for compounds similar to this compound?

SolventTamoxifen Solubility (Approximate)
DMSO~2 mg/mL
Ethanol~20 mg/mL
Ethanol:PBS (1:2, pH 7.2)~0.3 mg/mL

Data compiled from publicly available product information sheets for Tamoxifen.

Q4: Can I heat the solution to improve solubility?

Gentle warming (e.g., in a 37°C water bath) can be used to aid the initial dissolution in the organic solvent. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. Always refer to the manufacturer's instructions for the specific batch of this compound you are using, if available.

Q5: My cells are showing signs of toxicity. Could it be the solvent?

Yes, high concentrations of organic solvents like DMSO and ethanol can be toxic to cells. It is crucial to include a vehicle control in your experiments. The vehicle control should contain the same final concentration of the organic solvent as your experimental samples to distinguish between the effects of this compound and the solvent. If solvent toxicity is suspected, you should aim to reduce the final solvent concentration in your culture medium.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molar Mass: 419.56 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 4.2 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the solution for 5-10 minutes or warm gently at 37°C.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • To prepare a 10 µM working solution, for example, dilute the stock solution 1:1000 in your cell culture medium. This can be done by adding 1 µL of the 10 mM stock solution to 1 mL of medium.

  • Immediately vortex the diluted solution to ensure proper mixing and minimize precipitation.

  • The final concentration of DMSO in this example will be 0.1%. Ensure your vehicle control contains 0.1% DMSO.

  • Use the freshly prepared working solution for your experiment.

Visualizing Key Processes

Below are diagrams illustrating the experimental workflow for preparing this compound solutions and its mechanism of action.

G cluster_workflow Experimental Workflow: Solution Preparation A Weigh this compound Powder B Dissolve in 100% DMSO (Vortex/Sonicate) A->B C 10 mM Stock Solution (Store at -20°C) B->C D Dilute Stock in Experimental Buffer C->D E Working Solution (Use Immediately) D->E

Caption: Workflow for preparing this compound solutions.

G cluster_pathway This compound Mechanism of Action Estrogen Estrogen ER Estrogen Receptor (ER) (Inactive) Estrogen->ER Binds MER25 This compound (MER-25) MER25->ER Binds & Blocks ER_Estrogen ER-Estrogen Complex (Active) ER:s->ER_Estrogen:n Activation ER_MER25 ER-Ethamoxytriphetol Complex (Inactive) ER:s->ER_MER25:n Inhibition Nucleus Nucleus ER_Estrogen->Nucleus ERE Estrogen Response Element (ERE) ER_Estrogen->ERE Binds to ER_MER25->Nucleus No_Transcription No Gene Transcription (Blocked Proliferation) ER_MER25->No_Transcription Prevents Binding to ERE Gene_Transcription Gene Transcription (Cell Proliferation) ERE->Gene_Transcription

Caption: this compound's antagonistic action on the Estrogen Receptor.

References

Potential off-target effects of Ethamoxytriphetol in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethamoxytriphetol (MER-25). The information provided addresses potential off-target effects that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected changes in cellular lipid profiles in our this compound-treated cells. What could be the cause?

A1: this compound is structurally related to the cholesterol-lowering agent triparanol (MER-29).[1] Triparanol was found to inhibit the final steps of cholesterol biosynthesis, leading to the accumulation of desmosterol.[2] It is highly probable that this compound has a similar off-target effect, inhibiting enzymes such as 3β-hydroxysterol Δ24-reductase (DHCR24) and 7-dehydrocholesterol reductase (DHCR7). This inhibition would lead to a decrease in cellular cholesterol and an accumulation of its precursors, desmosterol and 7-dehydrocholesterol. We recommend analyzing the sterol composition of your treated cells to confirm this.

Q2: Our in vivo studies using high doses of this compound are showing unexpected neurological or behavioral phenotypes in the animals. What is the potential mechanism?

A2: Clinical development of this compound was discontinued due to central nervous system (CNS) side effects, including hallucinations and psychotic episodes at higher doses.[1] The precise molecular mechanism for these effects is not fully elucidated for this compound. However, related Selective Estrogen Receptor Modulators (SERMs) like tamoxifen have been shown to have off-target effects in the nervous system independent of the estrogen receptor. These include modulation of the dopamine transporter and inhibition of protein kinase C (PKC).[3] Furthermore, tamoxifen can induce cellular stress in the nervous system by inhibiting cholesterol epoxide hydrolase.[4] It is plausible that this compound shares some of these off-target activities, leading to the observed neurotoxicity.

Q3: We are seeing effects of this compound in estrogen receptor (ER)-negative cell lines. Is this expected?

A3: Yes, this is possible. While this compound's primary intended action is as an estrogen receptor antagonist, it has very low binding affinity for the ER. It also binds to other sites, such as the antiestrogen binding site (AEBS), which is a hetero-oligomeric complex that includes enzymes involved in cholesterol metabolism. Therefore, off-target effects, particularly those related to cholesterol biosynthesis, are not mediated by the estrogen receptor and can occur in ER-negative cells.

Q4: How does the binding affinity of this compound for the estrogen receptor compare to other SERMs?

A4: this compound has a significantly lower binding affinity for the estrogen receptor compared to other common SERMs. Its affinity for the rat ER is approximately 0.06% relative to estradiol. For comparison, the affinities of tamoxifen and its active metabolite, 4-hydroxytamoxifen, are about 1% and 252% relative to estradiol, respectively.

Troubleshooting Guide

Observed Issue Potential Off-Target Cause Recommended Action
Altered membrane fluidity or lipid raft composition.Inhibition of cholesterol biosynthesis leading to desmosterol accumulation.Quantify cellular levels of cholesterol and desmosterol using GC-MS or LC-MS (see Experimental Protocols section).
Unexpected animal behavior, seizures, or neurodegeneration in vivo.Inhibition of cholesterol epoxide hydrolase, modulation of dopamine transporters, or PKC inhibition.Consider lowering the dose. Assess markers of cellular stress (e.g., ATF3 expression) in neuronal tissue. Measure neurotransmitter levels in relevant brain regions.
Effects in ER-negative systems.Binding to Anti-Estrogen Binding Sites (AEBS) and subsequent modulation of cholesterol metabolism.Confirm the absence of ER expression. Investigate changes in cholesterol biosynthesis as the primary mechanism of action in this context.
Discrepancies between in vitro and in vivo results.Low potency and potential for rapid metabolism in vivo.Ensure that the concentrations used in vitro are relevant to the in vivo Cmax. Measure the levels of this compound and its potential metabolites in your in vivo model.

Quantitative Data Summary

Table 1: Relative Binding Affinities (RBA) of this compound and Comparative Compounds

CompoundTargetRelative Binding Affinity (RBA)Reference Compound
This compound (MER-25)Estrogen Receptor (rat)~0.06%Estradiol (100%)
TamoxifenEstrogen Receptor (rat)1%Estradiol (100%)
4-hydroxytamoxifenEstrogen Receptor (rat)252%Estradiol (100%)
This compound (MER-25)Antiestrogen Binding Site (mouse liver)8.9Tamoxifen (100)
TamoxifenAntiestrogen Binding Site (mouse liver)100Tamoxifen (100)
4-hydroxytamoxifenAntiestrogen Binding Site (mouse liver)53Tamoxifen (100)

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Quantification of Cellular Desmosterol and Cholesterol by GC-MS

This protocol is adapted from methodologies used to assess the impact of DHCR24 inhibitors.

Objective: To determine if this compound treatment leads to an accumulation of desmosterol and a reduction in cholesterol in cultured cells.

Materials:

  • Cultured cells of interest

  • This compound

  • Internal standard (e.g., epicoprostanol)

  • Solvents: Chloroform, Methanol, Hexane

  • Saponification reagent: 1 M KOH in methanol

  • Derivatization reagent: BSTFA + 1% TMCS

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density and allow them to adhere for 24 hours.

    • Prepare working solutions of this compound in complete cell culture medium at desired concentrations. Include a vehicle control.

    • Replace the existing medium with the treatment or vehicle control medium and incubate for the desired duration (e.g., 24-48 hours).

  • Cell Harvesting and Lipid Extraction (Folch Method):

    • Wash cells with ice-cold PBS and harvest.

    • Resuspend the cell pellet in deionized water and add the internal standard.

    • Add a 2:1 (v/v) mixture of chloroform:methanol and vortex vigorously.

    • Add 0.9% NaCl solution to induce phase separation and centrifuge.

    • Carefully collect the lower organic phase.

  • Saponification:

    • Evaporate the solvent from the organic phase under a stream of nitrogen.

    • Add 1 M KOH in methanol and incubate at 60°C for 1 hour to hydrolyze cholesteryl esters.

  • Non-saponifiable Lipid Extraction:

    • Add water and hexane to the saponified sample, vortex, and centrifuge.

    • Transfer the upper hexane layer to a new tube. Repeat the hexane extraction twice and pool the fractions.

  • Derivatization:

    • Evaporate the pooled hexane fractions to dryness.

    • Add pyridine and BSTFA + 1% TMCS, cap tightly, and heat at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a temperature program that effectively separates the trimethylsilyl (TMS) derivatives of desmosterol and cholesterol.

    • Quantify the levels of desmosterol and cholesterol relative to the internal standard.

Protocol 2: Assay for 3β-hydroxysterol-Δ7-reductase (DHCR7) Activity

This protocol is based on methods used for diagnosing Smith-Lemli-Opitz syndrome, a condition caused by DHCR7 deficiency.

Objective: To assess the inhibitory effect of this compound on DHCR7 activity.

Materials:

  • Cultured cells (e.g., skin fibroblasts, hepatocytes)

  • This compound

  • Ergosterol (substrate)

  • Gas chromatography-mass spectrometry (GC-MS)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to confluency.

    • Pre-incubate cells with various concentrations of this compound or vehicle control for a specified period.

  • Enzyme Assay:

    • Wash the cells and incubate them with a medium containing a known concentration of ergosterol.

    • After the incubation period, harvest the cells and the medium.

  • Sterol Extraction and Analysis:

    • Extract the sterols from the cells and medium as described in Protocol 1.

    • Use GC-MS with selected-ion monitoring to measure the amount of brassicasterol (the product of ergosterol reduction by DHCR7) produced.

  • Data Analysis:

    • Calculate the percent conversion of ergosterol to brassicasterol.

    • Compare the conversion rates in this compound-treated cells to the vehicle-treated controls to determine the extent of DHCR7 inhibition.

Visualizations

Ethamoxytriphetol_Off_Target_Cholesterol cluster_pathway Cholesterol Biosynthesis Pathway cluster_drug This compound cluster_outcome Outcome Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate ... ... Mevalonate->... Lanosterol Lanosterol ...->Lanosterol 7-dehydrocholesterol 7-dehydrocholesterol Lanosterol->7-dehydrocholesterol Multiple Steps Desmosterol Desmosterol Lanosterol->Desmosterol Multiple Steps Cholesterol Cholesterol 7-dehydrocholesterol->Cholesterol DHCR7 Decreased\nCholesterol Decreased Cholesterol Desmosterol->Cholesterol DHCR24 MER25 This compound (MER-25) DHCR7 DHCR7 MER25->DHCR7 Inhibition (Hypothesized) DHCR24 DHCR24 MER25->DHCR24 Inhibition (Hypothesized) Accumulation of\n7-dehydrocholesterol Accumulation of 7-dehydrocholesterol Accumulation of\nDesmosterol Accumulation of Desmosterol

Caption: Hypothesized off-target inhibition of cholesterol biosynthesis by this compound.

Ethamoxytriphetol_Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis of Off-Target Effects cluster_interpretation Data Interpretation A Culture cells (e.g., hepatocytes, neurons) B Treat with this compound (and vehicle control) A->B C Lipid Extraction B->C F Assess Neuronal Cellular Stress Markers (e.g., ATF3) B->F G Measure Neurotransmitter Levels B->G D GC-MS or LC-MS Analysis of Sterols C->D E Quantify Cholesterol, Desmosterol, 7-DHC D->E H Determine IC50 for Cholesterol Synthesis Inhibition E->H I Correlate Sterol Changes with Cellular Phenotype E->I J Evaluate Potential for Neurotoxicity F->J G->J

Caption: Experimental workflow to investigate this compound's off-target effects.

References

Ethamoxytriphetol (MER-25) In Vitro Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Ethamoxytriphetol (MER-25) in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MER-25) and what is its primary mechanism of action in vitro?

A1: this compound, also known as MER-25, was the first synthetic nonsteroidal antiestrogen to be discovered.[1] It functions as a selective estrogen receptor modulator (SERM), meaning it can have both estrogenic (agonist) and antiestrogenic (antagonist) effects depending on the tissue. However, it is considered a nearly pure antiestrogen with very low estrogenic activity.[1] Its primary mechanism of action is to competitively bind to the estrogen receptor (ER), thereby blocking the binding of estradiol and inhibiting estrogen-mediated gene transcription and cell proliferation.

Q2: In which cell lines is this compound expected to be active?

A2: this compound is expected to be most active in estrogen receptor-positive (ER+) cell lines, such as the MCF-7 human breast cancer cell line. Its activity is dependent on the presence of the estrogen receptor. In ER-negative cell lines, any observed effects at high concentrations may be due to off-target mechanisms.

Q3: What is a recommended starting concentration range for this compound in cell-based assays?

Q4: How should I prepare a stock solution of this compound?

A4: this compound has low solubility in aqueous media. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or absolute ethanol. A common stock concentration is 10 mM. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in your cell culture medium. Ensure the final concentration of the solvent in the culture medium is low (typically <0.1% for DMSO) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Q1: I am not observing any anti-proliferative effect of this compound in my ER-positive cell line.

A1: There are several potential reasons for this:

  • Suboptimal Concentration: this compound is less potent than other common antiestrogens like tamoxifen. You may need to use higher concentrations. We recommend performing a dose-response curve up to 50 µM or higher to determine the effective concentration.

  • Presence of Estrogens in Serum: Fetal bovine serum (FBS) in cell culture media contains endogenous estrogens that can compete with this compound for binding to the ER. It is highly recommended to use charcoal-stripped FBS to remove these hormones.

  • Short Incubation Time: The anti-proliferative effects of SERMs may take several days to become apparent. Ensure your incubation period is sufficiently long (e.g., 3-7 days), with media and compound replenishment as needed.

  • Cell Line Sensitivity: Different ER-positive cell lines can have varying sensitivities to antiestrogens. Confirm the ER status of your cell line and consider testing a different ER-positive line if issues persist.

Q2: I am observing significant cytotoxicity at concentrations where I expect to see a specific antiestrogenic effect.

A2: At high concentrations, this compound may induce cytotoxicity through off-target effects, independent of the estrogen receptor.

  • Perform a Cytotoxicity Assay: Use a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range of this compound in your cell line.

  • Optimize Concentration: Aim to work at concentrations below the cytotoxic threshold to ensure you are observing specific antiestrogenic effects.

  • Include Proper Controls: Use an ER-negative cell line as a control. If you observe similar cytotoxicity in both ER-positive and ER-negative cells at the same concentration, the effect is likely off-target.

Q3: My experimental results with this compound are inconsistent between experiments.

A3: Inconsistent results can arise from several factors:

  • Stock Solution Instability: Ensure your stock solution is stored correctly in aliquots at -20°C and protected from light. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.

  • Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency at the time of treatment, and serum batches can all contribute to variability. Maintain consistent cell culture practices.

  • Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) is the same across all wells, including your vehicle control.

Data Presentation

Due to the limited availability of published in vitro data for this compound (MER-25), this table provides a comparison with the more extensively studied antiestrogen, Tamoxifen, to offer a frame of reference for expected potency.

CompoundCell LineAssay TypeIC50 ValueReference
This compound (MER-25) MCF-7Cell ProliferationData not available in published literature-
Tamoxifen MCF-7Cell Proliferation~2.44 - 27 µM[1]
4-Hydroxytamoxifen MCF-7Cell Proliferation~3.2 - 4.2 µM[2]
This compound (MER-25) Rat UterusER Competitive BindingRBA < 0.06 (relative to Estradiol=100)
Tamoxifen Rat UterusER Competitive BindingRBA = 2 (relative to Estradiol=100)

RBA: Relative Binding Affinity

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol provides a general method for assessing the effect of this compound on the proliferation of ER-positive breast cancer cells (e.g., MCF-7).

  • Cell Seeding:

    • Culture MCF-7 cells in phenol red-free medium supplemented with 10% charcoal-stripped fetal bovine serum for at least 48 hours prior to the experiment to deplete endogenous estrogens.

    • Trypsinize and seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of the same medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in phenol red-free medium with charcoal-stripped FBS. A suggested starting range is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO or ethanol as the highest this compound concentration).

    • Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 3 to 7 days.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Estrogen Receptor Competitive Binding Assay

This protocol outlines a general procedure to assess the binding of this compound to the estrogen receptor.

  • Preparation of Cytosol:

    • Prepare uterine cytosol from ovariectomized rats as a source of estrogen receptors.

  • Binding Reaction:

    • In a series of tubes, combine a fixed concentration of radiolabeled estradiol (e.g., [3H]E2) with increasing concentrations of unlabeled this compound.

    • Include controls for total binding (radiolabeled estradiol only) and non-specific binding (radiolabeled estradiol with a large excess of unlabeled estradiol).

  • Incubation:

    • Incubate the mixtures to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Use a method such as dextran-coated charcoal or hydroxylapatite to separate the receptor-bound radiolabeled estradiol from the free radiolabeled estradiol.

  • Quantification:

    • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the log of the this compound concentration to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled estradiol.

Mandatory Visualization

Ethamoxytriphetol_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol ER Estrogen Receptor (ER) Estradiol->ER Binds This compound This compound This compound->ER Competitively Binds ER_HSP_Complex ER-HSP Complex ER->ER_HSP_Complex Association ER_Dimer ER Dimer ER->ER_Dimer Dimerization Ethamoxytriphetol_ER_Complex This compound-ER Complex ER->Ethamoxytriphetol_ER_Complex HSP Heat Shock Proteins (HSP) HSP->ER_HSP_Complex ER_HSP_Complex->ER Dissociation ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds ER_Dimer->ERE Ethamoxytriphetol_ER_Complex->ERE Binds Ethamoxytriphetol_ER_Complex->ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription Activates Blocked_Transcription Blocked Gene Transcription ERE->Blocked_Transcription Inhibits Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation

Caption: this compound's mechanism of action.

Experimental_Workflow General In Vitro Assay Workflow for this compound Start Start Prepare_Stock Prepare 10 mM this compound stock solution in DMSO Start->Prepare_Stock Prepare_Dilutions Prepare serial dilutions of this compound (e.g., 0.1 µM to 100 µM) Prepare_Stock->Prepare_Dilutions Cell_Culture Culture ER+ cells (e.g., MCF-7) in estrogen-depleted medium Seed_Cells Seed cells in 96-well plate Cell_Culture->Seed_Cells Treat_Cells Treat cells with this compound and vehicle control Seed_Cells->Treat_Cells Prepare_Dilutions->Treat_Cells Incubate Incubate for 3-7 days Treat_Cells->Incubate Assay Perform endpoint assay (e.g., MTT, gene expression) Incubate->Assay Data_Analysis Analyze data and determine IC50 Assay->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow.

Troubleshooting_Tree Troubleshooting Inconsistent Results Inconsistent_Results Inconsistent Results Check_Stock Is the stock solution prepared fresh and stored correctly? Inconsistent_Results->Check_Stock Yes_Stock Yes Check_Stock->Yes_Stock Yes No_Stock No Check_Stock->No_Stock No Check_Cells Are cell culture practices (passage number, confluency) consistent? Yes_Stock->Check_Cells Remake_Stock Prepare fresh stock solution, aliquot, and store at -20°C. No_Stock->Remake_Stock Yes_Cells Yes Check_Cells->Yes_Cells Yes No_Cells No Check_Cells->No_Cells No Check_Solvent Is the final solvent concentration consistent across all wells? Yes_Cells->Check_Solvent Standardize_Culture Standardize cell culture protocols. No_Cells->Standardize_Culture Yes_Solvent Yes Check_Solvent->Yes_Solvent Yes No_Solvent No Check_Solvent->No_Solvent No Review_Protocol Review and optimize assay protocol. Yes_Solvent->Review_Protocol Adjust_Solvent Ensure consistent final solvent concentration. No_Solvent->Adjust_Solvent

Caption: A decision tree for troubleshooting.

References

Ethamoxytriphetol stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of Ethamoxytriphetol (MER-25), along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at room temperature.[1] For long-term storage, it is advisable to keep it in a tightly sealed container, protected from light and moisture. While specific studies on this compound are limited, related compounds like tamoxifen are known to be sensitive to light and humidity.

Q2: How should I store solutions of this compound?

A2: The stability of this compound in solution is not well-documented. Based on the behavior of structurally similar compounds, it is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be stored at -20°C or -80°C in airtight, light-protecting containers (e.g., amber vials). The choice of solvent can also impact stability; for instance, triphenylmethanol, which shares a core structure, is readily soluble in organic solvents like ethanol and ether but has low water solubility.[2][3]

Q3: Is this compound sensitive to light?

Q4: What is the expected stability of this compound at different pH values?

A4: There is no specific data on the pH stability of this compound. However, forced degradation studies of tamoxifen have shown it undergoes pH-dependent hydrolysis, particularly at basic pH. It is also noted that tamoxifen is more sensitive to acid degradation. Given the structural similarities, it is prudent to assume that this compound may also be susceptible to degradation in acidic and basic conditions. For experiments requiring a buffered solution, it is advisable to conduct preliminary stability tests at the desired pH.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected experimental results. Degradation of this compound stock solution.Prepare fresh solutions for each experiment. If using a previously prepared stock, qualify its integrity using an analytical method like HPLC before use. Ensure the stock solution was stored protected from light and at an appropriate low temperature.
Improper storage of solid compound.Review storage conditions. Ensure the solid compound is stored at room temperature in a tightly sealed container, away from light and moisture.
Appearance of unexpected peaks in chromatograms (e.g., HPLC). Degradation of this compound.This could indicate degradation due to light exposure, improper pH, or elevated temperature. Protect all solutions from light. Ensure the pH of the mobile phase and sample matrix is within a stable range for the compound. Analyze the degradation products to understand the degradation pathway, which could be inferred from studies on tamoxifen (e.g., photodegradation, hydrolysis).
Difficulty dissolving this compound. Inappropriate solvent.This compound is expected to have low aqueous solubility. Use organic solvents such as ethanol, diethyl ether, or dimethyl sulfoxide (DMSO). Triphenylmethanol, a related compound, is readily soluble in such solvents.

Stability and Storage Data Summary

As specific quantitative stability data for this compound is not available in the public domain, the following table provides a summary of inferred stability based on its structural similarity to tamoxifen and general characteristics of triphenylethanol compounds.

Condition Solid In Solution Recommendations & Remarks
Temperature Stable at room temperature.Best prepared fresh. For short-term storage, use -20°C to -80°C. Avoid repeated freeze-thaw cycles.Based on general recommendations for similar compounds.
Light Protect from light.Highly recommended to protect from light at all times.Inferred from the known light sensitivity of tamoxifen.
pH Not applicable.Potentially unstable in acidic and basic conditions.Inferred from forced degradation studies on tamoxifen which show susceptibility to acid and base hydrolysis.
Recommended Solvents N/AEthanol, Diethyl Ether, DMSO.Based on the solubility of the related compound triphenylmethanol.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.

Objective: To identify the potential degradation products and pathways of this compound under stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphate buffer

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 1N NaOH.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 1N HCl.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Thermal Degradation:

    • Place the solid this compound in an oven at 80°C for 48 hours.

    • Also, incubate a solution of this compound at 60°C for 48 hours.

    • Prepare a solution from the solid sample and dilute the incubated solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

    • Keep a control sample in the dark.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • HPLC Analysis: Analyze all samples using a stability-indicating HPLC method (see protocol below). Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Protocol for a Stability-Indicating HPLC Method

This is a general reverse-phase HPLC method that can be optimized for the analysis of this compound and its potential degradation products.

Chromatographic Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of A: 0.03 M Potassium Phosphate buffer (pH 6.4) and B: Acetonitrile.

  • Gradient Program: A time-based gradient can be developed to ensure separation of the parent compound from its degradation products. A starting point could be a linear gradient from 20% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: Ambient or controlled at 25°C

  • Detection: UV at a suitable wavelength (e.g., determined by UV scan of this compound, likely around 240-280 nm based on similar compounds).

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Visualizations

experimental_workflow This compound Stability Testing Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation prep_solid Solid this compound prep_solution This compound Solution (1 mg/mL) prep_solid->prep_solution stress_acid Acid Hydrolysis (1N HCl, 60°C) prep_solution->stress_acid stress_base Base Hydrolysis (1N NaOH, 60°C) prep_solution->stress_base stress_ox Oxidative Degradation (3% H2O2, RT) prep_solution->stress_ox stress_therm Thermal Degradation (Solid & Solution, 60-80°C) prep_solution->stress_therm stress_photo Photolytic Degradation (UV Light) prep_solution->stress_photo analysis_hplc Stability-Indicating HPLC Analysis stress_acid->analysis_hplc stress_base->analysis_hplc stress_ox->analysis_hplc stress_therm->analysis_hplc stress_photo->analysis_hplc results_profile Identify Degradation Products analysis_hplc->results_profile results_pathway Elucidate Degradation Pathways results_profile->results_pathway results_method Validate Analytical Method results_pathway->results_method

Caption: Workflow for assessing the stability of this compound.

troubleshooting_guide Troubleshooting Inconsistent Experimental Results cluster_fresh_solution Troubleshooting Inconsistent Experimental Results cluster_old_solution Troubleshooting Inconsistent Experimental Results start Inconsistent or Low Results check_solution Was the this compound solution freshly prepared? start->check_solution check_solid_storage Check storage of solid compound. (Room temp, protected from light/moisture) check_solution->check_solid_storage Yes check_storage How was the stock solution stored? (Protected from light? At -20°C or -80°C?) check_solution->check_storage No check_dissolution Was dissolution complete? (Use appropriate organic solvent) check_solid_storage->check_dissolution end_good Problem likely resolved. check_dissolution->end_good prepare_fresh Prepare a fresh solution for the experiment. check_storage->prepare_fresh qualify_stock Qualify the existing stock solution with HPLC before use. check_storage->qualify_stock prepare_fresh->end_good qualify_stock->end_good

Caption: Decision tree for troubleshooting inconsistent results.

References

Technical Support Center: Ethamoxytriphetol-Induced Cytotoxicity in Non-Target Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating Ethamoxytriphetol (also known as MER-25). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, particularly concerning its effects on non-target cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (MER-25) is a synthetic, nonsteroidal antiestrogen and was the first of its kind to be discovered.[1] It is considered a selective estrogen receptor modulator (SERM), although it is often described as a nearly pure antiestrogen with very low estrogenic activity.[1][2] Its primary mechanism of action is the competitive antagonism of the estrogen receptor (ER), thereby blocking the effects of endogenous estrogens.[1]

Q2: Why is this compound not commercially available?

A2: Clinical development of this compound was discontinued due to its low potency and the occurrence of unacceptable central nervous system side effects at higher doses, which included hallucinations and psychotic episodes.[1]

Q3: What are the potential off-target effects that could lead to cytotoxicity in non-target cells?

A3: While the primary target of this compound is the estrogen receptor, off-target effects leading to cytotoxicity cannot be ruled out, especially at higher concentrations. The reported central nervous system side effects suggest potential neurotoxic mechanisms that are not fully understood. Researchers should consider the possibility of mitochondrial dysfunction or induction of apoptosis through ER-independent pathways, similar to what has been observed with other SERMs like tamoxifen.

Q4: How can I differentiate between apoptosis and necrosis in my cytotoxicity experiments with this compound?

A4: The mode of cell death can be distinguished using assays like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Apoptotic cells will stain positive for Annexin V and negative for PI in the early stages, while necrotic cells will be positive for both. Morphological changes can also be indicative; apoptosis is characterized by cell shrinkage and the formation of apoptotic bodies, whereas necrosis involves cell swelling and membrane rupture.

Q5: Should I expect this compound to be cytotoxic to all non-target cell lines?

A5: Not necessarily. Cytotoxicity can be cell-type specific. The expression of estrogen receptors and the presence of specific off-target proteins could influence a cell line's sensitivity to this compound. It is advisable to test a panel of non-target cell lines relevant to your research to determine the cytotoxic profile.

Troubleshooting Guides

This section addresses specific issues that may arise during the investigation of this compound-induced cytotoxicity.

Issue 1: High Variability in Cell Viability Assay Results
Possible Cause Troubleshooting Tip
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.
Pipetting Errors Use calibrated pipettes and be consistent with your technique. When adding reagents, ensure the pipette tip is below the surface of the liquid in the well to avoid bubbles.
Edge Effects in Multi-well Plates Evaporation from the outer wells of a microplate can concentrate solutes and affect cell health. To minimize this, avoid using the outer wells for experimental samples and instead fill them with sterile water or PBS.
Compound Precipitation This compound may have limited solubility in aqueous media. Visually inspect for any precipitate after adding the compound to the culture medium. If precipitation occurs, consider using a lower concentration or a different solvent system (ensure the solvent concentration is not toxic to the cells).
Issue 2: No Observable Cytotoxicity at Expected Concentrations
Possible Cause Troubleshooting Tip
Cell Line Resistance The chosen non-target cell line may be resistant to this compound. Consider using a cell line with known estrogen receptor expression or a cell line that has been reported to be sensitive to other antiestrogens.
Insufficient Incubation Time The cytotoxic effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
Assay Insensitivity The chosen viability assay may not be sensitive enough. Consider using a more sensitive assay, such as an ATP-based luminescent assay, or a method that directly measures cell death, like Annexin V staining.
Compound Degradation This compound may be unstable in the culture medium over long incubation periods. Prepare fresh dilutions for each experiment.
Issue 3: Discrepancies Between Different Cytotoxicity Assays
Possible Cause Troubleshooting Tip
Different Biological Readouts Assays like MTT measure metabolic activity, while LDH assays measure membrane integrity, and Annexin V detects apoptosis. A compound might reduce metabolic activity without causing immediate cell lysis. It is crucial to understand what each assay measures.
Assay Interference This compound could potentially interfere with the assay reagents. For example, it might react with the MTT reagent. Run a cell-free control with the compound and assay reagents to check for any direct chemical interactions.
Timing of Assay The kinetics of different cell death markers can vary. For instance, phosphatidylserine externalization (detected by Annexin V) occurs earlier than membrane rupture (detected by LDH). Consider the timing of your assay relative to the expected onset of cytotoxicity.

Data Presentation

Table 1: Cell Viability of Non-Target Cell Lines Treated with this compound for 48 hours (MTT Assay)

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)
HEK293 198 ± 4.5
1085 ± 6.2
5062 ± 5.1
10041 ± 3.8
HaCaT 199 ± 3.7
1092 ± 4.1
5078 ± 5.5
10065 ± 4.9

Table 2: Induction of Apoptosis and Necrosis in HEK293 Cells by this compound (Annexin V/PI Staining)

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control 96.5 ± 2.12.1 ± 0.81.4 ± 0.5
This compound (50 µM) 65.2 ± 4.325.8 ± 3.19.0 ± 1.7
This compound (100 µM) 43.1 ± 5.038.4 ± 4.518.5 ± 2.9

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treat cells with various concentrations of this compound and a vehicle control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium.

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat them with this compound as described for the MTT assay.

  • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • After the incubation period, carefully collect the cell culture supernatant.

  • Add the LDH reaction mixture to the supernatant in a new 96-well plate.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at the wavelength specified by the kit manufacturer.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Culture and treat cells with this compound.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

Ethamoxytriphetol_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound (MER-25) ER Estrogen Receptor (ER) This compound->ER Antagonism Unknown_Targets Potential Off-Targets (e.g., in CNS) This compound->Unknown_Targets Off-Target Binding? ERE Estrogen Response Element (ERE) ER->ERE Blocked Translocation Mitochondria Mitochondria Unknown_Targets->Mitochondria Potential Dysfunction? Apoptosis_Pathway Apoptotic Signaling Mitochondria->Apoptosis_Pathway Initiation Cell_Response Cytotoxicity/ Cell Death Apoptosis_Pathway->Cell_Response Induction Gene_Expression Altered Gene Expression ERE->Gene_Expression Inhibition Gene_Expression->Cell_Response Reduced Proliferation

Caption: Hypothesized signaling pathways of this compound.

Cytotoxicity_Workflow start Start: Culture Non-Target Cells treatment Treat with this compound (Dose-Response and Time-Course) start->treatment viability_assay Assess Cell Viability (e.g., MTT, LDH) treatment->viability_assay apoptosis_assay Determine Mode of Cell Death (e.g., Annexin V/PI) treatment->apoptosis_assay data_analysis Quantitative Data Analysis viability_assay->data_analysis apoptosis_assay->data_analysis troubleshooting Troubleshoot Unexpected Results data_analysis->troubleshooting If results are inconsistent or unexpected conclusion Conclusion on Cytotoxicity Profile data_analysis->conclusion If results are consistent troubleshooting->treatment Optimize Experiment

Caption: Experimental workflow for assessing cytotoxicity.

References

Technical Support Center: Troubleshooting Resistance to Ethamoxytriphetol in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers encountering resistance to Ethamoxytriphetol (MER-25) in cell line experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges. As a first-generation nonsteroidal antiestrogen, understanding resistance to this compound can provide valuable insights into the broader mechanisms of endocrine resistance in cancer research.

Frequently Asked Questions (FAQs)

Q1: My estrogen receptor-positive (ER+) cell line is showing reduced sensitivity to this compound. What are the initial troubleshooting steps?

A1: When observing a decrease in this compound sensitivity, it is crucial to first validate your experimental setup:

  • Compound Integrity: Confirm the purity, concentration, and stability of your this compound stock solution. Improper storage or handling can lead to degradation.

  • Cell Line Authenticity: Periodically perform cell line authentication (e.g., Short Tandem Repeat profiling) to ensure the correct cell line is being used and to check for cross-contamination.

  • Mycoplasma Contamination: Test your cell cultures for mycoplasma contamination, which is known to alter cellular responses to therapeutic agents.

  • Assay Consistency: Review your experimental protocol for consistency, including cell seeding density, drug incubation times, and the type of viability or proliferation assay used.

Q2: What are the potential molecular mechanisms driving resistance to this compound?

A2: While specific data on this compound resistance is limited, mechanisms can be extrapolated from resistance to other antiestrogens like tamoxifen. Potential mechanisms include:

  • Downregulation or loss of Estrogen Receptor Alpha (ERα) expression: The primary target of this compound.

  • Mutations in the ERα gene (ESR1): These can lead to a constitutively active receptor that no longer requires estrogen for its function and is insensitive to antiestrogen binding.

  • Activation of alternative signaling pathways: Upregulation of growth factor receptor pathways such as EGFR, HER2, and IGF-1R can lead to ligand-independent activation of ERα or bypass the need for ERα signaling altogether. Key downstream pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][2]

  • Altered expression of ERα co-regulators: Changes in the levels of co-activators and co-repressors can modulate the transcriptional activity of ERα, affecting the cellular response to this compound.

Q3: How can I confirm if my cell line has developed resistance to this compound?

A3: Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value. A comparison of the IC50 value of the suspected resistant cell line to the parental, sensitive cell line is the standard method for quantification. A fold-change in IC50 of 5-10 or higher is generally considered indicative of resistance.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound
Potential Cause Recommended Solution
Cell Passage Number High passage numbers can lead to genetic drift and phenotypic changes. Use cells within a consistent and low passage range for all experiments.
Cell Health and Density Ensure cells are in the logarithmic growth phase and seeded at a consistent density. Over-confluent or unhealthy cells will exhibit altered drug responses.
Inconsistent Drug Exposure Ensure uniform mixing of the drug in the culture medium and consistent incubation times across all experiments.
Assay Variability Optimize and standardize your cell viability assay (e.g., MTT, CellTiter-Glo®). Ensure linearity of the assay within your cell number range.
Issue 2: My cell line is resistant to this compound but not to other antiestrogens.
Potential Cause Recommended Solution
Specific Drug Efflux The resistant cells may have upregulated specific ABC transporters that efficiently efflux this compound but not other antiestrogens. This can be investigated using qPCR or western blotting for common ABC transporters.
Altered Drug Metabolism The cells may have developed a mechanism to metabolize and inactivate this compound specifically.
Unique ERα Conformation A specific mutation in ERα might prevent the binding of this compound while still allowing the binding of other antiestrogens with different chemical structures. Sequencing of the ESR1 gene can identify such mutations.

Quantitative Data Summary

The following table presents hypothetical IC50 values for this compound in a sensitive parental cell line (e.g., MCF-7) and a derived resistant subline. These values are for illustrative purposes and are based on typical fold-changes observed in antiestrogen resistance studies.

Cell LineThis compound IC50 (µM)Fold Resistance
Parental (Sensitive)0.51
Resistant Subline12.525

Experimental Protocols

Protocol 1: Development of an this compound-Resistant Cell Line
  • Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cell line.

  • Initial Chronic Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).

  • Monitor and Passage: Continuously monitor the health and proliferation of the cells. Passage the cells as they reach confluence, always maintaining the selective pressure of the drug.

  • Establishment of Resistance: After several months of continuous culture and dose escalation, the cell line should be able to proliferate in a high concentration of this compound (e.g., 10-20 times the initial IC50).

  • Characterization: Confirm the resistant phenotype by performing a dose-response assay and comparing the IC50 to the parental cell line. The resistance should be stable after thawing from cryopreservation.

Protocol 2: Western Blot Analysis of Key Signaling Pathways
  • Protein Extraction: Lyse sensitive and resistant cells (treated with and without this compound) in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, ERα).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathways in this compound Resistance

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Receptors Growth Factor Receptors PI3K PI3K Growth Factor Receptors->PI3K Ras Ras Growth Factor Receptors->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ERa_cyto ERα Akt->ERa_cyto Gene Transcription Gene Transcription mTOR->Gene Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->ERa_cyto ERK->Gene Transcription ERa_nuc ERα ERa_cyto->ERa_nuc ERa_nuc->Gene Transcription This compound This compound This compound->ERa_nuc Growth Factor Growth Factor Growth Factor->Growth Factor Receptors G start ER+ Parental Cell Line develop Develop Resistant Line (Chronic this compound Exposure) start->develop confirm Confirm Resistance (IC50 Assay) develop->confirm investigate Investigate Mechanisms confirm->investigate western Western Blot (Signaling Pathways) investigate->western qpcr qPCR (Gene Expression) investigate->qpcr sequencing ESR1 Sequencing (Mutations) investigate->sequencing G start Observed Resistance to this compound step1 Verify Experimental Setup (Compound, Cells, Assay) start->step1 step2 Quantify Resistance (Compare IC50 Values) step1->step2 step3 Investigate Molecular Mechanisms step2->step3 pathway_analysis Analyze Signaling Pathways (Western Blot, etc.) step3->pathway_analysis er_status Check ERα Status (Expression, Mutations) step3->er_status cross_resistance Test Cross-Resistance (Other Antiestrogens) step3->cross_resistance

References

Technical Support Center: Minimizing Variability in Ethamoxytriphetol Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize variability in animal studies involving Ethamoxytriphetol (MER-25).

Section 1: General Pharmacology & Mechanism FAQs

Q1: What is the primary mechanism of action for this compound?

A1: this compound (MER-25) was one of the first antiestrogens discovered.[1][2] Its primary mechanism is as a selective estrogen receptor modulator (SERM), meaning it competes with estrogen for binding to estrogen receptors (ERs).[3][4] While it is described as having very low estrogenic activity, it is not a pure antagonist and can have tissue-specific agonist or antagonist effects.[1] For instance, it can antagonize the effects of estradiol on sexual behavior and uterine tissue while demonstrating estrogen-like effects on eating behavior and body weight.

Q2: Are there off-target effects I should be aware of?

A2: Yes. Originally investigated for coronary artery disease, this compound is a derivative of the cholesterol-lowering agent triparanol. While its primary described function is ER antagonism, researchers should consider potential effects on lipid metabolism. High doses in early clinical trials were associated with central nervous system side effects, including hallucinations, which led to the discontinuation of its clinical development.

Q3: How does this compound's mechanism influence appetite and body weight?

A3: this compound has been shown to be fully estrogenic concerning eating behavior and body weight regulation in rats. It can cause a transient decrease in food intake and a more permanent decrease in body weight, with females often showing a more pronounced effect than males. This effect is not believed to be due to general toxicity. The signaling pathway differs biochemically from its antagonist effects in other tissues like the uterus.

Caption: Tissue-specific agonist vs. antagonist action of this compound.

Section 2: Dosing & Administration Troubleshooting

Q4: We are observing high variability between animals. What are the most likely causes related to dosing?

A4: High variability often stems from issues with drug preparation and administration.

  • Vehicle Choice: this compound is lipophilic. A vehicle like corn oil or peanut oil is commonly used for related compounds like tamoxifen. Ensure the compound is fully dissolved or homogeneously suspended. Shaking overnight at 37°C may be required.

  • Route of Administration: The route can significantly impact pharmacokinetics. Oral gavage, intraperitoneal (IP) injection, and tamoxifen-formulated diets are common methods. Gavage and injection offer precise dose control but induce stress. Diets reduce handling stress but dose can vary with the animal's eating behavior.

  • Dose Calculation: Doses cited in literature can be high and may not be necessary for all experimental aims, potentially increasing toxicity and side effects. It is recommended to run pilot studies with lower doses to determine the effective range for your specific model and endpoint.

Q5: What is a standard protocol for preparing this compound for injection?

ParameterRecommendationRationale
Compound This compoundActive Pharmaceutical Ingredient
Vehicle Corn Oil or Peanut OilEnsures solubility for the lipophilic compound.
Concentration 10-20 mg/mL (starting point)A common range for related compounds; adjust based on pilot studies.
Preparation Homogenize overnight (e.g., rotator at 37°C)Critical for achieving a uniform suspension and consistent dosing.
Storage 4°C, protected from light (amber vial/foil)Prevents degradation of the light-sensitive compound.
Table 1: Recommended Parameters for this compound Solution Preparation.

Section 3: Experimental Design & Environmental Factors

Q6: How much does the animal's diet affect the results of an this compound study?

A6: The diet is a critical and often underestimated source of variability.

  • Phytoestrogens: Standard rodent chows often contain soy and alfalfa, which are rich in phytoestrogens like genistein and daidzein. These compounds can bind to estrogen receptors and may interfere with the action of this compound. While these levels may not be sufficient to cause uterine growth on their own, they can alter the baseline gene expression profile in estrogen-sensitive tissues.

  • Diet Composition: High-protein or low-protein diets are known to affect food intake, metabolism, and body weight in rodents, independent of the drug being studied. These dietary effects could confound the interpretation of this compound's impact on the same endpoints.

  • Recommendation: For studies involving an antiestrogen, using a purified, casein-based diet (phytoestrogen-free) is strongly recommended to establish a consistent, low-estrogenic baseline.

Q7: Should we expect different results between male and female animals, or between different strains?

A7: Yes, both sex and genetic background are major sources of variability.

  • Sex Differences: this compound's effects on eating and body weight are more pronounced in female rats than in males. This is consistent with the general role of estrogen signaling in regulating energy balance, which differs between sexes.

  • Strain Differences: Different mouse or rat strains can have significant variations in their metabolic responses and drug metabolism. For example, genetic polymorphisms in drug-metabolizing enzymes (like the cytochrome P450 system for tamoxifen) can lead to large inter-individual differences in active metabolite concentrations. It is crucial to use a single, well-characterized strain within an experiment and to report the strain used in any publications.

Caption: A logical workflow for troubleshooting sources of experimental variability.

Section 4: Detailed Experimental Protocol

Protocol: Assessing the Acute Effect of this compound on Food Intake in Rodents

This protocol provides a standardized methodology to minimize variability when assessing the anorectic effects of this compound.

  • Animal Selection and Acclimation:

    • Species/Strain: Use a single inbred strain (e.g., C57BL/6J mice or Sprague-Dawley rats). State the source of the animals.

    • Sex: Use either all males or all females (ovariectomized if hormonal cycle is a concern). Females are expected to show a stronger response.

    • Acclimation: House animals individually for at least one week before the study. Handle them daily to acclimate them to the experimental procedures, including mock gavage/injections with the vehicle.

  • Dietary Control:

    • Upon arrival, switch all animals to a phytoestrogen-free, casein-based pelleted diet (e.g., Purina 5K96). Maintain this diet throughout the study. Ensure ad libitum access to this diet and water.

  • This compound Preparation:

    • Prepare a stock solution of this compound in corn oil as described in Table 1.

    • Prepare a vehicle-only control solution (corn oil).

    • On the day of the experiment, bring solutions to room temperature and vortex thoroughly before each administration to ensure a homogenous suspension.

  • Experimental Procedure:

    • Baseline: Measure and record the body weight and 24-hour food intake for each animal for 3 consecutive days to establish a stable baseline.

    • Fasting: Before dosing, fast the animals for a short period (e.g., 4-6 hours) to ensure motivation to eat. Ensure water is available.

    • Dosing: At the beginning of the dark cycle (the active feeding period), administer either this compound or vehicle via the chosen route (e.g., oral gavage). Dose based on the most recent body weight.

    • Data Collection: Immediately after dosing, return pre-weighed food pellets to the cages. Measure food intake at specific time points (e.g., 1, 2, 4, 8, and 24 hours post-injection). Account for any spillage by placing a collection tray under the cage hopper.

    • Analysis: Compare the cumulative food intake between the treatment and vehicle groups at each time point using appropriate statistical tests (e.g., t-test or ANOVA).

Caption: Standardized workflow for an acute food intake study.

References

Ethamoxytriphetol interference with other signaling pathways

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethamoxytriphetol (MER-25). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the experimental use of this compound, with a focus on its interference with other signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound (MER-25) is a first-generation nonsteroidal antiestrogen.[1] Its primary mechanism of action is as a selective estrogen receptor modulator (SERM).[1] It competitively binds to the estrogen receptor (ER), thereby blocking the action of endogenous estrogens.[1] While it is predominantly an antagonist, it can exhibit partial agonist activity in some tissues.[1]

Q2: How does the binding affinity of this compound for the estrogen receptor compare to other compounds?

This compound has a relatively low affinity for the estrogen receptor compared to estradiol and other SERMs like tamoxifen. This is a critical consideration for experimental design, as higher concentrations of this compound may be required to achieve effective ER blockade.

Q3: Are there known off-target effects of this compound?

Direct research on the off-target effects of this compound is limited. However, like other SERMs, it may interact with other proteins and signaling pathways. One identified off-target is the antiestrogen binding site (AEBS), a microsomal protein distinct from the ER. This compound binds to AEBS, but with a lower affinity than tamoxifen. The biological significance of this interaction is still under investigation. Due to its structural similarity to other triphenylethylene derivatives, the potential for interference with other pathways should be considered.

Troubleshooting Guide

Problem 1: Unexpected experimental results not consistent with ER antagonism.

  • Possible Cause 1: Off-target effects.

    • Troubleshooting: While direct evidence is limited for this compound, structurally related SERMs like tamoxifen are known to interfere with various signaling pathways independently of the ER. These can include the MAPK, PI3K/AKT, and PKC pathways, as well as calcium signaling.[2] Consider the possibility that this compound may have similar, though potentially less potent, off-target effects.

    • Recommendation: To investigate potential off-target effects, you can use inhibitors for specific pathways (e.g., MAPK inhibitor, PI3K inhibitor) in conjunction with this compound to see if the unexpected phenotype is rescued. Additionally, perform dose-response experiments to determine if the effect is concentration-dependent, which can be indicative of lower-affinity off-target interactions.

  • Possible Cause 2: Partial agonist activity.

    • Troubleshooting: In certain cellular contexts and at specific gene promoters, this compound may act as a partial agonist, leading to the activation rather than inhibition of estrogen-responsive genes.

    • Recommendation: Use a pure ER antagonist, such as fulvestrant (ICI 182,780), as a negative control to confirm that the observed effect is ER-dependent and to differentiate between antagonistic and partial agonist activities of this compound.

Problem 2: Inconsistent results between different cell lines.

  • Possible Cause: Cell-type specific expression of co-regulatory proteins.

    • Troubleshooting: The transcriptional activity of SERMs is dependent on the cellular context, including the expression levels of various co-activators and co-repressors that interact with the ER. Different cell lines will have different profiles of these co-regulatory proteins, leading to varied responses to this compound.

    • Recommendation: Characterize the expression levels of key ER co-activators (e.g., SRC-1, SRC-2, SRC-3) and co-repressors (e.g., NCoR, SMRT) in your cell lines of interest. This can help to interpret differential responses to this compound.

Data Presentation

Table 1: Comparative Binding Affinities for Estrogen Receptor (ER) and Antiestrogen Binding Site (AEBS)

CompoundRelative Binding Affinity for ER (Estradiol = 100)Relative Binding Affinity for AEBS (Tamoxifen = 100)
Estradiol100Not Applicable
Tamoxifen2100
4-hydroxytamoxifen13153
This compound (MER-25) < 0.06 8.9

Data compiled from literature reports.

Signaling Pathway Diagrams

Estrogen_Receptor_Signaling Estrogen Receptor Signaling Pathway cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds and Activates This compound This compound (MER-25) This compound->ER Binds and Blocks ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Expression Target Gene Expression ERE->Gene_Expression Regulates

Caption: Canonical Estrogen Receptor Signaling Pathway and the inhibitory action of this compound.

Potential_Off_Target_Pathways Potential Off-Target Signaling Interference by this compound This compound This compound (MER-25) MAPK_Pathway MAPK Pathway This compound->MAPK_Pathway Potential Interference (Inferred from Tamoxifen) PI3K_AKT_Pathway PI3K/AKT Pathway This compound->PI3K_AKT_Pathway Potential Interference (Inferred from Tamoxifen) PKC_Pathway PKC Pathway This compound->PKC_Pathway Potential Interference (Inferred from Tamoxifen) Calcium_Signaling Calcium Signaling This compound->Calcium_Signaling Potential Interference (Inferred from Tamoxifen) Cellular_Response Altered Cellular Response MAPK_Pathway->Cellular_Response PI3K_AKT_Pathway->Cellular_Response PKC_Pathway->Cellular_Response Calcium_Signaling->Cellular_Response

Caption: Potential interference of this compound with other signaling pathways, inferred from studies on structurally related SERMs like tamoxifen.

Experimental Protocols

1. Competitive Estrogen Receptor Binding Assay

This protocol is adapted from established methods for determining the relative binding affinity of a test compound for the estrogen receptor.

  • Objective: To determine the concentration of this compound required to displace 50% of a radiolabeled estrogen (e.g., [3H]estradiol) from the ER (IC50).

  • Materials:

    • Rat uterine cytosol preparation (as a source of ER)

    • [3H]estradiol

    • Unlabeled 17β-estradiol (for standard curve)

    • This compound

    • Assay buffer (e.g., Tris-EDTA-dithiothreitol-glycerol buffer)

    • Hydroxylapatite slurry

    • Scintillation fluid and counter

  • Procedure:

    • Prepare serial dilutions of unlabeled 17β-estradiol and this compound.

    • In assay tubes, combine the rat uterine cytosol, a fixed concentration of [3H]estradiol, and varying concentrations of either unlabeled 17β-estradiol (for the standard curve) or this compound.

    • Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

    • Add hydroxylapatite slurry to separate bound from free radioligand.

    • Wash the hydroxylapatite pellet to remove unbound [3H]estradiol.

    • Add scintillation fluid to the pellets and measure radioactivity using a scintillation counter.

    • Calculate the percentage of specific binding at each concentration of the competitor.

    • Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.

2. Western Blot for MAPK (ERK1/2) Activation

This protocol provides a general method to assess the effect of this compound on the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.

  • Objective: To determine if this compound treatment alters the phosphorylation status of ERK1/2, a key downstream effector of the MAPK pathway.

  • Materials:

    • Cell line of interest

    • This compound

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and nitrocellulose or PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Culture cells to the desired confluency and treat with this compound at various concentrations and for different time points. Include appropriate vehicle controls.

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

    • Quantify the band intensities to determine the relative change in ERK1/2 phosphorylation.

Experimental_Workflow_MAPK_Activation Experimental Workflow for Assessing MAPK Activation Start Start Cell_Culture Cell Culture Start->Cell_Culture Treatment Treat with this compound (and controls) Cell_Culture->Treatment Cell_Lysis Cell Lysis and Protein Extraction Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot Western Blot Transfer SDS_PAGE->Western_Blot Blocking Blocking Western_Blot->Blocking Primary_Ab Incubate with anti-phospho-ERK1/2 Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Ab Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis and Quantification Detection->Analysis End End Analysis->End

Caption: A typical workflow for investigating the effect of this compound on MAPK pathway activation using Western blotting.

References

Ethamoxytriphetol (MER-25) Technical Support Center: Addressing Partial Agonist Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the partial agonist effects of Ethamoxytriphetol (MER-25), the first synthetic antiestrogen discovered. This compound is a selective estrogen receptor modulator (SERM) with predominantly antagonistic properties but has been noted to exhibit weak estrogenic (agonistic) effects in certain contexts.[1][2] Understanding and troubleshooting these partial agonist effects are crucial for accurate experimental design and data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions researchers may encounter when working with this compound, focusing on its partial agonist activity.

Q1: Unexpected Estrogenic Effects Observed in Uterine Tissue Models

Issue: I am using this compound as an antiestrogen in my mouse uterotrophic assay, but I am observing a slight increase in uterine weight compared to the vehicle control, suggesting a partial agonist effect.

Troubleshooting Steps:

  • Verify Compound Identity and Purity: Ensure the identity and purity of your this compound sample through appropriate analytical methods (e.g., HPLC, mass spectrometry). Impurities could be responsible for the unexpected estrogenic activity.

  • Dose-Response Analysis: this compound's partial agonism may be dose-dependent.[3] Conduct a full dose-response curve to determine if the observed effect is significant only at higher concentrations. In mice, this compound has been shown to be anti-uterotrophic, while tamoxifen is uterotrophic.[4] However, these effects can be species-specific.

  • Control Comparison: Include a full estrogen agonist (e.g., 17β-estradiol) and a known SERM with partial agonist activity (e.g., tamoxifen) as positive controls. This will help to contextualize the magnitude of this compound's effect.

  • Temporal Analysis: The timing of tissue collection can influence the observed effects. Short-acting estrogens may show early uterotrophic responses (like water imbibition) but not sustained growth.[4] Consider a time-course experiment to distinguish between transient and sustained estrogenic responses.

  • Tissue-Specific Expression of Co-regulators: The balance of coactivators and corepressors in the target tissue can determine whether a SERM behaves as an agonist or antagonist. Uterine tissue may have a higher ratio of coactivators to corepressors compared to other tissues, leading to the manifestation of partial agonism.

Q2: Inconsistent Results in Cell-Based Assays (e.g., MCF-7, Ishikawa cells)

Issue: I am seeing variable results in my in vitro assays. Sometimes this compound shows weak stimulation of proliferation or reporter gene activity, while at other times it acts as a pure antagonist.

Troubleshooting Steps:

  • Cell Line Authentication and Passage Number: Ensure your cell lines (e.g., MCF-7, Ishikawa) are authenticated and use them at a low passage number. Genetic drift in cell lines can alter their response to estrogens and SERMs.

  • Hormone Deprivation: The level of residual estrogens in the culture medium can significantly impact the outcome. Ensure complete removal of endogenous estrogens by using charcoal-stripped serum and phenol red-free medium for an adequate period before and during the experiment.

  • Assay-Specific Controls:

    • MCF-7 Proliferation Assay: Include a no-treatment control, a vehicle control, a positive control (17β-estradiol), and a known antagonist (e.g., fulvestrant/ICI 182,780).

    • Ishikawa Alkaline Phosphatase Assay: This assay is a specific marker for estrogenic activity in endometrial cells. A lack of response or weak response with this compound is expected, as it has low estrogenic activity.

    • ERE-Reporter Gene Assay: The promoter context of the reporter gene can influence the response to SERMs. Results may vary between different ERE-reporter constructs.

  • Co-regulator Levels: The expression levels of steroid receptor coactivators (SRCs) and nuclear receptor corepressors (NCoR) can vary between cell lines and even with culture conditions, influencing the agonist versus antagonist activity of SERMs.

Q3: How Does this compound's Binding Affinity Relate to its Partial Agonism?

Answer: this compound has a very low relative binding affinity (RBA) for the estrogen receptor (ER) compared to estradiol. In rat ER, its affinity is approximately 0.06% of that of estradiol. For comparison, tamoxifen's affinity is about 1%. This low affinity means that much higher concentrations of this compound are required to occupy the ER. While it acts as a competitive antagonist at the ER, the conformation it induces in the receptor is not completely inert, allowing for a minimal level of transcriptional activation in certain cellular contexts, which manifests as weak partial agonism.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds for easy comparison.

Table 1: Relative Binding Affinities (RBA) for the Estrogen Receptor

CompoundRelative Binding Affinity (%)Species/TissueReference
17β-Estradiol (E2)100Rat Uterus
This compound (MER-25) ~0.06 Rat ER
Tamoxifen1Rat ER
4-hydroxytamoxifen252Rat ER

Table 2: Comparative Uterotrophic Effects in Ovariectomized Mice

CompoundEffect on Uterine WeightConclusionReference
17β-Estradiol (E2)Uterotrophic (Increase)Full Agonist
This compound (MER-25) Anti-uterotrophic (Inhibits E2 effect) Antagonist
TamoxifenUterotrophic (Increase)Partial Agonist

Note: Data on specific EC50/IC50 values for this compound's partial agonist effects are limited in the public domain.

Experimental Protocols

Detailed methodologies for key experiments to characterize the partial agonist effects of this compound are provided below.

1. MCF-7 Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of ER-positive breast cancer cells.

Methodology:

  • Cell Culture: Culture MCF-7 cells in phenol red-free DMEM supplemented with 10% charcoal-stripped fetal bovine serum (CS-FBS) for at least 72 hours to deplete endogenous estrogens.

  • Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach for 24 hours.

  • Treatment: Replace the medium with fresh phenol red-free DMEM with 5% CS-FBS containing various concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M), 17β-estradiol (positive control, e.g., 10⁻¹² to 10⁻⁹ M), and vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 6-7 days.

  • Quantification: Assess cell proliferation using a suitable method such as the MTT assay, CyQUANT assay, or direct cell counting.

  • Data Analysis: Plot the dose-response curves and calculate the EC50 for any observed agonistic effects.

2. Ishikawa Cell Alkaline Phosphatase (ALP) Assay

Objective: To assess the estrogenic activity of this compound in an endometrial cancer cell line.

Methodology:

  • Cell Culture: Culture Ishikawa cells in phenol red-free DMEM/F12 supplemented with 5% CS-FBS.

  • Seeding: Seed cells in 96-well plates and grow to near confluence.

  • Treatment: Treat the cells with various concentrations of this compound, 17β-estradiol, and vehicle control for 72 hours.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them by freeze-thawing.

  • ALP Activity Measurement: Add a p-nitrophenyl phosphate (pNPP) substrate solution to each well. Incubate at room temperature and measure the absorbance at 405 nm.

  • Data Analysis: Normalize the ALP activity to the total protein content in each well and plot the dose-response.

3. Estrogen Response Element (ERE) Luciferase Reporter Gene Assay

Objective: To measure the ability of this compound to activate transcription from an ERE-driven reporter gene.

Methodology:

  • Cell Line: Use a stable cell line expressing the ER and an ERE-luciferase reporter construct (e.g., T47D-KBluc or MCF-7 stably transfected with an ERE-luciferase plasmid).

  • Culture and Seeding: Culture and seed the cells in 96-well plates in phenol red-free medium with CS-FBS.

  • Treatment: Treat the cells with a range of concentrations of this compound, 17β-estradiol, and vehicle control for 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein and plot the dose-response curves.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involved in estrogen receptor action and the mechanism of SERM partial agonism.

Estrogen_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ER) E2->ER Binds This compound This compound This compound->ER Binds ER_HSP ER-HSP Complex ER->ER_HSP Inactive state HSP HSP90 ER_HSP->ER Dissociates ER_E2 ER-E2 Complex ERE Estrogen Response Element (ERE) ER_E2->ERE Binds to DNA ER_this compound ER-Ethamoxytriphetol Complex ER_this compound->ERE Binds to DNA Minimal_Activation Minimal Gene Activation (Partial Agonism) ER_this compound->Minimal_Activation Allows for Coactivators Coactivators (e.g., SRCs) ERE->Coactivators Recruits Corepressors Corepressors (e.g., NCoR) ERE->Corepressors Recruits Gene_Activation Gene Activation Coactivators->Gene_Activation Leads to Gene_Repression Gene Repression Corepressors->Gene_Repression Leads to

Caption: Estrogen Receptor Signaling Pathway.

SERM_Mechanism cluster_ligand Ligand Binding cluster_receptor Estrogen Receptor Conformation cluster_coregulator Co-regulator Recruitment cluster_response Transcriptional Response Estradiol Estradiol (Full Agonist) ER Estrogen Receptor (ER) Estradiol->ER This compound This compound (Partial Agonist/Antagonist) This compound->ER Fulvestrant Fulvestrant (Pure Antagonist) Fulvestrant->ER Coactivator Coactivator Recruitment (e.g., SRC-1) ER->Coactivator Corepressor Corepressor Recruitment (e.g., NCoR) ER->Corepressor Predominantly No_Recruitment No Co-regulator Recruitment ER->No_Recruitment Minimal_Activation Minimal Activation (Partial Agonism) ER->Minimal_Activation Allows some Activation Full Transcriptional Activation Coactivator->Activation Repression Transcriptional Repression Corepressor->Repression No_Recruitment->Repression Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model start Start: Hypothesis on this compound's Partial Agonist Effect in_vitro In Vitro Characterization start->in_vitro in_vivo In Vivo Validation start->in_vivo mcf7 MCF-7 Proliferation Assay in_vitro->mcf7 ishikawa Ishikawa ALP Assay in_vitro->ishikawa ere ERE-Reporter Assay in_vitro->ere uterotrophic Uterotrophic Assay (Ovariectomized Rodent) in_vivo->uterotrophic data_analysis Data Analysis and Interpretation conclusion Conclusion on Partial Agonist Profile data_analysis->conclusion mcf7->data_analysis ishikawa->data_analysis ere->data_analysis uterotrophic->data_analysis

References

Technical Support Center: Purity Analysis of Commercially Available Ethamoxytriphetol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethamoxytriphetol. The information is designed to address common issues encountered during the purity analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of commercially available this compound?

A1: While specific purity data for this compound is not widely published, it is reasonable to expect a purity of ≥98% for research-grade material, analogous to other selective estrogen receptor modulators (SERMs) like Tamoxifen. Purity can vary between suppliers and batches. It is crucial to analyze each new lot to confirm its purity before use in experiments.

Q2: What are the potential impurities in commercially available this compound?

A2: Potential impurities in this compound may include starting materials, byproducts from the synthesis process, and degradation products. Given its structural similarity to other triphenylethanol derivatives, such as Tamoxifen, potential impurities could include isomers, oxidation products, and incompletely reacted intermediates.[1][2][3][4] It is also important to consider residual solvents from the manufacturing process.

Q3: Which analytical techniques are most suitable for determining the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for assessing the purity of SERMs and is highly recommended for this compound.[5] Other useful techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and residual solvents, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities.

Q4: How should this compound be stored to maintain its purity?

A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Degradation can occur when the compound is exposed to light, heat, or moisture.

Troubleshooting Guides

This section addresses specific issues that may arise during the purity analysis of this compound.

Issue Potential Cause Recommended Solution
Poor peak shape or broad peaks in HPLC analysis. Inappropriate mobile phase composition or pH.Optimize the mobile phase. For structurally similar compounds, a reverse-phase C18 column with a mobile phase of methanol and an aqueous buffer (e.g., 0.1% acetic acid) has proven effective. Adjusting the pH can improve the peak shape of amine-containing compounds.
Column degradation.Replace the HPLC column. Ensure proper column washing and storage procedures are followed.
Presence of unexpected peaks in the chromatogram. Contamination of the sample, solvent, or HPLC system.Run a blank injection (mobile phase only) to check for system contamination. Use fresh, high-purity solvents and properly clean all glassware.
Degradation of this compound.Prepare fresh sample solutions and analyze them promptly. Review storage conditions to ensure they are optimal.
Presence of impurities from synthesis or degradation.Use a reference standard of this compound to confirm the retention time of the main peak. Mass spectrometry (LC-MS) can be used to identify the mass of the impurity peaks, aiding in their identification.
Inconsistent retention times between runs. Fluctuation in column temperature.Use a column oven to maintain a consistent temperature.
Inconsistent mobile phase composition.Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly.
Low recovery of the compound. Incomplete dissolution of the sample.This compound is soluble in methanol, ethanol, and DMSO, but practically insoluble in water. Ensure the chosen solvent fully dissolves the sample. Sonication may aid dissolution.
Adsorption of the compound to glassware or vials.Use silanized glassware or low-adsorption vials.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This protocol is a general guideline based on methods used for the analysis of structurally similar compounds like Tamoxifen and should be optimized for your specific instrumentation and requirements.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and 0.1% acetic acid in water (e.g., 70:30 v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound. For Tamoxifen, a wavelength of 236 nm is used. A UV scan of your this compound standard should be performed to determine the optimal wavelength.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Methanol weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter Sample dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for the purity analysis of this compound by HPLC.

troubleshooting_logic start Poor HPLC Results? peak_shape Peak Shape Issue? start->peak_shape retention_time Retention Time Inconsistent? start->retention_time unexpected_peaks Unexpected Peaks? start->unexpected_peaks solution1 Optimize Mobile Phase/pH peak_shape->solution1 solution2 Check Column Temperature retention_time->solution2 solution3 Run Blank & Check for Contamination/Degradation unexpected_peaks->solution3

Caption: Troubleshooting logic for common HPLC issues in purity analysis.

References

Avoiding degradation of Ethamoxytriphetol in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on avoiding the degradation of Ethamoxytriphetol (MER-25) in long-term experiments. Given the limited direct stability data for this compound, this guide leverages information from the structurally related and well-studied compound, tamoxifen, a fellow member of the triphenylethylene group.[1] Researchers should consider these recommendations as a starting point and validate stability under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: Based on data from structurally similar compounds like tamoxifen, the primary factor likely to cause degradation is exposure to light, particularly UV light.[2][3] Other potential factors include elevated temperatures, significant shifts in pH, and exposure to oxidizing agents.[4] For optimal stability, this compound should be handled as a light-sensitive and potentially temperature-sensitive compound.

Q2: How should I store my stock solutions of this compound for long-term use?

A2: For long-term storage, it is recommended to store stock solutions at or below -20°C in a non-frost-free freezer.[5] Solutions should be prepared in a suitable anhydrous solvent, such as DMSO, and stored in amber glass vials or tubes wrapped in aluminum foil to protect from light. Aliquoting stock solutions into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

Q3: My experiment runs for several days at 37°C. Will this compound be stable in my cell culture medium?

A3: The stability of this compound in aqueous media at 37°C over several days has not been extensively documented. However, related compounds can exhibit instability in experimental media over long durations. It is crucial to determine the stability of this compound under your specific experimental conditions. Consider adding the compound to the experimental system as close to the time of measurement as possible.

Q4: I've noticed a change in the color of my this compound solution. What should I do?

A4: A change in color or the appearance of precipitate can be an indicator of chemical degradation. It is recommended to discard the solution and prepare a fresh one from your solid stock. Before preparing a new solution, verify the integrity of your solid compound.

Q5: What are the likely degradation products of this compound?

A5: While specific degradation products of this compound are not well-documented, based on tamoxifen, photodegradation is likely to involve photoisomerization and photocyclization to form phenanthrene derivatives. Oxidation of the ethylene double bond is also a possibility.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving potential degradation issues with this compound.

Symptom/Observation Potential Cause Recommended Action
Inconsistent or lower-than-expected experimental results Compound degradation leading to reduced potency or altered activity.1. Verify Compound Integrity: Use an analytical method like HPLC to check the purity of your stock and working solutions. 2. Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container. 3. Assess Solution Stability: Prepare fresh working solutions and compare their performance to older solutions.
Visible changes in the compound (e.g., color change, precipitation) Chemical instability, oxidation, or hydrolysis.1. Consult Compound Documentation: Review any available information on solubility and stability. 2. Prepare Fresh Solutions: Discard the old solution and prepare a new one, ensuring proper dissolution. 3. Filter Solution: If precipitation is suspected, filter the solution before use, though this may alter the concentration.
Loss of activity over the course of a long experiment Instability in the experimental medium (e.g., cell culture media, buffer).1. Time-Course Experiment: Assess the stability of this compound in your experimental medium over the duration of a typical experiment. 2. Minimize Exposure Time: Add the compound to the experimental system as close to the time of measurement as possible. 3. Consider Protective Agents: In some cases, antioxidants might be added to the medium, but their compatibility with the experimental system must be verified.

Data Summary on Stability of Structurally Related Compounds

The following table summarizes stability data for tamoxifen, which may serve as a proxy for understanding the potential stability of this compound. Note: This data is for tamoxifen and should be used as a general guideline only.

Condition Compound Solvent/Medium Duration Degradation Observed Primary Degradation Products Reference
Sunlight Irradiation TamoxifenWaterProlongedYesIsomers, Phenanthrene derivatives, Oxygenated products
UV Light Exposure TamoxifenHydroalcoholic solutionStressedYes(E)-isomer, Phenanthrene derivatives, Benzophenone derivative
Acidic (HCl) 4-Hydroxytamoxifen--YesAcid-catalyzed reaction products
Basic (NaOH) Tamoxifen--YespH-dependent hydrolysis
Oxidative (H₂O₂) Tamoxifen--YesOxidized derivatives
Thermal Tamoxifen--No significant degradation-

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general approach for conducting a forced degradation study to understand the stability of this compound under various stress conditions. The resulting samples can be analyzed by a stability-indicating HPLC method.

  • Preparation of this compound Solution: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Photolytic Degradation: Expose the this compound solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined duration. A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal Degradation: Store the solid this compound and a solution at an elevated temperature (e.g., 70°C) for 48 hours.

  • Sample Analysis:

    • At each time point, take an aliquot of the stressed solution.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the intact this compound from any degradation products.

    • Quantify the amount of remaining this compound and any major degradation products.

Protocol 2: Stability Assessment in Experimental Medium

This protocol is designed to assess the stability of this compound in your specific experimental medium.

  • Preparation: Prepare a working solution of your compound in the experimental buffer or cell culture medium at the final concentration used in your assays.

  • Time Points: Aliquot the working solution into separate, light-protected tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubation: Incubate the aliquots under the same conditions as your experiment (e.g., temperature, CO₂ level, light exposure).

  • Analysis: At each time point, analyze an aliquot using a suitable analytical method (e.g., HPLC, LC-MS) to quantify the amount of the parent compound remaining.

Visualizations

This compound This compound Isomer Photoisomer This compound->Isomer Light (UV) Oxidized Oxidized Product This compound->Oxidized Oxidizing Agent Phenanthrene Phenanthrene Derivative Isomer->Phenanthrene Light (UV) (Cyclization) cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound stock solution B Prepare working solutions in experimental medium A->B C Aliquot for each time point B->C D Incubate under experimental conditions C->D E Collect aliquots at specified times D->E F Analyze by HPLC/LC-MS E->F G Quantify remaining This compound F->G Start Inconsistent Experimental Results CheckPurity Check purity of stock solution (HPLC) Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK ReviewStorage Review storage conditions (light, temp, freeze-thaw) PurityOK->ReviewStorage Yes PrepareNewStock Prepare fresh stock solution PurityOK->PrepareNewStock No StorageOK Storage OK? ReviewStorage->StorageOK TestInMedium Test stability in experimental medium StorageOK->TestInMedium Yes CorrectStorage Correct storage procedures StorageOK->CorrectStorage No ModifyProtocol Modify experimental protocol (e.g., add compound later) TestInMedium->ModifyProtocol

References

Validation & Comparative

Ethamoxytriphetol vs. Tamoxifen in Breast Cancer Models: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Two Seminal Estrogen Receptor Modulators for Drug Development Professionals, Researchers, and Scientists

This guide provides a detailed comparison of Ethamoxytriphetol (MER-25) and Tamoxifen, two significant selective estrogen receptor modulators (SERMs) that have played pivotal roles in the history of breast cancer research and therapy. While Tamoxifen has become a clinical mainstay, this compound, as the first-in-class antiestrogen, has been a crucial tool for elucidating the mechanisms of hormone action. This document outlines their comparative performance in preclinical breast cancer models, supported by experimental data and detailed methodologies.

Mechanistic Differences: A Tale of a "Pure" Antagonist and a Partial Agonist

Both this compound and Tamoxifen exert their primary effects by competitively binding to the estrogen receptor (ER), thereby inhibiting the proliferative signaling of estrogen in breast cancer cells. However, a key distinction lies in their pharmacological profiles. This compound is widely regarded as a "pure" antiestrogen, exhibiting minimal to no intrinsic estrogenic (agonist) activity. In contrast, Tamoxifen is a partial agonist, meaning that in certain cellular contexts, it can mimic the effects of estrogen, a factor that contributes to its complex biological activity and side-effect profile.

The differing interactions of these compounds with the estrogen receptor dictate their downstream effects on gene transcription and cellular behavior.

G cluster_0 Estrogen Action cluster_1 Drug Intervention Estrogen Estrogen ER_alpha Estrogen Receptor α (ERα) Estrogen->ER_alpha Binds ERE Estrogen Response Element ER_alpha->ERE Activates Proliferation Cell Proliferation ERE->Proliferation Tamoxifen Tamoxifen (Partial Agonist) ER_alpha_drug ERα Tamoxifen->ER_alpha_drug Competitively Binds This compound This compound (Pure Antagonist) This compound->ER_alpha_drug Competitively Binds ERE_blocked Estrogen Response Element ER_alpha_drug->ERE_blocked Blocks Activation No_Proliferation Inhibition of Proliferation ERE_blocked->No_Proliferation

Caption: Comparative mechanism of action of this compound and Tamoxifen.

In Vitro Efficacy: Inhibition of Breast Cancer Cell Proliferation

The anti-proliferative effects of this compound and Tamoxifen have been evaluated in estrogen receptor-positive (ER+) breast cancer cell lines, most notably MCF-7. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency. While direct comparative studies are limited due to the historical context of these drugs, the available data indicates that Tamoxifen and its active metabolites are significantly more potent than this compound.

Table 1: Comparative In Vitro Anti-proliferative Activity in ER+ Breast Cancer Cells

CompoundCell LineIC50 (µM)Comments
Tamoxifen MCF-7~5-10Varies depending on experimental conditions.
4-Hydroxytamoxifen MCF-7~0.01-0.02A more potent active metabolite of Tamoxifen.
This compound (MER-25) MCF-7>10Generally considered less potent than Tamoxifen.

Note: The IC50 values are approximate and can vary based on the specific experimental setup, such as incubation time and serum concentration.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Animal models, particularly xenografts using human breast cancer cell lines in immunodeficient mice, are crucial for evaluating the in vivo efficacy of anti-cancer agents. In these models, both this compound and Tamoxifen have demonstrated the ability to inhibit the growth of ER+ tumors. However, consistent with in vitro findings, Tamoxifen generally exhibits greater tumor growth inhibition.

Table 2: Comparative In Vivo Tumor Growth Inhibition in ER+ Breast Cancer Xenograft Models

CompoundAnimal ModelCell LineTumor Growth InhibitionComments
Tamoxifen Nude MiceMCF-7Significant inhibitionConsidered the standard for endocrine therapy in this model.
This compound (MER-25) Nude MiceMCF-7Moderate inhibitionDemonstrates anti-tumor activity but is generally less effective than Tamoxifen.

Note: The percentage of tumor growth inhibition can vary significantly based on the dosage, treatment schedule, and tumor size at the start of treatment.

Experimental Protocols

The following are standardized protocols for the key experiments used to compare the efficacy of this compound and Tamoxifen.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay is widely used to assess the cytotoxic and cytostatic effects of compounds on cancer cell lines.

G A 1. Seed MCF-7 cells in 96-well plates B 2. Treat with serial dilutions of this compound or Tamoxifen A->B C 3. Incubate for 72 hours B->C D 4. Add MTT reagent and incubate for 4 hours C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate cell viability and determine IC50 values F->G

Caption: Workflow for an in vitro cell proliferation (MTT) assay.

Detailed Steps:

  • Cell Culture: MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Tamoxifen. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours.

  • MTT Addition: 20 µL of MTT (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated from the dose-response curves.

In Vivo Xenograft Model

This model is the standard for evaluating the anti-tumor efficacy of drugs in a living organism.

G A 1. Implant MCF-7 cells subcutaneously into ovariectomized nude mice B 2. Supplement with estrogen to promote tumor growth A->B C 3. When tumors reach a palpable size, randomize mice into treatment groups B->C D 4. Administer this compound, Tamoxifen, or vehicle control daily C->D E 5. Measure tumor volume twice weekly D->E F 6. At the end of the study, excise and weigh tumors E->F

Caption: Workflow for an in vivo breast cancer xenograft model.

Detailed Steps:

  • Animal Husbandry: Ovariectomized female athymic nude mice are used to eliminate endogenous estrogen production.

  • Tumor Cell Implantation: MCF-7 cells are mixed with Matrigel and injected subcutaneously into the flank of the mice.

  • Estrogen Supplementation: A slow-release estrogen pellet is implanted to support the growth of the ER+ tumors.

  • Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to different treatment groups.

  • Drug Administration: this compound, Tamoxifen, or a vehicle control is administered to the respective groups, typically via oral gavage or subcutaneous injection.

  • Tumor Measurement: Tumor dimensions are measured with calipers at regular intervals, and tumor volume is calculated.

Signaling Pathway Modulation

The anti-proliferative effects of both this compound and Tamoxifen are primarily mediated through the inhibition of the ER signaling pathway. This leads to a decrease in the expression of estrogen-responsive genes that are critical for cell cycle progression and cell survival.

G Estrogen Estrogen ER_alpha ERα Estrogen->ER_alpha Activates ERE Estrogen Response Element ER_alpha->ERE Regulates SERM This compound or Tamoxifen SERM->ER_alpha Inhibits CellCycle Cell Cycle Progression ERE->CellCycle Promotes Apoptosis Apoptosis ERE->Apoptosis Inhibits

Caption: Simplified overview of ER signaling modulation.

Conclusion

A Comparative Guide to Ethamoxytriphetol and Clomiphene for Estrogen Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Ethamoxytriphetol (MER-25) and Clomiphene, two historically significant nonsteroidal selective estrogen receptor modulators (SERMs). We delve into their mechanisms of action, present available experimental data on their performance, and provide detailed protocols for key comparative assays.

Introduction: Pioneering Estrogen Receptor Modulators

This compound, also known as MER-25, holds the distinction of being the first synthetic antiestrogen discovered, first reported in 1958.[1][2] It is recognized for being a nearly pure estrogen receptor antagonist with minimal intrinsic estrogenic activity.[1] This characteristic made it a foundational tool in the study of estrogen receptor signaling. However, its clinical development was halted due to low potency and the emergence of significant central nervous system side effects at higher doses, including hallucinations.[1]

Clomiphene, a structurally related triphenylethylene derivative, was developed shortly after this compound.[2] Unlike the nearly pure antagonism of MER-25, clomiphene is a mixed agonist-antagonist. It is a mixture of two geometric isomers, enclomiphene (the trans-isomer) and zuclomiphene (the cis-isomer), which possess distinct estrogenic and anti-estrogenic properties. This mixed activity profile has led to its widespread and successful clinical use for the induction of ovulation in anovulatory women.

Mechanism of Action: A Tale of Two SERMs

Both this compound and Clomiphene exert their effects by competitively binding to estrogen receptors (ERs), primarily ERα and ERβ. However, the conformational changes they induce in the receptor and the subsequent downstream signaling events differ significantly.

This compound (MER-25): A Near-Pure Antagonist

This compound is considered a Type I antiestrogen. Upon binding to the estrogen receptor, it induces a conformational change that prevents the receptor from adopting the active conformation required for the recruitment of coactivators. This effectively blocks the transcriptional activity of the receptor, leading to a potent anti-estrogenic effect. While it is described as having very low estrogenic activity, some minor estrogenic effects on the uterus have been observed, technically classifying it as a SERM rather than a pure silent antagonist.

Clomiphene: A Mixed Agonist-Antagonist

Clomiphene's dual activity is a result of its isomeric composition and tissue-specific expression of co-regulators. Enclomiphene is predominantly an estrogen receptor antagonist, while zuclomiphene exhibits more estrogenic activity. The overall effect of the clomiphene mixture depends on the target tissue and the endogenous estrogen environment. In the hypothalamus, clomiphene's antagonistic action blocks the negative feedback of estrogen, leading to an increase in the release of gonadotropin-releasing hormone (GnRH) and subsequently follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which stimulates ovulation. In other tissues, such as the endometrium, its estrogenic effects can be observed. Studies have shown that clomiphene acts as an agonist/antagonist via ERα depending on the estrogen concentration, while it consistently acts as an antagonist via ERβ.

Quantitative Comparison of Estrogen Receptor Binding and Activity

Direct comparative studies providing Ki or IC50 values for this compound and Clomiphene from the same experimental setup are scarce in the available literature. The following tables summarize the available quantitative data from various sources. It is important to note that direct comparison between values from different studies should be made with caution due to potential variations in experimental conditions.

CompoundReceptorBinding Affinity MetricValueReference
This compound (MER-25) Estrogen Receptor (ER)Relative Binding Affinity (RBA) vs. Estradiol (100%)< 0.06%
Clomiphene (Enclomiphene analog) Estrogen Receptor (RE)Relative Binding Affinity (RBA) vs. Estradiol (100%)2%
Clomiphene (Zuclomiphene) Estrogen Receptor (RE)Relative Binding Affinity (RBA) vs. Estradiol (100%)Not explicitly stated, but implied to be lower than enclomiphene
Clomiphene Citrate -IC50 for inhibition of cardiac volume-regulated chloride current~9.4 µM

Note: The IC50 value for Clomiphene citrate in the table above is for a non-estrogen receptor target and is included to provide a broader pharmacological context. RBA values are highly dependent on the assay conditions.

In Vivo Effects: Uterine Response

The uterotrophic assay is a classic in vivo method to assess the estrogenic and anti-estrogenic properties of compounds.

This compound (MER-25) has been shown to be anti-uterotrophic, meaning it can inhibit the uterine growth stimulated by estrogens. In some studies, at high doses, it exhibited weak estrogenic activity on its own, causing a slight increase in uterine weight.

Clomiphene , due to its mixed agonist-antagonist nature, can have variable effects on the uterus. In the absence of significant endogenous estrogen, its estrogenic properties can lead to an increase in uterine weight. However, in the presence of potent estrogens, its antagonistic effects can predominate, leading to an inhibition of estrogen-induced uterine growth.

Clinical Applications and Side Effects

FeatureThis compound (MER-25)Clomiphene
Primary Clinical Use Never marketed for clinical use. Investigated for breast cancer and ovulation induction.Ovulation induction in anovulatory infertility.
Ovulation Induction Success Rate N/AOvulation in ~70-80% of appropriately selected patients.
Common Side Effects Central nervous system effects (hallucinations, psychosis), gastrointestinal disturbances.Hot flashes, abdominal discomfort, visual disturbances, ovarian hyperstimulation syndrome (rare).

Signaling Pathways and Experimental Workflows

Signaling Pathway of Estrogen Receptor and SERM Action

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα/ERβ) Estrogen->ER Binds ER_HSP Inactive ER-HSP Complex ER->ER_HSP ER_Dimer_Agonist Active ER Dimer ER->ER_Dimer_Agonist Dimerization (Agonist-bound) ER_Dimer_Antagonist Inactive ER Dimer ER->ER_Dimer_Antagonist Dimerization (Antagonist-bound) HSP Heat Shock Proteins HSP->ER_HSP SERM SERM (this compound or Clomiphene) SERM->ER Binds ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) on DNA Coactivators Coactivators ERE->Coactivators Recruits Corepressors Corepressors ERE->Corepressors Recruits Transcription_Agonist Gene Transcription (Agonist Effect) Coactivators->Transcription_Agonist Initiates Transcription_Antagonist No/Reduced Transcription (Antagonist Effect) Corepressors->Transcription_Antagonist Inhibits ER_Dimer_Agonist->ERE Binds ER_Dimer_Antagonist->ERE Binds

Caption: Estrogen receptor signaling and SERM intervention.

Experimental Workflow: Estrogen Receptor Competitive Binding Assay

BindingAssayWorkflow start Start prep_receptor Prepare Estrogen Receptor (e.g., from uterine cytosol) start->prep_receptor prep_ligand Prepare Radiolabeled Estrogen (e.g., [3H]-Estradiol) start->prep_ligand prep_competitor Prepare Unlabeled Competitor (this compound or Clomiphene) in serial dilutions start->prep_competitor incubation Incubate Receptor, Radiolabeled Estrogen, and Competitor prep_receptor->incubation prep_ligand->incubation prep_competitor->incubation separation Separate Bound from Free Ligand (e.g., Hydroxylapatite precipitation) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: Plot binding curve, determine IC50/Ki quantification->analysis end End analysis->end

Caption: Workflow for ER competitive binding assay.

Experimental Workflow: Estrogen Receptor Reporter Gene Assay

ReporterAssayWorkflow start Start cell_culture Culture cells expressing ER and an Estrogen-Responsive Reporter Gene (e.g., Luciferase) start->cell_culture treatment Treat cells with this compound or Clomiphene (with and without Estrogen) cell_culture->treatment incubation Incubate for a defined period (e.g., 24 hours) treatment->incubation cell_lysis Lyse cells to release reporter protein incubation->cell_lysis add_substrate Add substrate for the reporter enzyme cell_lysis->add_substrate measurement Measure reporter activity (e.g., Luminescence) add_substrate->measurement analysis Data Analysis: Determine agonist/antagonist activity measurement->analysis end End analysis->end

Caption: Workflow for ER reporter gene assay.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of this compound and Clomiphene for the estrogen receptor.

Materials:

  • Rat uterine cytosol (source of estrogen receptors)

  • Radiolabeled estradiol (e.g., [³H]-Estradiol)

  • Unlabeled this compound and Clomiphene

  • Assay buffer (e.g., Tris-EDTA buffer)

  • Hydroxylapatite slurry

  • Scintillation cocktail and vials

  • Microcentrifuge tubes

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of unlabeled this compound and Clomiphene in the assay buffer.

    • Prepare a working solution of radiolabeled estradiol in the assay buffer.

    • Prepare the rat uterine cytosol according to standard laboratory procedures.

  • Binding Reaction:

    • In microcentrifuge tubes, add a constant amount of rat uterine cytosol.

    • Add increasing concentrations of the unlabeled competitor (this compound or Clomiphene).

    • Add a constant concentration of radiolabeled estradiol to each tube.

    • Include control tubes with no competitor (total binding) and tubes with a large excess of unlabeled estradiol (non-specific binding).

    • Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Add cold hydroxylapatite slurry to each tube to adsorb the receptor-ligand complexes.

    • Incubate on ice with intermittent vortexing.

    • Centrifuge the tubes to pellet the hydroxylapatite.

    • Carefully aspirate the supernatant containing the free radioligand.

    • Wash the pellet with cold assay buffer and centrifuge again. Repeat the wash step.

  • Quantification:

    • Resuspend the final pellet in scintillation cocktail.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Estrogen Receptor Reporter Gene Assay

Objective: To assess the functional estrogenic (agonist) and anti-estrogenic (antagonist) activity of this compound and Clomiphene.

Materials:

  • A suitable cell line stably or transiently transfected with:

    • An expression vector for human ERα or ERβ.

    • A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Cell culture medium and supplements.

  • This compound and Clomiphene.

  • Estradiol (as a positive control for agonism and for antagonist assays).

  • Lysis buffer.

  • Substrate for the reporter enzyme (e.g., luciferin for luciferase).

  • Luminometer or spectrophotometer.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding:

    • Seed the transfected cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Treatment:

    • Agonist Assay: Treat the cells with serial dilutions of this compound or Clomiphene. Include a vehicle control and a positive control (estradiol).

    • Antagonist Assay: Treat the cells with a fixed, sub-maximal concentration of estradiol in the presence of serial dilutions of this compound or Clomiphene. Include controls with estradiol alone and vehicle alone.

  • Incubation:

    • Incubate the plates at 37°C in a CO₂ incubator for 24-48 hours.

  • Cell Lysis and Reporter Assay:

    • Remove the medium and lyse the cells according to the reporter assay kit manufacturer's instructions.

    • Add the appropriate substrate to the cell lysates.

  • Measurement:

    • Measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

  • Data Analysis:

    • Agonist Assay: Plot the reporter activity against the logarithm of the compound concentration to determine the EC50 (effective concentration for 50% of maximal response).

    • Antagonist Assay: Plot the reporter activity against the logarithm of the compound concentration to determine the IC50 (concentration for 50% inhibition of the estradiol-induced response).

Conclusion

This compound (MER-25) and Clomiphene represent two distinct approaches to estrogen receptor modulation. This compound, as a near-pure antagonist, provided a crucial early tool for understanding the consequences of blocking estrogen signaling. Its low potency and adverse side effect profile, however, limited its clinical utility. In contrast, Clomiphene's mixed agonist-antagonist profile, a consequence of its isomeric composition, proved to be clinically valuable, particularly for the induction of ovulation. The differential activities of these two molecules highlight the complexity of SERM pharmacology and the importance of tissue-specific effects in determining their therapeutic applications. For researchers in drug development, the story of this compound and Clomiphene serves as a compelling case study in the evolution of targeted therapies and the nuanced relationship between molecular mechanism and clinical outcome.

References

A Comparative Guide: Ethamoxytriphetol vs. Fulvestrant in Estrogen Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of endocrinology and oncology, understanding the nuances of estrogen receptor (ER) modulators is paramount for advancing therapeutic strategies. This guide provides a detailed, data-driven comparison of two significant antiestrogens: Ethamoxytriphetol (MER-25), the first-in-class nonsteroidal antiestrogen, and Fulvestrant (ICI 182,780), a pure antiestrogen and selective estrogen receptor degrader (SERD).

At a Glance: Key Differences

FeatureThis compound (MER-25)Fulvestrant (ICI 182,780)
Drug Class Selective Estrogen Receptor Modulator (SERM)Selective Estrogen Receptor Degrader (SERD)
Mechanism of Action Competitive antagonist of the estrogen receptor with very low intrinsic estrogenic activity.[1]Pure estrogen receptor antagonist that binds, blocks, and promotes the degradation of the estrogen receptor.
Estrogenic Activity Very low/minimal.[1]Devoid of any known agonist (estrogenic) effects.
Clinical Use Never marketed due to low potency and side effects.[1]Approved for the treatment of hormone receptor-positive metastatic breast cancer.

Quantitative Comparison of Performance

The following tables summarize the available quantitative data for this compound and Fulvestrant, providing a basis for comparing their potency and efficacy in modulating the estrogen receptor.

Table 1: Estrogen Receptor Binding Affinity
CompoundRelative Binding Affinity (RBA) (%)aIC50 (ER Binding)
Estradiol100-
This compound (MER-25)~0.06[1]Not explicitly found
Fulvestrant (ICI 182,780)89[2]0.94 nM (cell-free assay)

a Relative to Estradiol = 100%

Table 2: In Vitro Efficacy in ER-Positive Breast Cancer Cells (MCF-7)
CompoundIC50 (Cell Proliferation)
This compound (MER-25)Not explicitly found
Fulvestrant (ICI 182,780)0.29 nM

Mechanism of Action: A Deeper Dive

The fundamental difference between this compound and Fulvestrant lies in their interaction with the estrogen receptor and the subsequent downstream signaling events.

This compound (MER-25) , as a first-generation SERM, acts primarily as a competitive inhibitor of estradiol at the estrogen receptor. While it effectively blocks the binding of the natural ligand, it possesses a very low level of intrinsic estrogenic activity. This means that in certain cellular contexts, it can weakly activate the receptor, a characteristic feature of SERMs. Its development was halted due to its low potency and the emergence of more effective compounds with better side-effect profiles.

Fulvestrant (ICI 182,780) represents a distinct class of antiestrogens known as SERDs. Its mechanism is multifaceted and leads to a more complete shutdown of ER signaling. Upon binding to the estrogen receptor, fulvestrant not only blocks the binding of estradiol but also induces a conformational change in the receptor. This altered conformation inhibits receptor dimerization and, crucially, targets the receptor for proteasomal degradation. This leads to a significant reduction in the total cellular levels of the ER protein, effectively silencing the estrogen signaling pathway.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the distinct mechanisms of action of this compound and Fulvestrant on the estrogen receptor signaling pathway.

Ethamoxytriphetol_Mechanism cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Estradiol Estradiol ER Estrogen Receptor (ER) Estradiol->ER Binds MER25 This compound (MER-25) MER25->ER Competitively Binds & Blocks Estradiol ERE Estrogen Response Element (ERE) ER->ERE Translocates & Binds GeneTranscription Gene Transcription (Blocked) ERE->GeneTranscription Initiates

This compound's competitive antagonism of the estrogen receptor.

Fulvestrant_Mechanism cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Fulvestrant Fulvestrant (ICI 182,780) ER Estrogen Receptor (ER) Fulvestrant->ER Binds & Induces Conformational Change ER->ER Dimerization Inhibited Proteasome Proteasome ER->Proteasome Targeted for Degradation ERE Estrogen Response Element (ERE) ER->ERE Translocation Blocked GeneTranscription Gene Transcription (Inhibited)

Fulvestrant's mechanism as a selective estrogen receptor degrader (SERD).

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the comparison of this compound and Fulvestrant.

Estrogen Receptor Competitive Binding Assay

This assay is designed to determine the affinity of a test compound for the estrogen receptor relative to estradiol.

Objective: To measure the concentration of a test compound that inhibits 50% of the binding of a radiolabeled estrogen (e.g., [3H]Estradiol) to the estrogen receptor (IC50).

Materials:

  • Rat uterine cytosol (as a source of estrogen receptors)

  • [3H]Estradiol (radiolabeled ligand)

  • Test compounds (this compound, Fulvestrant)

  • Assay buffer (e.g., Tris-EDTA buffer)

  • Hydroxylapatite (HAP) slurry (for separation of bound and free ligand)

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and a standard (unlabeled estradiol).

  • Incubation: In assay tubes, combine the rat uterine cytosol, a fixed concentration of [3H]Estradiol, and varying concentrations of the test compound or unlabeled estradiol. Include control tubes with only buffer and [3H]Estradiol (total binding) and tubes with a high concentration of unlabeled estradiol (non-specific binding).

  • Equilibration: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

  • Separation: Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Centrifuge the tubes and discard the supernatant containing the free radioligand.

  • Washing: Wash the HAP pellet multiple times with cold assay buffer to remove any remaining free radioligand.

  • Quantification: Add scintillation cocktail to the HAP pellet and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

References

A Comparative Analysis of Ethamoxytriphetol and Other Selective Estrogen Receptor Modulators (SERMs): Binding Affinity and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the relative binding affinities and mechanisms of action of Ethamoxytriphetol (MER-25) and other prominent Selective Estrogen Receptor Modulators (SERMs), including Tamoxifen, Raloxifene, and Fulvestrant. This document summarizes key quantitative data, details experimental methodologies, and visualizes the distinct signaling pathways to facilitate a deeper understanding of these compounds for research and drug development purposes.

Relative Binding Affinity to Estrogen Receptors (ERα and ERβ)

The binding affinity of a SERM to the estrogen receptor subtypes, ERα and ERβ, is a critical determinant of its pharmacological activity. The following table summarizes the relative binding affinities (RBA) of this compound and other key SERMs. The RBA is typically expressed as a percentage relative to the binding affinity of the endogenous estrogen, 17β-estradiol (E2), which is set at 100%.

CompoundReceptorRelative Binding Affinity (RBA % of Estradiol)Reference
This compound (MER-25) Rat ER~0.06%[1]
Mouse Uterus ER<0.06%[2]
Tamoxifen Rat ER1%[1]
ERα2.5%[2]
4-Hydroxytamoxifen (Afimoxifene) Rat ER252%[1]
Mouse Uterus ER131%
Raloxifene ERα / ERβSimilar to Estradiol
Fulvestrant (ICI 182,780) ER89%

Note: Direct comparison of binding affinities can be challenging due to variations in experimental conditions across different studies. The data presented here is compiled from multiple sources and should be interpreted with this in mind.

Experimental Protocols: Determining Estrogen Receptor Binding Affinity

The relative binding affinities of SERMs are most commonly determined using a competitive radioligand binding assay. This method measures the ability of a test compound to compete with a radiolabeled estrogen, typically [3H]-17β-estradiol, for binding to the estrogen receptor.

Detailed Methodology: Competitive Radioligand Binding Assay

1. Preparation of Uterine Cytosol (Source of Estrogen Receptors):

  • Uteri are collected from immature or ovariectomized female rats.

  • The tissue is homogenized in an ice-cold buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer).

  • The homogenate is centrifuged at a low speed to remove cellular debris, followed by ultracentrifugation to pellet the microsomal fraction, leaving the cytosol containing the estrogen receptors in the supernatant.

2. Competitive Binding Incubation:

  • A constant concentration of [3H]-17β-estradiol and a fixed amount of uterine cytosol are incubated with increasing concentrations of the unlabeled test compound (e.g., this compound, Tamoxifen).

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled 17β-estradiol.

  • The reaction is incubated to equilibrium, typically overnight at 4°C.

3. Separation of Bound and Free Radioligand:

  • Dextran-coated charcoal is added to the incubation mixture to adsorb the unbound [3H]-17β-estradiol.

  • The mixture is then centrifuged, and the supernatant containing the receptor-bound [3H]-17β-estradiol is collected.

4. Quantification and Data Analysis:

  • The radioactivity in the supernatant is measured using liquid scintillation counting.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The IC50 value is then used to calculate the relative binding affinity.

Experimental Workflow for Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Data Analysis prep_reagents Prepare Reagents (Radioligand, Test Compounds, Buffers) incubation Incubate Receptor, Radioligand, and varying concentrations of Test Compound prep_reagents->incubation prep_receptor Prepare Receptor Source (e.g., Uterine Cytosol) prep_receptor->incubation separation Separate bound from free radioligand (e.g., Dextran-coated charcoal) incubation->separation nsb_control Incubate with excess unlabeled ligand (Non-specific binding control) nsb_control->separation quantification Quantify bound radioactivity (Scintillation Counting) separation->quantification calculation Calculate IC50 and Relative Binding Affinity quantification->calculation

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways and Differential Co-regulator Recruitment

SERMs exert their tissue-specific effects by inducing distinct conformational changes in the estrogen receptor upon binding. These different conformations lead to the differential recruitment of co-activator and co-repressor proteins, which in turn modulates the transcription of target genes.

General Estrogen Receptor Signaling Pathway

In the absence of a ligand, the estrogen receptor (ER) is located in the cytoplasm or nucleus in an inactive complex with heat shock proteins (HSPs). Upon ligand binding, the HSPs dissociate, and the ER undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) in the promoter regions of target genes. The recruitment of co-activators or co-repressors then dictates the transcriptional outcome.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Estrogen, SERM) ER_inactive Inactive ER-HSP Complex Ligand->ER_inactive Binding & HSP Dissociation ER_active Active ER Dimer ER_inactive->ER_active Conformational Change & Dimerization ERE Estrogen Response Element (ERE) ER_active->ERE Binds to DNA Coactivators Co-activators ERE->Coactivators Recruits Corepressors Co-repressors ERE->Corepressors Recruits Transcription_activation Gene Transcription (Activation) Coactivators->Transcription_activation Leads to Transcription_repression Gene Transcription (Repression) Corepressors->Transcription_repression Leads to

Caption: Generalized estrogen receptor signaling pathway.

Differential Signaling of SERMs

The distinct pharmacological profiles of SERMs arise from their unique interactions with ERα and ERβ, leading to the recruitment of different sets of co-regulators.

  • This compound (MER-25): As a nearly pure antiestrogen, this compound is thought to induce a conformation in the ER that predominantly recruits co-repressors , leading to the inhibition of estrogen-mediated gene transcription.

  • Tamoxifen: Tamoxifen exhibits a mixed agonist/antagonist profile. In breast tissue, it acts as an antagonist by recruiting co-repressors like SMRT to the ER. However, in other tissues like the endometrium, it can act as an agonist by recruiting co-activators such as SRC-1 and SRC-3 to ERα.

  • Raloxifene: Raloxifene generally acts as an antagonist in breast and uterine tissue by promoting the interaction of ERα with co-repressors . In bone, it exhibits agonist activity.

  • Fulvestrant: As a pure antiestrogen and selective estrogen receptor degrader (SERD), Fulvestrant binds to the ER and induces a conformational change that not only blocks co-activator recruitment but also leads to the degradation of the receptor itself, thereby completely abrogating ER signaling.

Differential Co-regulator Recruitment by SERMs

G cluster_serms SERM-ER Complex cluster_coregulators Co-regulator Recruitment cluster_outcome Transcriptional Outcome This compound This compound-ER Corepressors Co-repressors (e.g., SMRT, NCoR) This compound->Corepressors Tamoxifen Tamoxifen-ER Coactivators Co-activators (e.g., SRC-1, SRC-3) Tamoxifen->Coactivators Tissue-specific Tamoxifen->Corepressors Raloxifene Raloxifene-ER Raloxifene->Corepressors Fulvestrant Fulvestrant-ER Degradation Receptor Degradation Fulvestrant->Degradation Agonist Agonist Effect (Transcription Activation) Coactivators->Agonist Antagonist Antagonist Effect (Transcription Repression) Corepressors->Antagonist No_Signaling No Signaling Degradation->No_Signaling

Caption: Differential co-regulator recruitment by SERMs.

References

Ethamoxytriphetol: A Comparative Analysis in Estrogen Receptor-Positive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethamoxytriphetol, also known as MER-25, holds a significant place in the history of endocrine therapy as the first synthetic antiestrogen to be discovered.[1] While it was clinically evaluated in the mid-20th century, it was never marketed due to low potency and central nervous system side effects.[1] Today, with the landscape of breast cancer treatment dominated by newer generation selective estrogen receptor modulators (SERMs) like tamoxifen and selective estrogen receptor downregulators (SERDs) like fulvestrant, a retrospective comparative analysis of this compound's performance in estrogen receptor-positive (ER-positive) cell lines is valuable for a comprehensive understanding of antiestrogen pharmacology. This guide provides a comparative overview of this compound against tamoxifen and fulvestrant, supported by available experimental data and detailed methodologies.

Comparative Performance Data

Direct comparative studies of this compound alongside modern antiestrogens in ER-positive cell lines are scarce in recent literature. However, by compiling available data, we can draw inferences on their relative activities.

Estrogen Receptor Binding Affinity

The primary mechanism of action for SERMs and SERDs is their interaction with the estrogen receptor. The relative binding affinity (RBA) is a key parameter in determining the potency of these compounds.

CompoundRelative Binding Affinity (RBA) to ERα (%)Cell/Tissue ModelReference
Estradiol (E2)100Mouse Uterus[2]
This compound (MER-25) < 0.06 Mouse Uterus [2]
Tamoxifen2Mouse Uterus[2]
4-Hydroxytamoxifen (Active Metabolite)131Mouse Uterus

Note: This data is from a study using mouse uterine estrogen receptors. While indicative, binding affinities can vary between species and tissues.

In Vitro Efficacy in ER-Positive Breast Cancer Cell Lines

Table 2: Comparative IC50 Values for Cell Proliferation Inhibition in MCF-7 Cells

CompoundIC50 (µM)Assay ConditionsReference
This compound (MER-25) Data Not Available --
4-Hydroxytamoxifen~0.0274 days incubation, ATP chemosensitivity test
FulvestrantData varies depending on assay--

Table 3: Comparative IC50 Values for Cell Proliferation Inhibition in T47D Cells

CompoundIC50 (µM)Assay ConditionsReference
This compound (MER-25) Data Not Available --
4-Hydroxytamoxifen~0.01MTT assay
FulvestrantData varies depending on assay--

The lack of recent, direct comparative studies highlights a gap in the understanding of this compound's full in vitro pharmacological profile against current standard-of-care antiestrogens.

Experimental Protocols

To facilitate further comparative research, detailed protocols for key experiments are provided below.

Cell Culture of ER-Positive Cell Lines (e.g., MCF-7)
  • Cell Line: MCF-7 (American Type Culture Collection, ATCC HTB-22).

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human insulin, and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, they are washed with phosphate-buffered saline (PBS), detached with 0.25% trypsin-EDTA, and re-plated at a suitable density.

Cell Proliferation (MTT) Assay
  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat cells with varying concentrations of this compound, tamoxifen, and fulvestrant for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Western Blotting for ERα and Downstream Targets
  • Cell Lysis: Treat cells as described for the proliferation assay. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature. Incubate the membrane with primary antibodies against ERα, pS2 (TFF1), or other relevant proteins overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (RT-qPCR) for Estrogen-Responsive Genes
  • RNA Extraction: Treat cells as described previously. Extract total RNA from the cells using a commercial RNA isolation kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a real-time PCR system with specific primers for estrogen-responsive genes (e.g., TFF1 (pS2), GREB1, PGR) and a reference gene (e.g., GAPDH, ACTB).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.

Signaling Pathways and Experimental Workflow

Estrogen Receptor Signaling Pathway Modulation

The following diagram illustrates the general mechanism of action of SERMs and SERDs on the estrogen receptor signaling pathway in an ER-positive breast cancer cell.

EstrogenReceptorSignaling cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds & Activates SERM SERM (e.g., Tamoxifen, This compound) SERM->ER Binds & Modulates (Agonist/Antagonist) SERD SERD (e.g., Fulvestrant) SERD->ER Binds & Promotes Degradation ERDegradation ER Degradation SERD->ERDegradation ERE Estrogen Response Element (ERE) ER->ERE Dimerizes & Binds GeneTranscription Gene Transcription ERE->GeneTranscription Activates CellProliferation Cell Proliferation GeneTranscription->CellProliferation

Caption: Modulation of Estrogen Receptor Signaling by Antiestrogens.

Experimental Workflow for Comparative Analysis

This diagram outlines a typical workflow for comparing the in vitro effects of different antiestrogen compounds on ER-positive breast cancer cell lines.

ExperimentalWorkflow cluster_assays In Vitro Assays start Start: ER-Positive Cell Lines (e.g., MCF-7, T47D) culture Cell Culture start->culture treatment Treatment with Compounds: - this compound - Tamoxifen - Fulvestrant - Vehicle Control culture->treatment prolif Cell Proliferation Assay (e.g., MTT) treatment->prolif wb Western Blot Analysis (ERα, pS2, etc.) treatment->wb qpcr RT-qPCR (TFF1, GREB1, etc.) treatment->qpcr data_analysis Data Analysis: - IC50 Calculation - Protein Expression Levels - Gene Expression Fold Change prolif->data_analysis wb->data_analysis qpcr->data_analysis comparison Comparative Analysis of Compound Efficacy data_analysis->comparison end Conclusion comparison->end

Caption: In Vitro Workflow for Antiestrogen Comparative Study.

Conclusion

This compound (MER-25) represents a foundational molecule in the development of antiestrogen therapies. While it exhibits very low binding affinity for the estrogen receptor compared to active metabolites of tamoxifen, a comprehensive understanding of its cellular effects in ER-positive breast cancer cell lines is limited by the lack of recent, direct comparative studies. The provided experimental protocols and workflows offer a framework for researchers to conduct such comparative analyses, which could yield valuable insights into the structure-activity relationships of SERMs and the evolution of endocrine therapies. Further investigation is warranted to fully characterize the in vitro profile of this compound and place its activity in the context of modern antiestrogen treatments.

References

Navigating Antiestrogen Resistance: A Comparative Analysis of Ethamoxytriphetol and Other Estrogen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanisms of cross-resistance between the pioneering antiestrogen, Ethamoxytriphetol (MER-25), and other selective estrogen receptor modulators (SERMs) and downregulators (SERDs) reveals a complex landscape of molecular adaptations in hormone-sensitive cancers. While direct comparative studies on MER-25 are limited due to its early discontinuation in clinical development, an understanding of its mechanism of action in the context of well-characterized resistance pathways to drugs like tamoxifen and fulvestrant offers valuable insights for researchers in oncology and drug development.

This compound, the first synthetic nonsteroidal antiestrogen, paved the way for the development of subsequent generations of endocrine therapies.[1][2][3][4] Its primary mode of action, like other SERMs, is the competitive inhibition of estrogen binding to the estrogen receptor (ER), thereby blocking the proliferative signaling of estrogen in hormone-dependent tissues.[5] However, the emergence of resistance, both de novo and acquired, remains a significant clinical challenge in endocrine therapy. This guide provides a comparative overview of the molecular underpinnings of cross-resistance, supported by experimental data from studies on various antiestrogens, to infer the potential resistance profile of this compound.

Mechanisms of Antiestrogen Resistance

The development of resistance to antiestrogens is a multifactorial process involving alterations in the estrogen receptor itself, changes in downstream signaling pathways, and the tumor microenvironment. These mechanisms can confer cross-resistance to different classes of antiestrogens.

Key Resistance Pathways:

  • Estrogen Receptor (ERα) Mutations and Alterations: Mutations in the ESR1 gene, which encodes ERα, can lead to a constitutively active receptor that no longer requires estrogen for its function. While complete loss of ERα expression is a common mechanism of de novo resistance, it is less frequent in acquired resistance.

  • Altered Co-regulator Balance: The agonist versus antagonist activity of SERMs is determined by the balance of co-activator and co-repressor proteins that bind to the ER complex. An upregulation of co-activators or downregulation of co-repressors can switch a SERM from an antagonist to an agonist, promoting tumor growth.

  • Crosstalk with Growth Factor Signaling Pathways: Upregulation of receptor tyrosine kinases (RTKs) such as EGFR and HER2 can activate downstream pathways like PI3K/AKT/mTOR and MAPK/ERK. These pathways can phosphorylate and activate ERα independently of estrogen, leading to tamoxifen resistance.

  • Metabolic Alterations: The metabolism of tamoxifen to its more active metabolites, 4-hydroxytamoxifen and endoxifen, is crucial for its efficacy. Alterations in the activity of cytochrome P450 enzymes, particularly CYP2D6, can reduce the concentration of active metabolites and contribute to resistance.

Comparative Analysis of Antiestrogen Cross-Resistance

While direct experimental data on this compound cross-resistance is not available in recent literature, we can extrapolate potential scenarios based on the behavior of other antiestrogens in resistant cell line models.

Table 1: Cross-Resistance Patterns in Antiestrogen-Resistant Breast Cancer Cell Lines

Cell Line ModelResistance toCross-Resistance ObservedNo Cross-Resistance ObservedReference
MCF-7/LCC24-hydroxytamoxifen-ICI 164,384, ICI 182,780 (Fulvestrant)
MCF-7/LCC9ICI 182,780 (Fulvestrant)4-hydroxytamoxifen-
MCF-7:TamTamoxifenArzoxifene, LY117018-
T47D:TamTamoxifen-Arzoxifene, LY117018
MCF-7/182R-6ICI 182,780 (Fulvestrant)ICI 164,384Tamoxifen

Note: This table summarizes findings from different studies and cell line models. The development of resistance and cross-resistance can be highly context-dependent.

The data suggests that resistance to a SERM like tamoxifen does not always confer resistance to a SERD like fulvestrant (ICI 182,780). This is likely due to their different mechanisms of action; while tamoxifen modulates ER function, fulvestrant induces its degradation. Conversely, resistance to fulvestrant often leads to cross-resistance to tamoxifen.

Given that this compound acts as a competitive inhibitor similar to tamoxifen, it is plausible that tumors resistant to tamoxifen through mechanisms that do not involve ER loss might exhibit cross-resistance to this compound. However, agents that induce a unique conformational change in the ER, such as GW5638, have been shown to circumvent tamoxifen resistance, suggesting that novel structural interactions with the receptor can overcome existing resistance mechanisms.

Experimental Protocols

Understanding the methodologies used to evaluate cross-resistance is crucial for interpreting the data. Below are summaries of common experimental protocols.

Cell Proliferation Assays

Objective: To determine the effect of different antiestrogens on the growth of sensitive and resistant breast cancer cell lines.

Methodology:

  • Cell Culture: Breast cancer cells (e.g., MCF-7, T47D) and their resistant derivatives are cultured in appropriate media, often phenol red-free to avoid estrogenic effects.

  • Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the antiestrogens being tested (e.g., this compound, tamoxifen, fulvestrant).

  • Incubation: Cells are incubated for a period of 5-7 days.

  • Quantification: Cell proliferation is assessed using methods such as the MTT assay, crystal violet staining, or direct cell counting.

  • Data Analysis: The concentration of the drug that inhibits cell growth by 50% (IC50) is calculated to determine the sensitivity of the cell line to the drug.

Western Blot Analysis

Objective: To assess the expression and phosphorylation status of key proteins in signaling pathways associated with resistance.

Methodology:

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., ERα, p-ERα, AKT, p-AKT, ERK, p-ERK) followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate and imaged.

Xenograft Models

Objective: To evaluate the in vivo efficacy of antiestrogens in animal models bearing human breast cancer tumors.

Methodology:

  • Cell Implantation: Human breast cancer cells (e.g., MCF-7) are injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are treated with the antiestrogen(s) of interest, often administered via daily injections or through slow-release pellets.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Data Analysis: Tumor growth curves are plotted to compare the efficacy of different treatments in inhibiting tumor progression.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules and experimental steps is essential for a comprehensive understanding.

Estrogen_Signaling_and_Resistance cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTKs RTKs (EGFR, HER2) PI3K PI3K RTKs->PI3K RAS RAS RTKs->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR ERa_cyto ERα AKT->ERa_cyto Phosphorylation (Ligand-Independent Activation) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->ERa_cyto Phosphorylation (Ligand-Independent Activation) ERa_nuc ERα ERa_cyto->ERa_nuc ERE Estrogen Response Element ERa_nuc->ERE Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Estrogen Estrogen Estrogen->ERa_cyto Antiestrogen Antiestrogen (e.g., this compound) Antiestrogen->ERa_cyto

Caption: Estrogen receptor signaling and resistance pathways.

Experimental_Workflow A Start with Antiestrogen-Sensitive Breast Cancer Cell Line (e.g., MCF-7) B Long-term Culture with Sub-lethal Dose of Antiestrogen (e.g., Tamoxifen) A->B C Isolate and Expand Resistant Colonies B->C D Characterize Resistant Phenotype C->D H Assess Cross-Resistance to Other Antiestrogens (e.g., this compound, Fulvestrant) C->H E Cell Proliferation Assay (IC50 determination) D->E F Western Blot Analysis (Protein Expression/Phosphorylation) D->F G Xenograft Studies (In Vivo Efficacy) D->G H->E

Caption: Workflow for developing and characterizing antiestrogen-resistant cell lines.

References

A Comparative Guide to Ethamoxytriphetol and Next-Generation SERMs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the first-generation selective estrogen receptor modulator (SERM), Ethamoxytriphetol (MER-25), with next-generation SERMs, including Tamoxifen, Raloxifene, and Bazedoxifene. This document outlines their mechanisms of action, presents available comparative experimental data, and provides detailed protocols for key assays used in their evaluation.

Introduction to SERMs

Selective estrogen receptor modulators are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-specific agonist or antagonist activity. This dual functionality allows them to mimic the beneficial effects of estrogen in some tissues while blocking its potentially harmful effects in others. This tissue selectivity makes SERMs valuable therapeutic agents for a range of conditions, including hormone receptor-positive breast cancer and osteoporosis.[1]

This compound (MER-25) , first reported in 1958, was the first synthetic nonsteroidal antiestrogen to be discovered.[2][3] Although it was studied clinically in the late 1950s and early 1960s, it was never marketed due to low potency and central nervous system side effects at higher doses.[2] It is considered a nearly pure antiestrogen, with very low estrogenic activity.[2]

Next-generation SERMs have been developed with improved potency, tissue selectivity, and safety profiles. This guide will focus on:

  • Tamoxifen: A first-generation SERM widely used in the treatment and prevention of ER-positive breast cancer.

  • Raloxifene: A second-generation SERM approved for the prevention and treatment of postmenopausal osteoporosis and to reduce the risk of invasive breast cancer in high-risk postmenopausal women.

  • Bazedoxifene: A third-generation SERM approved for the treatment of moderate to severe vasomotor symptoms associated with menopause and for the prevention of postmenopausal osteoporosis.

Mechanism of Action and Signaling Pathway

SERMs exert their effects by binding to the two main types of estrogen receptors: estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The binding of a SERM to an ER induces a specific conformational change in the receptor. This altered shape influences the recruitment of co-activator or co-repressor proteins, which in turn modulates the transcription of target genes. The tissue-specific effects of a SERM are determined by the ratio of ERα to ERβ in the tissue, the expression levels of co-regulatory proteins, and the unique conformational change induced by the specific SERM.

SERM_Signaling_Pathway Generalized Signaling Pathway of a SERM cluster_nucleus Nucleus SERM SERM ER Estrogen Receptor (ERα or ERβ) SERM->ER Binding SERM_ER_Complex SERM-ER Complex ER->SERM_ER_Complex ERE Estrogen Response Element (ERE) on DNA SERM_ER_Complex->ERE Binds to Coactivators Co-activators Gene_Activation Target Gene Activation Corepressors Co-repressors Gene_Repression Target Gene Repression ERE->Gene_Activation Recruits Co-activators ERE->Gene_Repression Recruits Co-repressors

Caption: Generalized signaling pathway of a Selective Estrogen Receptor Modulator (SERM).

Comparative Experimental Data

The following tables summarize key quantitative data comparing the performance of this compound and next-generation SERMs. It is important to note that direct comparative studies including all four compounds under identical experimental conditions are limited. Therefore, data from different studies are presented, and experimental conditions should be considered when interpreting these values.

Estrogen Receptor Binding Affinity

The binding affinity of a SERM for ERα and ERβ is a critical determinant of its activity. This is often measured as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the binding of a radiolabeled estrogen to the receptor. A lower IC50 value indicates a higher binding affinity.

CompoundReceptorIC50 (nM)Relative Binding Affinity (RBA) vs. Estradiol
This compound ER (rat uterus)Not Reported< 0.06%
Tamoxifen ERαNot Reported1%
4-Hydroxytamoxifen ERαNot Reported252%
Raloxifene ERα~8Not Reported
Bazedoxifene ERα26Not Reported

Note: Data for Tamoxifen is often reported for its more active metabolite, 4-hydroxytamoxifen. The RBA for this compound is notably lower than that of Tamoxifen, indicating a weaker binding to the estrogen receptor.

Transcriptional Activation/Inhibition

This cell-based assay determines whether a SERM acts as an agonist or an antagonist of the estrogen receptor. It measures the ability of the SERM-ER complex to activate or inhibit the transcription of a reporter gene (e.g., luciferase) that is under the control of an estrogen response element (ERE).

CompoundCell LineAssay TypeIC50 (nM)
This compound Not ReportedNot ReportedNot Reported
4-Hydroxytamoxifen MCF-7ERE-luciferase (inhibition)0.39
Raloxifene HEK-293TERE-luciferase (inhibition)0.3
Bazedoxifene MCF-7ERE-luciferase (inhibition)0.12

Note: The IC50 values represent the concentration required for 50% inhibition of estradiol-induced luciferase activity.

Cell Proliferation

The effect of SERMs on the proliferation of estrogen-dependent breast cancer cells, such as MCF-7, is a key measure of their potential therapeutic efficacy.

CompoundCell LineIC50 (µM)
This compound Not ReportedNot Reported
Tamoxifen MCF-720.5 ± 4.0
4-Hydroxytamoxifen MCF-73.2 - 19.35
Raloxifene MCF-713.7 ± 0.3
Bazedoxifene MCF-7 (estradiol-induced)0.00019

Note: The IC50 values represent the concentration required for 50% inhibition of cell proliferation. Experimental conditions such as incubation time can significantly affect these values.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare SERMs.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen (e.g., [³H]-estradiol) for binding to the receptor.

Binding_Assay_Workflow Workflow for Competitive Radioligand Binding Assay start Start prepare_reagents Prepare Reagents: - Purified ER - Radiolabeled Estrogen - Test Compounds start->prepare_reagents setup_assay Set up 96-well plate: - Add ER, radioligand, and  varying concentrations of  test compound prepare_reagents->setup_assay incubate Incubate to reach binding equilibrium (e.g., 18-24h at 4°C) setup_assay->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate measure Measure radioactivity (scintillation counting) separate->measure analyze Analyze Data: - Plot % specific binding vs.  log[compound] - Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for Competitive Radioligand Binding Assay.

Materials:

  • Purified recombinant human ERα or ERβ

  • Radiolabeled ligand (e.g., [³H]-17β-estradiol)

  • Test compounds (this compound, Tamoxifen, Raloxifene, Bazedoxifene)

  • Binding buffer (e.g., Tris-HCl buffer with additives)

  • Wash buffer

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and the radiolabeled ligand in binding buffer.

  • Assay Setup: In a 96-well plate, add the purified estrogen receptor, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound to each well. Include control wells with no test compound (total binding) and wells with a high concentration of an unlabeled estrogen to determine non-specific binding.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

  • Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value from this curve.

ERE-Luciferase Reporter Assay

This cell-based assay is used to determine whether a SERM acts as an agonist or an antagonist of the estrogen receptor. It measures the ability of the SERM-ER complex to activate the transcription of a reporter gene (luciferase) that is under the control of an estrogen response element (ERE).

Materials:

  • A suitable cell line (e.g., MCF-7, HEK293)

  • Expression vector for human ERα or ERβ

  • Luciferase reporter vector containing an ERE upstream of the luciferase gene

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (this compound, Tamoxifen, Raloxifene, Bazedoxifene)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Culture the cells in an appropriate medium. Co-transfect the cells with the ER expression vector and the ERE-luciferase reporter vector using a suitable transfection reagent.

  • Treatment: After transfection, treat the cells with varying concentrations of the test compounds. To test for agonist activity, the compounds are added alone. To test for antagonist activity, the compounds are added in the presence of a known concentration of 17β-estradiol.

  • Incubation: Incubate the cells for a period of time (e.g., 24 hours) to allow for gene expression.

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Measurement: Add luciferase assay reagent to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: For agonist assays, plot the luminescence against the log concentration of the test compound to determine the EC50 (half-maximal effective concentration). For antagonist assays, plot the inhibition of estradiol-induced luminescence against the log concentration of the test compound to determine the IC50.

Conclusion

This compound, as the first discovered SERM, laid the groundwork for the development of subsequent generations of these important therapeutic agents. While it demonstrated the principle of estrogen antagonism, its low potency and side effect profile limited its clinical utility. Next-generation SERMs like Tamoxifen, Raloxifene, and Bazedoxifene have been refined to offer improved binding affinities, greater potency in inhibiting cancer cell growth, and more favorable tissue-specific effects. The data presented in this guide highlights the evolution of SERMs, with newer generations demonstrating enhanced pharmacological profiles. The provided experimental protocols offer a foundation for the in-vitro characterization and comparison of these and other novel SERMs. Further research with direct, head-to-head comparative studies under standardized conditions will be invaluable for a more definitive assessment of their relative performance.

References

A Head-to-Head Comparison of Ethamoxytriphetol and Raloxifene for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, data-driven comparison of Ethamoxytriphetol (MER-25) and Raloxifene, two nonsteroidal estrogen receptor modulators. Aimed at researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, binding affinities, and clinical profiles, supported by experimental data and methodologies.

Introduction and Overview

This compound , also known as MER-25, holds a significant place in pharmacological history as the first synthetic antiestrogen to be discovered.[1][2][3] Developed in the late 1950s, it was investigated for various gynecological conditions, including breast and endometrial cancer.[2] However, its clinical development was halted due to low potency and the emergence of unacceptable central nervous system side effects at higher doses.[1] this compound is considered a nearly pure antiestrogen, exhibiting minimal estrogenic activity across different species.

Raloxifene , a second-generation selective estrogen receptor modulator (SERM), was approved for medical use in the United States in 1997. It is distinguished by its tissue-selective pharmacology, acting as an estrogen agonist in bone and an antagonist in breast and uterine tissues. This dual activity allows Raloxifene to be used for the prevention and treatment of postmenopausal osteoporosis and to reduce the risk of invasive breast cancer in high-risk postmenopausal women.

Mechanism of Action

Both this compound and Raloxifene exert their effects by binding to the estrogen receptor (ER), thereby competing with endogenous estrogens like estradiol. However, the downstream consequences of this binding differ significantly.

This compound acts primarily as an estrogen receptor antagonist. It blocks the effects of estrogens, and while some minor estrogenic effects have been observed in the uterus, it is largely considered to be "essentially devoid of estrogenic activity".

Raloxifene is a classic example of a SERM. Its binding to the ER induces different conformational changes in the receptor depending on the tissue type. This leads to the recruitment of different co-regulatory proteins (co-activators or co-repressors), resulting in tissue-specific gene expression and a mixed agonist/antagonist profile.

  • In bone: Raloxifene acts as an estrogen agonist, increasing bone mineral density and reducing the risk of fractures.

  • In breast and uterine tissue: It functions as an estrogen antagonist, inhibiting the growth of estrogen-sensitive cells.

Quantitative Data Summary

Direct comparative studies of this compound and Raloxifene are not available due to the discontinuation of this compound's development. The following tables summarize key quantitative data for each compound based on individual studies.

Table 1: Estrogen Receptor Binding Affinity
CompoundReceptorRelative Binding Affinity (Estradiol = 100%)Reference
This compound (MER-25) Rat ER~0.06%
Raloxifene ERα8-34%
ERβ0.5-76%
Tamoxifen Rat ER1%
Afimoxifene (4-hydroxytamoxifen) Rat ER252%

Note: The binding affinity of Raloxifene can vary depending on the specific assay conditions and the source of the receptor.

Experimental Protocols

A standard method for determining the binding affinity of a compound to the estrogen receptor is a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay for Estrogen Receptor

Objective: To determine the relative binding affinity of a test compound (e.g., this compound or Raloxifene) for the estrogen receptor by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-Estradiol).

Materials:

  • Estrogen receptor preparation (e.g., from rat uterine cytosol or recombinant human ERα/ERβ)

  • Radiolabeled ligand: [³H]-Estradiol

  • Unlabeled competitor: Diethylstilbestrol (DES) for non-specific binding determination

  • Test compounds: this compound, Raloxifene

  • Assay buffer (e.g., Tris-HCl with additives)

  • Scintillation fluid and vials

  • Microplate or test tubes

  • Filtration apparatus with glass fiber filters

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and the unlabeled competitor (DES) in the assay buffer.

  • Assay Setup: In a microplate or test tubes, add the assay buffer, the radiolabeled ligand ([³H]-Estradiol) at a fixed concentration, and varying concentrations of the test compound or DES.

  • Incubation: Add the estrogen receptor preparation to each well/tube. Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound [³H]-Estradiol from the free radioligand.

  • Washing: Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of DES) from the total binding (in the absence of any competitor).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The relative binding affinity can be calculated by comparing the IC50 of the test compound to the IC50 of a reference compound (e.g., estradiol).

Visualizations

Signaling Pathway and Experimental Workflow

EstrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ERα/ERβ) E2->ER Binds SERM SERM (e.g., Raloxifene) SERM->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Translocation & Binding HSP HSP90 HSP->ER Chaperone Coactivator Co-activators ERE->Coactivator Recruitment Corepressor Co-repressors ERE->Corepressor Recruitment GeneTranscription Gene Transcription Coactivator->GeneTranscription Activation Corepressor->GeneTranscription Repression

Caption: Generalized Estrogen Receptor Signaling Pathway.

ExperimentalWorkflow A Prepare Reagents (Radioligand, Competitors, ER) B Incubate ER with Radioligand and Test Compound A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate IC50) D->E F Determine Relative Binding Affinity E->F

Caption: Workflow for Competitive Radioligand Binding Assay.

Clinical Profile and Side Effects

This compound:

  • Clinical Applications: Investigated for breast cancer, endometrial cancer, and ovulation induction.

  • Reason for Discontinuation: Low potency and significant central nervous system side effects, including hallucinations and psychotic episodes, at higher doses. Gastrointestinal side effects were also reported.

Raloxifene:

  • Approved Indications: Treatment and prevention of osteoporosis in postmenopausal women; reduction of risk of invasive breast cancer in postmenopausal women with osteoporosis or at high risk for invasive breast cancer.

  • Clinical Trial Data: Extensive clinical trials, such as the MORE (Multiple Outcomes of Raloxifene Evaluation), CORE (Continuing Outcomes Relevant to Evista), and STAR (Study of Tamoxifen and Raloxifene) trials, have demonstrated its efficacy and safety profile.

  • Side Effects: Common side effects include hot flashes and leg cramps. A more serious, though less common, side effect is an increased risk of venous thromboembolism (blood clots). Unlike tamoxifen, Raloxifene is not associated with an increased risk of uterine cancer.

Conclusion

This compound and Raloxifene represent two distinct generations of estrogen receptor modulators. This compound, as the first of its kind, was a crucial stepping stone in the development of antiestrogen therapy but was ultimately limited by its low potency and adverse effect profile.

Raloxifene, on the other hand, exemplifies the success of the SERM concept with its tissue-selective activity. Its established clinical efficacy in both bone health and breast cancer risk reduction, coupled with a generally favorable long-term safety profile, has made it a valuable therapeutic option. For researchers, the comparison of these two molecules highlights the evolution of drug design, emphasizing the importance of tissue selectivity in maximizing therapeutic benefits while minimizing undesirable side effects.

References

A Comparative Guide to the Structural Activity Relationship of Ethamoxytriphetol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Ethamoxytriphetol (MER-25) analogs, focusing on their structural activity relationships (SAR). This compound, the first synthetic antiestrogen discovered, paved the way for the development of selective estrogen receptor modulators (SERMs).[1][2][3] While its clinical use was halted due to low potency and central nervous system side effects, its triphenylethanol structure has been a foundational scaffold for numerous subsequent antiestrogenic compounds.[1][2] This guide will delve into the pharmacological properties of this compound and its structural relatives, presenting key experimental data and methodologies.

Structural Activity Relationship Overview

This compound is a triphenylethanol derivative, and its analogs are typically triphenylethylene derivatives, a class that includes well-known SERMs like tamoxifen and clomiphene. The core of their mechanism of action lies in their interaction with estrogen receptors (ERs), acting as either antagonists or agonists depending on the target tissue. The structural modifications of the triphenylethylene scaffold significantly influence their binding affinity to ERs and their subsequent biological activity.

Key structural features that determine the activity of this compound analogs include:

  • The Triphenylethylene Core: This bulky hydrophobic structure is essential for binding to the ligand-binding domain of the estrogen receptor.

  • The Alkylaminoethoxy Side Chain: The presence and nature of this side chain are critical for antiestrogenic activity. Modifications to its length and the basicity of the nitrogen atom can modulate the estrogenic/antiestrogenic balance.

  • Substituents on the Phenyl Rings: The addition of hydroxyl, chloro, or methoxy groups to the phenyl rings can alter binding affinity and metabolic stability. For instance, a hydroxyl group at the para position of one of the phenyl rings, as seen in 4-hydroxytamoxifen (afimoxifene), dramatically increases the binding affinity for the ER compared to its parent compound, tamoxifen.

Comparative Pharmacological Data

The following tables summarize the quantitative data on the pharmacological properties of this compound and its key analogs.

Table 1: Estrogen Receptor Binding Affinity

CompoundRelative Binding Affinity (RBA) for ERα (Estradiol = 100)SpeciesReference
This compound (MER-25)~0.06%Rat
Tamoxifen1%Rat
4-Hydroxytamoxifen (Afimoxifene)252%Rat
Clomiphene~10-fold more potent antiestrogen than MER-25Not Specified

Table 2: In Vitro and In Vivo Activity of Selected Analogs

CompoundAssayEndpointResultReference
ToremifeneEstrogen Receptor CompetitionIC50 for ER binding26 µM (similar to Tamoxifen at 23 µM)
ToremifeneUterotrophic Assay (immature rats)Estrogenic efficacyPartial agonist, ~40% of estradiol benzoate at 50 mg/kg
ToremifeneDMBA-induced Mammary Tumors (rats)Tumor regression39% regression at 2 mg/kg
TamoxifenDMBA-induced Mammary Tumors (rats)Tumor regression44% regression at 2 mg/kg
Compound 12 (novel TAM analog)MCF-7 Cell Growth InhibitionGI500.6 µM (approx. 3 times more potent than Tamoxifen)
Compound 12 (novel TAM analog)Uterotrophic Assay (ovariectomized rats)Uterine wet weightLess increase than Tamoxifen, no uterotrophic effect

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and comparison of results.

1. Estrogen Receptor Binding Assay

  • Objective: To determine the relative binding affinity of test compounds for the estrogen receptor.

  • Methodology:

    • Preparation of Cytosol: Uteri from immature or ovariectomized rats are homogenized in a buffer (e.g., Tris-HCl with EDTA and dithiothreitol) and centrifuged at high speed to obtain the cytosol, which contains the estrogen receptors.

    • Competitive Binding: A constant amount of radiolabeled estradiol (e.g., [3H]estradiol) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound.

    • Separation of Bound and Unbound Ligand: After incubation, the unbound ligand is separated from the receptor-bound ligand using methods like dextran-coated charcoal adsorption or hydroxylapatite precipitation.

    • Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The relative binding affinity (RBA) is calculated as (IC50 of estradiol / IC50 of test compound) x 100.

2. MCF-7 Cell Proliferation Assay

  • Objective: To assess the antiproliferative (antiestrogenic) or proliferative (estrogenic) effects of test compounds on estrogen-dependent breast cancer cells.

  • Methodology:

    • Cell Culture: MCF-7 cells are maintained in a suitable growth medium supplemented with fetal bovine serum. Prior to the experiment, cells are often cultured in a phenol red-free medium with charcoal-stripped serum to remove endogenous estrogens.

    • Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compounds, alone or in combination with estradiol.

    • Incubation: The cells are incubated for a specified period (e.g., 6 days).

    • Assessment of Proliferation: Cell proliferation can be measured using various methods:

      • MTT Assay: Measures the metabolic activity of viable cells.

      • Crystal Violet Staining: Stains the DNA of adherent cells.

      • Direct Cell Counting: Using a hemocytometer or an automated cell counter.

    • Data Analysis: The concentration of the test compound that inhibits cell growth by 50% (GI50) is calculated.

3. In Vivo Uterotrophic Assay

  • Objective: To evaluate the estrogenic and antiestrogenic properties of a compound in a living animal model.

  • Methodology:

    • Animal Model: Immature or ovariectomized female rats or mice are used. Ovariectomy removes the endogenous source of estrogens.

    • Treatment: The animals are treated with the test compound, a vehicle control, a positive control (e.g., estradiol benzoate), or the test compound in combination with estradiol for a specified number of days (e.g., 3 consecutive days). Administration can be oral or by injection.

    • Endpoint Measurement: After the treatment period, the animals are euthanized, and their uteri are excised and weighed (wet weight). The uteri may also be blotted to obtain a dry weight.

    • Data Analysis: An increase in uterine weight compared to the vehicle control indicates estrogenic activity. A decrease in the estradiol-induced uterine weight gain when co-administered with the test compound indicates antiestrogenic activity.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of SERMs and a typical experimental workflow for their evaluation.

Caption: Mechanism of action of Selective Estrogen Receptor Modulators (SERMs).

Experimental_Workflow Start Compound Synthesis In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening ER_Binding Estrogen Receptor Binding Assay In_Vitro_Screening->ER_Binding Cell_Proliferation MCF-7 Cell Proliferation Assay In_Vitro_Screening->Cell_Proliferation Lead_Identification Lead Compound Identification ER_Binding->Lead_Identification Cell_Proliferation->Lead_Identification In_Vivo_Testing In Vivo Testing Lead_Identification->In_Vivo_Testing Promising Activity Uterotrophic_Assay Uterotrophic Assay In_Vivo_Testing->Uterotrophic_Assay Tumor_Model Mammary Tumor Model In_Vivo_Testing->Tumor_Model Pharmacokinetics Pharmacokinetic Studies Uterotrophic_Assay->Pharmacokinetics Tumor_Model->Pharmacokinetics Final_Candidate Preclinical Candidate Pharmacokinetics->Final_Candidate

Caption: A typical workflow for the evaluation of novel SERMs.

References

Benchmarking Ethamoxytriphetol: A Comparative Analysis Against Modern Endocrine Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

This guide provides a comprehensive benchmark of Ethamoxytriphetol (MER-25), the first synthetic antiestrogen, against contemporary endocrine therapies used in the treatment of estrogen receptor-positive (ER+) breast cancer. By examining key performance metrics, this document serves as a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the evolution of endocrine-targeted cancer therapeutics.

Introduction: From a Historical Pioneer to a Modern Benchmark

This compound, also known as MER-25, was the first nonsteroidal antiestrogen to be discovered and clinically investigated in the late 1950s and early 1960s.[1] Its discovery marked a pivotal moment, establishing the principle of antagonizing estrogen action for therapeutic benefit, which paved the way for the development of subsequent generations of endocrine agents.[1] Although its clinical development was halted due to low potency and adverse side effects, this compound remains a crucial tool for understanding the fundamental mechanisms of estrogen receptor modulation.[1]

Current endocrine therapies for ER+ breast cancer are broadly categorized as:

  • Selective Estrogen Receptor Modulators (SERMs): Such as Tamoxifen, which competitively inhibit estrogen binding to the ER and exhibit tissue-specific agonist or antagonist effects.

  • Selective Estrogen Receptor Degraders/Downregulators (SERDs): Like Fulvestrant, which bind to the ER and promote its degradation.

  • Aromatase Inhibitors (AIs): Including Letrozole and Anastrozole, which block the synthesis of estrogens.

This guide benchmarks this compound against these modern agents, focusing on in vitro potency and receptor binding affinity.

Mechanism of Action: Targeting the Estrogen Receptor Signaling Pathway

The primary mechanism of action for this compound, SERMs, and SERDs is the disruption of the ER signaling pathway. In ER+ breast cancer cells, the binding of estradiol to the estrogen receptor (ERα) triggers a conformational change, leading to receptor dimerization, nuclear translocation, and the transcription of genes that promote cell proliferation. This compound and other antiestrogens competitively bind to the ER, preventing this cascade. AIs, in contrast, act upstream by inhibiting the aromatase enzyme, which is responsible for converting androgens into estrogens.

ER_Signaling_Pathway cluster_Extracellular Extracellular Space / Cytoplasm cluster_Cell Cancer Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Androgens Androgens Estradiol Estradiol ER Estrogen Receptor (ERα) Estradiol->ER Binds to ERE Estrogen Response Element (DNA) ER->ERE Dimerizes & Translocates Aromatase Aromatase Enzyme Aromatase->Estradiol Conversion Proliferation Gene Transcription & Cell Proliferation ERE->Proliferation AIs Aromatase Inhibitors (Letrozole, Anastrozole) AIs->Aromatase Block SERMs_MER25 This compound (MER-25) & SERMs (Tamoxifen) SERMs_MER25->ER Competitively Bind & Block SERDs SERDs (Fulvestrant) SERDs->ER Bind & Promote Degradation

Figure 1. Estrogen receptor signaling pathway and points of therapeutic intervention.

Comparative Performance Data

Quantitative data provides a clear comparison of the biochemical potency of these compounds. The following tables summarize the relative binding affinity for the estrogen receptor and the in vitro growth inhibitory concentrations for various endocrine therapies in the ER+ MCF-7 human breast cancer cell line.

Estrogen Receptor Binding Affinity

Relative Binding Affinity (RBA) is a measure of a compound's ability to bind to the estrogen receptor compared to the natural ligand, estradiol. It is typically determined through competitive binding assays.

CompoundDrug ClassRelative Binding Affinity (RBA) (%)a
EstradiolEndogenous Estrogen100
This compound (MER-25) SERM (First Gen) ~0.06 [1]
TamoxifenSERM~1.9
4-Hydroxytamoxifen (Active Metabolite)SERM Metabolite~188
Fulvestrant (ICI 182,780)SERD~89

aRBA values are compiled from various sources and standardized relative to Estradiol (100%). Values can vary based on experimental conditions (e.g., receptor source, radioligand).

The data clearly indicates that this compound has a substantially lower binding affinity for the estrogen receptor compared to both the natural ligand, estradiol, and modern endocrine therapies like Tamoxifen and Fulvestrant.

In Vitro Cell Proliferation Inhibition

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below is for the inhibition of cell proliferation in the MCF-7 cell line.

CompoundDrug ClassIC50 in MCF-7 Cells (nM)
This compound (MER-25) SERM (First Gen) Not availableb
TamoxifenSERM~1000[2]
4-Hydroxytamoxifen (Active Metabolite)SERM Metabolite3.2 - 5.7 (as µM)
Fulvestrant (ICI 182,780)SERD~0.8
LetrozoleAromatase Inhibitor50 - 100c
AnastrozoleAromatase Inhibitor>500c

bDue to its early discontinuation, specific IC50 data for this compound in MCF-7 cells is not readily available in published literature. Its potency is known to be significantly lower than Tamoxifen. cIn aromatase-overexpressing MCF-7aro cells, in the presence of an androgen substrate.

While a direct IC50 value for this compound is unavailable, its known low potency and the comparative binding affinity data suggest it would be substantially higher than that of modern therapies.

Experimental Protocols & Workflows

The data presented in this guide is derived from standard preclinical assays. The methodologies for two key experiments are detailed below.

Experimental Workflow: In Vitro Drug Screening

The general workflow for screening and comparing endocrine therapies involves a multi-step process from cell culture to data analysis.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Viability Assay (MTT) cluster_analysis Data Analysis A Culture ER+ MCF-7 Cells B Harvest & Seed Cells into 96-well Plates A->B D Add Drug Dilutions to Cells B->D C Prepare Serial Dilutions of Test Compounds C->D E Incubate for 72-96 hours D->E F Add MTT Reagent E->F G Incubate for 4 hours F->G H Solubilize Formazan Crystals (Add DMSO) G->H I Read Absorbance at 570nm H->I J Plot Dose-Response Curve I->J K Calculate IC50 Value J->K

Figure 2. General experimental workflow for determining IC50 values using an MTT assay.

Methodology: Competitive Estrogen Receptor Binding Assay

Objective: To determine the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand ([³H]-estradiol).

Materials:

  • Receptor Source: Rat uterine cytosol or purified human ERα.

  • Radioligand: [³H]-17β-estradiol.

  • Test Compounds: this compound, Tamoxifen, Fulvestrant, etc.

  • Buffers: Tris-based buffer (e.g., TEGMD).

  • Separation Matrix: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.

  • Scintillation Fluid & Counter.

Procedure:

  • Preparation: Prepare serial dilutions of the unlabeled test compounds and a fixed, saturating concentration of [³H]-estradiol.

  • Incubation: In assay tubes, combine the ER-containing cytosol preparation, a fixed concentration of [³H]-estradiol, and varying concentrations of the test compound. Include tubes for total binding (no competitor) and non-specific binding (a large excess of unlabeled estradiol).

  • Equilibrium: Incubate the mixture at 4°C for 18-24 hours to allow binding to reach equilibrium.

  • Separation: Separate receptor-bound from free radioligand. For the HAP method, add HAP slurry to each tube, incubate, and then wash the pellet to remove unbound ligand.

  • Quantification: Add scintillation fluid to the final pellet (containing the receptor-ligand complex) and measure the radioactivity using a scintillation counter.

  • Analysis: Plot the percentage of [³H]-estradiol bound against the log concentration of the competitor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50. The Relative Binding Affinity (RBA) is then calculated using the formula: (IC50 of Estradiol / IC50 of Test Compound) x 100.

Methodology: MCF-7 Cell Proliferation (MTT) Assay

Objective: To measure the inhibitory effect of a compound on the proliferation of MCF-7 cells.

Materials:

  • Cell Line: MCF-7 human breast adenocarcinoma cells.

  • Culture Medium: EMEM supplemented with 10% FBS and other necessary components.

  • Test Compounds: this compound, Tamoxifen, etc., dissolved in a suitable solvent (e.g., DMSO).

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilizing Agent: DMSO or a detergent solution.

  • Equipment: 96-well plates, multichannel pipette, microplate reader.

Procedure:

  • Cell Seeding: Plate MCF-7 cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Include vehicle-only controls.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72-96 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot these percentages against the log concentration of the compound to generate a dose-response curve and determine the IC50 value.

Conclusion

This comparative analysis reaffirms the historical significance of this compound (MER-25) as the progenitor of endocrine therapy. However, the quantitative data clearly demonstrates its significantly lower binding affinity and potency compared to modern SERMs, SERDs, and AIs. While not a clinical candidate, this compound serves as an essential low-affinity benchmark in research, providing a valuable reference point for the continued development of more potent and specific endocrine-targeted therapies. The experimental protocols and workflows provided herein offer a standardized framework for the consistent evaluation of novel compounds in this critical area of oncology drug discovery.

References

An In Vivo Showdown: Ethamoxytriphetol vs. Tamoxifen in Tumor Growth Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Oncology and Drug Development

In the landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer, tamoxifen has long been a cornerstone. However, its predecessor, Ethamoxytriphetol (MER-25), the first synthetic antiestrogen, laid the crucial groundwork for the development of selective estrogen receptor modulators (SERMs). This guide provides a detailed in vivo comparison of these two pivotal compounds, focusing on their effects on tumor growth. While direct head-to-head in vivo studies on tumor growth are notably scarce in publicly available literature, this document synthesizes the available data for each compound, offering a comprehensive overview based on established preclinical models.

Executive Summary

This compound (MER-25) is characterized as a nearly pure antiestrogen with minimal estrogenic activity. In contrast, tamoxifen exhibits a mixed agonist-antagonist profile, acting as an antiestrogen in breast tissue but showing estrogenic effects in other tissues like the uterus. This fundamental difference in their mechanism of action likely underlies their varying effects in vivo. While extensive data demonstrates tamoxifen's efficacy in inhibiting tumor growth in various preclinical models, quantitative in vivo data for MER-25's direct effect on tumor regression is limited in the available scientific literature.

Comparative Efficacy on Tumor Growth

Due to the limited direct comparative in vivo studies, this section presents a summary of the known effects of each compound on estrogen-responsive tissues and tumors.

ParameterThis compound (MER-25)Tamoxifen
Tumor Growth Inhibition Data on direct tumor growth inhibition is limited. Early clinical evaluation in three patients with metastatic breast cancer showed relief from bone pain, suggesting an effect on bone metastases.[1]Significant inhibition of tumor growth has been demonstrated in multiple preclinical models, including MCF-7 xenografts and DMBA-induced rat mammary tumors.[2][3][4]
Effect on Uterine Tissue Anti-uterotrophic in mice.[5]Uterotrophic in mice.
Estrogen Receptor Binding Affinity (Relative to Estradiol=100) < 0.06 (mouse uterus ER)2 (mouse uterus ER)

Experimental Protocols

Detailed methodologies for two standard preclinical models used to evaluate antiestrogen therapies are outlined below. These protocols are generalized from multiple sources describing studies with tamoxifen.

MCF-7 Human Breast Cancer Xenograft Model in Nude Mice

This model utilizes the estrogen-dependent human breast cancer cell line, MCF-7, implanted into immunodeficient mice.

Animal Model:

  • Species: Athymic nude mice (e.g., BALB/c nude), female, 4-6 weeks old.

  • Acclimatization: Mice are acclimatized for at least one week before the study begins.

Tumor Induction:

  • Estrogen Supplementation: One week prior to cell implantation, mice are subcutaneously implanted with a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) to support the growth of estrogen-dependent MCF-7 cells.

  • Cell Preparation: MCF-7 cells are cultured in appropriate media. On the day of injection, cells are harvested, washed, and resuspended in a sterile medium, often mixed with Matrigel to enhance tumor formation.

  • Implantation: 1 x 10^7 MCF-7 cells in a volume of 0.1-0.2 mL are injected subcutaneously into the flank or mammary fat pad of each mouse.

Drug Administration and Monitoring:

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured 2-3 times weekly using calipers (Volume = (length x width²)/2).

  • Treatment Groups: Mice are randomized into treatment groups (e.g., vehicle control, this compound, tamoxifen).

  • Dosage and Administration:

    • Tamoxifen: Doses can range from 3 to 30 mg/kg administered daily via intraperitoneal injection or oral gavage. Slow-release pellets can also be used.

    • This compound: Optimal in vivo dosage for tumor inhibition studies is not well-documented in recent literature.

  • Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration. Tumors are then excised, weighed, and may be used for further analysis.

DMBA-Induced Mammary Tumor Model in Rats

This model involves the chemical induction of mammary tumors in rats using 7,12-dimethylbenz[a]anthracene (DMBA).

Animal Model:

  • Species: Female Sprague-Dawley or Wistar rats, typically 50-55 days old.

  • Acclimatization: Rats are acclimatized for at least one week.

Tumor Induction:

  • DMBA Preparation: DMBA is dissolved in an appropriate vehicle, such as corn oil.

  • Administration: A single dose of DMBA (e.g., 20 mg/kg to 80 mg/kg) is administered via oral gavage or subcutaneous injection into the mammary fat pad.

Drug Administration and Monitoring:

  • Tumor Monitoring: Rats are palpated weekly for the appearance of tumors, starting about 3-4 weeks after DMBA administration. Tumor size is measured weekly.

  • Treatment Initiation: Treatment can begin either before DMBA administration (chemoprevention studies) or after tumors have developed.

  • Treatment Groups: Rats are randomized into treatment groups.

  • Dosage and Administration:

    • Tamoxifen: A common dosage is 10 mg/kg/week administered subcutaneously or orally. Daily oral doses of 1.5 to 3 mg/lb have also been reported.

    • This compound: In vivo dosage for this model is not well-documented in recent literature.

  • Study Endpoint: The study typically continues for 16-20 weeks, after which tumors are excised, counted, weighed, and histologically examined.

Signaling Pathways and Mechanisms of Action

Both this compound and tamoxifen exert their primary effects by interacting with the estrogen receptor, albeit with different functional outcomes.

signaling_pathway cluster_tamoxifen Tamoxifen Pathway cluster_mer25 This compound (MER-25) Pathway Tamoxifen Tamoxifen ER_T Estrogen Receptor (ER) Tamoxifen->ER_T Binds Tam_ER_Complex Tamoxifen-ER Complex ER_T->Tam_ER_Complex ERE_T Estrogen Response Element (ERE) Tam_ER_Complex->ERE_T Binds to DNA Coactivator_T Co-activator Recruitment (Agonist effect, e.g., in uterus) Gene_Transcription_T_On Gene Transcription (Growth, Proliferation) Coactivator_T->Gene_Transcription_T_On Corepressor_T Co-repressor Recruitment (Antagonist effect, e.g., in breast) Gene_Transcription_T_Off Gene Transcription Blocked (Growth Inhibition) Corepressor_T->Gene_Transcription_T_Off ERE_T->Coactivator_T ERE_T->Corepressor_T Tumor_Growth_T Tumor Growth (Uterus) Gene_Transcription_T_On->Tumor_Growth_T Tumor_Inhibition_T Tumor Inhibition (Breast) Gene_Transcription_T_Off->Tumor_Inhibition_T MER25 This compound (MER-25) ER_M Estrogen Receptor (ER) MER25->ER_M Binds MER25_ER_Complex MER-25-ER Complex ER_M->MER25_ER_Complex ERE_M Estrogen Response Element (ERE) MER25_ER_Complex->ERE_M Binds to DNA Corepressor_M Co-repressor Recruitment (Pure Antagonist Effect) Gene_Transcription_M_Off Gene Transcription Blocked (Growth Inhibition) Corepressor_M->Gene_Transcription_M_Off ERE_M->Corepressor_M Tumor_Inhibition_M Tumor Inhibition Gene_Transcription_M_Off->Tumor_Inhibition_M

Figure 1: Simplified signaling pathways of Tamoxifen and this compound (MER-25).

Experimental Workflow Overview

The following diagram illustrates a generalized workflow for an in vivo study comparing antiestrogen compounds.

experimental_workflow start Study Design & Animal Model Selection acclimatization Animal Acclimatization start->acclimatization tumor_induction Tumor Induction (e.g., Cell Implantation or Carcinogen Administration) acclimatization->tumor_induction tumor_monitoring Tumor Growth Monitoring tumor_induction->tumor_monitoring randomization Randomization into Treatment Groups tumor_monitoring->randomization treatment Drug Administration (Vehicle, MER-25, Tamoxifen) randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint Study Endpoint & Euthanasia data_collection->endpoint analysis Tumor Excision & Analysis (Weight, Histology, Biomarkers) endpoint->analysis conclusion Data Analysis & Conclusion analysis->conclusion

Figure 2: Generalized workflow for in vivo comparison of anti-tumor agents.

Conclusion

References

A Comparative Analysis of Early Antiestrogen Side Effect Profiles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the side effect profiles of early antiestrogens, primarily focusing on tamoxifen and clomiphene. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective overview of the adverse effects associated with these pioneering selective estrogen receptor modulators (SERMs).

Introduction

Early antiestrogens, such as tamoxifen and clomiphene, have been instrumental in the treatment of hormone receptor-positive breast cancer and infertility, respectively. Their mechanism of action involves modulating the estrogen receptor (ER), leading to both therapeutic benefits and a range of side effects. Understanding the nuances of these side effect profiles is critical for ongoing research and the development of next-generation endocrine therapies with improved safety profiles.

Comparative Side Effect Profiles: Tamoxifen vs. Clomiphene

The following table summarizes the incidence of common and serious side effects associated with tamoxifen and clomiphene, based on data from clinical trials and user-reported outcomes. It is important to note that the incidence rates can vary depending on the patient population, dosage, and duration of treatment.

Side Effect CategorySide EffectTamoxifen IncidenceClomiphene IncidenceSeverity and Management Notes
Common Side Effects Hot FlashesUp to 80%[1]~10-33%[1][2][3]Often mild to moderate; can be managed with lifestyle changes.
Vaginal Discharge/DrynessUp to 55% (discharge)[1]Not commonly reported, but can occur.Vaginal moisturizers and lubricants can provide relief.
NauseaUp to 26%~6%Usually mild and transient; taking with food can help.
Mood Swings/Depression14.3-15.3%3.8-4.0%Can range from mild to severe; monitoring and support are important.
Fatigue19.4%2.2%Can be persistent; dose adjustments or supportive care may be needed.
HeadachesNot as prominent in some reports.3.4-4.0%Typically mild; standard analgesics can be effective.
Joint Pain17.3%Not a commonly reported primary side effect.Can be a significant issue for some patients on tamoxifen.
Serious Side Effects Uterine/Endometrial CancerIncreased risk, particularly with long-term use.Not a typically associated risk.Patients should be monitored for any abnormal vaginal bleeding.
Blood Clots (Thromboembolism)Increased risk of deep vein thrombosis and pulmonary embolism.Not a commonly reported risk.Patients with a history of blood clots should use with caution.
StrokeIncreased risk.Not a commonly reported risk.Risk factors for stroke should be assessed.
Ovarian Hyperstimulation Syndrome (OHSS)Not applicable.Can occur, especially with higher doses.Requires careful monitoring of ovarian response.
Vision ProblemsCan cause cataracts and retinopathy.Blurred vision and other visual disturbances can occur.Patients should report any changes in vision.

Signaling Pathways and Mechanism of Action

Both tamoxifen and clomiphene are classified as SERMs, meaning they exhibit tissue-specific estrogen agonist or antagonist effects. Their primary target is the estrogen receptor. The following diagram illustrates the estrogen signaling pathway and the mechanism by which SERMs exert their effects.

Estrogen and Antiestrogen Signaling Pathways

Diagram Caption: This diagram illustrates the dual action of antiestrogens as selective estrogen receptor modulators (SERMs). Both estrogen and antiestrogens bind to the estrogen receptor (ER). The resulting complex adopts different conformations, leading to either the recruitment of coactivators (agonist action) and gene transcription, or the recruitment of corepressors (antagonist action) and inhibition of transcription. The tissue-specific balance of coactivators and corepressors determines the ultimate effect of the SERM in that tissue.

Experimental Protocols for Side Effect Assessment

The evaluation of side effects in clinical trials of antiestrogens relies on a combination of clinician-reported adverse events and patient-reported outcomes (PROs). Standardized methodologies are crucial for ensuring data consistency and comparability across studies.

Clinician-Reported Adverse Events:
  • Common Terminology Criteria for Adverse Events (CTCAE): This is a standardized system for grading the severity of adverse events. It provides a scale from Grade 1 (mild) to Grade 5 (death related to adverse event) for a wide range of potential side effects. For endocrine therapies, specific criteria are available for events such as hot flashes, mood disturbances, and gynecological symptoms.

Patient-Reported Outcomes (PROs):

PROs are crucial for capturing the subjective experience of side effects. Standardized and validated questionnaires are used to assess the frequency, severity, and impact of these symptoms on a patient's quality of life.

  • Hot Flash Assessment:

    • Hot Flash Related Daily Interference Scale (HFRDIS): A 10-item questionnaire that assesses how much hot flashes have interfered with various aspects of daily life over the past week, including work, social activities, sleep, and mood. Each item is rated on a scale from 0 (no interference) to 10 (extreme interference).

    • Daily Hot Flash Diaries: Patients may be asked to keep a daily log of the frequency and severity of their hot flashes.

  • Endocrine Symptom and Quality of Life Assessment:

    • Functional Assessment of Cancer Therapy-Endocrine Subscale (FACT-ES): An 18-item subscale that is added to the general FACT-B (for breast cancer) to specifically measure side effects and benefits of hormonal treatments. It covers symptoms like hot flashes, vaginal dryness, and loss of sexual interest.

    • Menopause-Specific Quality of Life Questionnaire (MENQOL): A comprehensive questionnaire that assesses quality of life across four domains: vasomotor, psychosocial, physical, and sexual. It is used to evaluate the impact of menopausal symptoms, which often overlap with the side effects of antiestrogen therapy.

  • Vaginal Health Assessment:

    • Vaginal Dryness Questionnaires: Specific questions within broader instruments like the FACT-ES and MENQOL address vaginal dryness.

    • Objective Measures: In some trials, objective measures such as vaginal pH and the Vaginal Maturation Index (VMI) may be used to assess the physiological effects on vaginal tissue.

Experimental Workflow for Side Effect Assessment:

ExperimentalWorkflow cluster_screening Baseline Assessment cluster_treatment Treatment Period cluster_analysis Data Analysis BaselinePROs Administer Baseline PROs (HFRDIS, FACT-ES, MENQOL) DrugAdmin Administer Antiestrogen (Tamoxifen or Clomiphene) BaselinePROs->DrugAdmin BaselineClinician Clinician Assessment (CTCAE Grading) BaselineClinician->DrugAdmin PeriodicPROs Periodic PRO Collection (e.g., weekly, monthly) DrugAdmin->PeriodicPROs PeriodicClinician Periodic Clinician Follow-up (Adverse Event Monitoring) DrugAdmin->PeriodicClinician ComparePROs Compare PRO Scores (Baseline vs. Treatment) PeriodicPROs->ComparePROs AnalyzeAEs Analyze Incidence and Severity of AEs (CTCAE) PeriodicClinician->AnalyzeAEs FinalReport Generate Side Effect Profile ComparePROs->FinalReport AnalyzeAEs->FinalReport

References

Safety Operating Guide

Prudent Disposal of Ethamoxytriphetol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety and operational guidance for the responsible management of Ethamoxytriphetol (MER-25) waste in research and development settings.

Chemical and Physical Properties

A summary of the key chemical and physical data for this compound is provided below. This information is critical for understanding its potential environmental fate and for making informed decisions regarding its disposal.

PropertyValue
Formula C27H33NO3
Molar Mass 419.565 g·mol−1
Synonyms MER-25, 1-(p-(2-(diethylamino)ethoxy)phenyl)-1-phenyl-2-(p-methoxyphenyl)ethanol

Source: Wikipedia[1]

Step-by-Step Disposal Protocol

The following protocol is a general guideline based on best practices for the disposal of research chemicals and hazardous waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements and procedures in your location.

1. Waste Identification and Classification:

  • Hazard Assessment: Due to its biological activity as a selective estrogen receptor modulator and its structural similarity to other compounds that may have reproductive and carcinogenic hazards, this compound waste should be handled as hazardous chemical waste. Although specific toxicity data is limited, it is prudent to assume it may pose risks. For instance, the structurally related compound Tamoxifen is classified as a carcinogen and may damage fertility or the unborn child.[3][4]

  • Waste Stream Segregation: Do not mix this compound waste with non-hazardous trash or other waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected in a designated hazardous waste container.

2. Personal Protective Equipment (PPE):

  • Before handling this compound or its waste, ensure you are wearing appropriate PPE, including:

    • Safety glasses or goggles

    • A lab coat

    • Chemical-resistant gloves (nitrile or neoprene are generally suitable for small quantities)

3. Waste Collection and Storage:

  • Container Selection: Use a chemically compatible and clearly labeled waste container. The container should be in good condition, with a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Also, include the approximate concentration and quantity of the waste.

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel. The storage area should be a secondary containment bin or tray to prevent the spread of material in case of a leak.

4. Disposal Procedure:

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup. Do not attempt to dispose of the chemical waste down the drain or in the regular trash.

  • Licensed Disposal Company: Your institution's EHS department will work with a licensed professional waste disposal service to ensure the material is transported and disposed of in compliance with all federal, state, and local regulations.

5. Spill and Emergency Procedures:

  • Small Spills: In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team and EHS department immediately.

  • Personal Contamination: If skin contact occurs, wash the affected area thoroughly with soap and water. If eye contact occurs, flush the eyes with copious amounts of water for at least 15 minutes and seek medical attention.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Ethamoxytriphetol_Disposal_Workflow start Start: this compound Waste Generated identify Identify as Hazardous Chemical Waste start->identify ppe Wear Appropriate PPE: - Safety Glasses - Lab Coat - Chemical-Resistant Gloves identify->ppe collect Collect in a Labeled, Compatible Waste Container ppe->collect label_details Label Container: - 'Hazardous Waste' - 'this compound' - Concentration & Quantity collect->label_details store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_details->store full Is Container Full or Ready for Disposal? store->full contact_ehs Contact Institutional EHS for Waste Pickup full->contact_ehs Yes continue_storage Continue Safe Storage in SAA full->continue_storage No disposal EHS Arranges for Disposal via Licensed Professional Service contact_ehs->disposal continue_storage->full

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound waste, thereby fostering a secure and environmentally responsible laboratory environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethamoxytriphetol

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE): Your First Line of Defense

When handling Ethamoxytriphetol, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE based on the handling of analogous hazardous drugs.

Body PartRequired PPESpecifications and Best Practices
Hands Double Nitrile GlovesWear two pairs of chemotherapy-rated gloves. The inner glove should be tucked under the cuff of the gown, and the outer glove should extend over the cuff. Change gloves frequently, especially after any suspected contact.
Body Disposable GownUse a solid-front, back-closing gown made of a material demonstrated to be resistant to chemotherapy drug permeation. Gowns should be changed every two to three hours or immediately after a spill or splash.[1]
Eyes & Face Safety Goggles & Face ShieldWear snug-fitting safety goggles to protect against splashes. A full-face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1]
Respiratory NIOSH-certified N95 RespiratorA fit-tested N95 respirator is necessary to protect against the inhalation of airborne particles, especially when handling the powdered form of the compound.[1]
Feet Shoe CoversDisposable shoe covers should be worn to prevent the tracking of contaminants out of the designated handling area.

Operational Workflow for Handling this compound

A systematic approach to handling this compound, from preparation to disposal, is critical for maintaining a safe laboratory environment. The following workflow diagram outlines the key steps and precautions.

Ethamoxytriphetol_Handling_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Cleanup & Disposal Phase prep_area 1. Designate Handling Area (e.g., Chemical Fume Hood) don_ppe 2. Don Full PPE prep_area->don_ppe Secure Area weighing 3. Weigh Compound don_ppe->weighing Ready for Handling dissolving 4. Prepare Solution weighing->dissolving Compound Weighed experiment 5. Conduct Experiment dissolving->experiment Solution Prepared decontaminate 6. Decontaminate Surfaces experiment->decontaminate Experiment Complete doff_ppe 7. Doff PPE decontaminate->doff_ppe Area Clean waste_disposal 8. Dispose of Waste doff_ppe->waste_disposal Personnel Safe

Figure 1: A stepwise workflow for the safe handling of this compound.

Detailed Experimental Protocols

While specific experimental protocols for this compound are not provided in the search results, the following general guidelines, adapted from procedures for handling similar hazardous compounds, should be followed:

Preparation of this compound Solutions:

  • Designated Area: All handling of powdered this compound, including weighing and initial dissolution, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[2]

  • Personal Protective Equipment: Before entering the designated area, don all required PPE as outlined in the table above.[1]

  • Weighing: Use a tared, sealed container to weigh the powdered compound. This minimizes the risk of aerosolization.

  • Dissolution: Slowly add the solvent to the powdered this compound. Avoid splashing. The choice of solvent should be based on the specific experimental requirements, with common solvents for similar compounds including methanol, ethanol, DMSO, or chloroform.

Administration and In-Vivo Studies:

  • For in-vivo studies, appropriate animal handling restraints and procedures should be used to minimize the risk of spills and exposure.

  • All animal waste and bedding from treated animals should be considered hazardous for a minimum of 72 hours post-administration and disposed of accordingly.

Disposal Plan: A Critical Final Step

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

  • Solid Waste: All disposable PPE (gloves, gowns, shoe covers), contaminated lab supplies (e.g., pipette tips, tubes), and spill cleanup materials should be collected in a designated, leak-proof, and puncture-resistant container labeled "Chemotherapeutic Waste" or "Cytotoxic Waste". These containers are often yellow.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed, and leak-proof container. Do not dispose of liquid chemotherapeutic waste down the drain.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Final Disposal:

  • All this compound waste must be disposed of as hazardous chemical waste through a licensed professional waste disposal service.

  • High-temperature incineration is the preferred method for the destruction of pharmaceutical waste.

  • For non-hazardous waste, such as empty, triple-rinsed containers, follow institutional guidelines for recycling or disposal after defacing the label. In a household setting, for non-flush list medicines, the FDA recommends mixing the drug with an unappealing substance, placing it in a sealed container, and then in the trash. However, in a research setting, professional disposal is required.

By implementing these comprehensive safety measures, researchers can confidently work with this compound while prioritizing the well-being of all laboratory personnel and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethamoxytriphetol
Reactant of Route 2
Reactant of Route 2
Ethamoxytriphetol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。